4-(Methylsulfonyl)-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFWKZHVAUUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066727 | |
| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |
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Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21731-56-6 | |
| Record name | 4-(Methylsulfonyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
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| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |
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| Record name | 4-mesyl-2-nitroaniline | |
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Foundational & Exploratory
4-(Methylsulfonyl)-2-nitroaniline chemical properties
An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline: Properties, Synthesis, and Applications
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic importance stems from the unique electronic interplay between its three substituents: a nucleophilic amino group, a strongly electron-withdrawing nitro group, and an equally potent electron-withdrawing methylsulfonyl (mesyl) group. This specific arrangement on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, reactivity, and key applications for professionals in research and drug development.
Physicochemical and Structural Properties
The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21731-56-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2][3] |
| Molecular Weight | 216.21 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | [2][3] |
| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C(=C1)N)N(=O)=O | [3] |
Synthesis and Mechanistic Insights
The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Key Synthetic Strategies
-
Nitration of a Sulfonylated Precursor: A common method involves the nitration of 2-methylsulfonylaniline. The powerful electron-withdrawing nature of the methylsulfonyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[4]
-
Sulfonylation of a Nitro Precursor: An alternative approach is the direct sulfonylation of 2-nitroaniline using a methylsulfonylating agent like methylsulfonyl chloride.[4]
-
Multi-step Synthesis from Substituted Anilines: A versatile laboratory-scale synthesis can begin with 4-methylaniline. This route involves a sequence of protection, nitration, and deprotection steps to achieve the desired regiochemistry.[4][5] The amino group is first protected to prevent unwanted side reactions and to modulate its directing effect during the subsequent nitration step.
Exemplary Laboratory Protocol: Synthesis from 4-Methylaniline
This protocol details a common multi-step synthesis, highlighting the rationale behind each procedural choice.
Step 1: Protection of the Amino Group The highly activating amino group in 4-methylaniline is first protected as a carbamate. This is crucial to prevent oxidation during nitration and to control the regioselectivity of the reaction. Using ethyl chloroformate is a standard and efficient method for this transformation.[5][6]
-
Procedure: 4-methylaniline is dissolved in a suitable solvent (e.g., 1,4-dioxane). Ethyl chloroformate is added, often in the presence of a mild base to neutralize the HCl byproduct, to form N-(p-tolyl)ethyl carbamate.[5][6] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Regioselective Nitration The protected intermediate is then nitrated. The directing effects of the substituents guide the nitro group to the position ortho to the original amino group. Tert-butyl nitrite, in the presence of a copper catalyst, can serve as an effective nitrating agent under controlled conditions.[5]
-
Procedure: The N-(p-tolyl)ethyl carbamate is dissolved in a solvent like 1,4-dioxane in a pressure-resistant vessel. A catalytic amount of copper sulfate and tert-butyl nitrite are added.[5] The mixture is heated (e.g., to 90°C) and the reaction progress is monitored by TLC.[5] Upon completion, the organic phase is extracted, washed, and dried.
Step 3: Deprotection (Hydrolysis) The final step is the removal of the ethyl carbamate protecting group to reveal the free amine, yielding the target product. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Procedure: The purified product from Step 2 is treated with an acid (e.g., HCl) or a base (e.g., NaOH) in an appropriate solvent system to cleave the carbamate group. The final product, this compound, is then isolated through extraction and purified by recrystallization or column chromatography.[4]
Synthetic Workflow Diagram
Caption: Multi-step synthesis of this compound.
Reactivity and Functional Group Dynamics
The chemical behavior of this compound is dominated by the electronic properties of its functional groups.
-
Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons of the amino group.[4] Its stability makes it a reliable functional group in multi-step syntheses.
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group further deactivates the ring. A key aspect of its reactivity is its susceptibility to reduction. The nitro group can be selectively reduced to an amine, providing a synthetic handle for further functionalization, such as in the formation of diamine derivatives which are precursors to heterocyclic compounds.[7]
-
Amino Group (-NH₂): Despite the deactivating effects of the other substituents, the amino group remains a site of nucleophilicity. It can undergo reactions such as acylation and alkylation. Its primary synthetic utility in this context is often as a precursor that is introduced via the reduction of a nitro group.
The combined electron-withdrawing effects of the nitro and methylsulfonyl groups make the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery and Chemical Synthesis
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in constructing more complex bioactive molecules.[8]
-
Pharmaceutical Intermediates: Its structure is found within the scaffolds of various developmental drugs. For instance, nitroaniline derivatives are explored for their potential as anti-cancer agents, where they may interfere with cellular pathways related to cell proliferation and apoptosis.[7] The specific substitution pattern of this compound allows for precise modifications to tune the pharmacological properties of a target molecule.
-
Building Block in Organic Synthesis: It is a versatile starting material for producing a range of substituted anilines and benzimidazoles. The ability to selectively reduce the nitro group or perform reactions at the amino group provides chemists with a platform to build molecular complexity.[7][8]
-
Dye and Pigment Industry: Nitroanilines have historically been important intermediates in the synthesis of dyes and pigments.[8]
Spectroscopic Characterization
While specific analytical data requires experimental acquisition, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would show distinct signals for the three aromatic protons, likely as complex multiplets due to their differing electronic environments. A sharp singlet corresponding to the three protons of the methylsulfonyl group would be observed in the upfield region. The two protons of the amino group would appear as a broad singlet.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:
-
N-H stretching (for the amino group) around 3300-3500 cm⁻¹.
-
Asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
-
Asymmetric and symmetric stretching of the N=O bonds in the nitro group around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Safety and Handling
Compounds containing nitro and amino functional groups require careful handling. Based on data for structurally related nitroanilines, this compound should be treated as a hazardous substance.
-
Hazards: It is likely to be toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] Prolonged or repeated exposure may cause organ damage.[9][10] Like many nitroaromatic compounds, it may cause methemoglobinemia, which impairs oxygen transport in the blood.[12]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][13]
Conclusion
This compound is a specialty chemical of significant value to the scientific community. The precise arrangement of its functional groups provides a unique platform for synthetic innovation, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is essential for harnessing its full potential as a strategic molecular building block.
References
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- SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]
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A Technical Guide to the Molecular Structure and Properties of 4-(Methylsulfonyl)-2-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of 4-(methylsulfonyl)-2-nitroaniline (CAS 21731-56-6), a substituted nitroaniline of significant interest in synthetic and medicinal chemistry. The document elucidates the molecule's core structural features, physicochemical properties, and the profound influence of its dual electron-withdrawing functional groups—the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) moieties. We present a detailed examination of its predicted spectroscopic signature, discuss logical synthetic pathways, and explore its potential applications as a versatile chemical intermediate and a scaffold for bioactive agents. This guide also addresses critical safety and handling protocols. It is important to note that while the focus is on this compound, much of the available experimental data pertains to its more commonly cited isomer, 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2). This guide will leverage data from this isomer as a scientifically grounded reference, highlighting the structural parallels and expected properties.
Introduction and Nomenclature
Overview of Substituted Nitroanilines in Research
Nitroaniline derivatives are a cornerstone class of organic compounds, characterized by a benzene ring functionalized with both an amino (-NH₂) and a nitro (-NO₂) group.[1] These molecules are not merely synthetic curiosities; they are pivotal building blocks in the industrial production of dyes, pigments, and advanced polymers.[2] In the pharmaceutical landscape, the nitroaromatic scaffold is present in numerous approved drugs and serves as a critical pharmacophore in the development of new therapeutic agents, including antibacterial, antifungal, and anticancer compounds.[3] The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique reactivity and properties that are tunable through the introduction of additional substituents.[1]
The Subject Compound: this compound
The focus of this guide is this compound, a molecule where the aniline core is further substituted with a powerful methylsulfonyl group. This group, along with the nitro group, significantly modulates the electronic and steric environment of the molecule, making it a valuable intermediate for creating more complex chemical entities.
A Note on the Isomer: 2-(Methylsulfonyl)-4-nitroaniline (CAS 96-74-2)
A significant portion of published literature and database entries focuses on the isomer 2-(methylsulfonyl)-4-nitroaniline. The structural difference lies in the swapped positions of the methylsulfonyl and nitro groups on the aniline ring. While distinct compounds, their shared functional groups and aromatic core mean they exhibit many parallel properties. Throughout this guide, we will use experimental data from the 2-(methylsulfonyl)-4-nitroaniline isomer as a predictive model for the this compound structure, with all such instances clearly noted. This comparative approach is essential for building a robust understanding in the context of available data.
Molecular Structure and Physicochemical Properties
Core Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(methylsulfonyl)-2-nitrobenzenamine | [4] |
| CAS Number | 21731-56-6 | [5] |
| Molecular Formula | C₇H₈N₂O₄S | [5][6] |
| Molecular Weight | 216.21 g/mol | [5][6] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)[O-] | - |
| InChI Key | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [4] |
Structural Analysis
The molecule's architecture is defined by an aniline ring substituted at positions 2 and 4 by nitro and methylsulfonyl groups, respectively.
Caption: Molecular structure of this compound.
Influence of Functional Groups
The chemical behavior of this molecule is dominated by the powerful electron-withdrawing capabilities of both the nitro and methylsulfonyl groups.[1] This has several critical consequences:
-
Reduced Basicity: The electron density on the aniline nitrogen is significantly pulled into the aromatic ring and towards the substituents, drastically reducing its basicity compared to aniline.
-
Ring Deactivation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution.
-
Acidity of Amine Protons: The electron withdrawal enhances the acidity of the amine protons, making them more susceptible to deprotonation by a strong base.
-
Intermolecular Interactions: The presence of N-H donors and multiple oxygen acceptors (from both -NO₂ and -SO₂CH₃ groups) creates a high potential for hydrogen bonding and π-π stacking in the solid state, influencing crystal packing and solubility.[6]
Physicochemical Properties (Referenced from Isomer 96-74-2)
The following properties, determined experimentally for the isomer 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2), provide a reliable estimate for the target compound.
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 131-133 °C | [2] |
| Boiling Point | 375.9 °C at 760 mmHg | [2] |
| Density | 1.541 g/cm³ | [2] |
| Solubility | Soluble in ethanol, acetone, and chloroform | [2] |
| logP (octanol/water) | 1.85 (Bioaccumulation is not expected) | [7] |
Spectroscopic and Crystallographic Characterization
Predicted ¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the sulfonyl group is expected to be the most deshielded.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group is expected, with a chemical shift that can vary significantly depending on solvent and concentration (typically 5.0-6.5 ppm).
-
Methyl Protons (3H): A sharp singlet for the methyl protons of the -SO₂CH₃ group will appear in the upfield region, likely around 3.0-3.3 ppm.
Predicted ¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six distinct signals are expected in the 110-155 ppm range. The carbons directly attached to the nitro, sulfonyl, and amino groups (C2, C4, C1 respectively) will be the most deshielded, with their exact shifts determined by the combined electronic effects.
-
Methyl Carbon (1C): A single peak for the methyl carbon should appear around 40-45 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine.
-
N=O Stretching: Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) are definitive for the nitro group.
-
S=O Stretching: Two strong bands corresponding to the symmetric and asymmetric stretching of the sulfone group, expected around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.
X-ray Crystallography Insights
Based on studies of related nitroaniline structures, the solid-state packing of this compound is expected to be governed by a network of intermolecular forces.[6] The planar aromatic system, rendered electron-deficient by the two withdrawing groups, is highly conducive to forming stable π-π stacking interactions.[6] Furthermore, the amine group can act as a hydrogen bond donor to the oxygen atoms of the nitro or sulfonyl groups of adjacent molecules, leading to a highly ordered and stable crystal lattice.
Synthesis and Purification
Retrosynthetic Analysis
A logical synthetic approach involves the sequential functionalization of an aniline or benzene precursor. The directing effects of the substituents are key to achieving the desired regiochemistry. A plausible retrosynthetic pathway starts by disconnecting the methylsulfonyl group, suggesting a sulfonation or related reaction as a key step.
Caption: Retrosynthetic analysis for this compound.
Exemplary Synthesis Protocol
The following protocol is based on common methods for synthesizing the isomer 2-(methylsulfonyl)-4-nitroaniline and is adaptable for the target compound.[6] This method involves the nitration of a pre-existing sulfonylaniline.
Objective: To synthesize 2-(methylsulfonyl)-4-nitroaniline from 2-(methylsulfonyl)aniline.
Materials:
-
2-(Methylsulfonyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Protocol:
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 10 g of 2-(methylsulfonyl)aniline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Causality: Dissolving the aniline in strong acid protonates the amino group, forming an anilinium ion. This prevents oxidation by nitric acid and deactivates the ring, but the sulfonyl group remains a powerful director.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding 4.5 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄, keeping the mixture cooled in an ice bath. Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in aromatic nitration.[6]
-
Nitration Reaction: Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes. Maintain the reaction temperature strictly between 0 °C and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a pale yellow solid.[6]
-
Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and melting point analysis.
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate.[2] The three distinct functional groups (-NH₂, -NO₂, -SO₂CH₃) can be selectively modified:
-
The nitro group can be reduced to a second amino group, creating a diamine useful for synthesizing heterocyclic compounds.[6]
-
The primary amine can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN).
-
The amine can also undergo acylation or alkylation to build more complex molecular scaffolds.
Biological Activity and Therapeutic Potential
While specific studies on this compound are limited, research on closely related nitroaniline derivatives provides strong rationale for its investigation in drug discovery.
-
Anticancer Activity: Many nitroaniline compounds have been investigated as potential anticancer agents.[6] Molecular docking studies on the isomer 2-(methylsulfonyl)-4-nitroaniline suggest it can bind effectively to protein targets involved in cancer pathways, potentially by interfering with cell proliferation and apoptosis.[6]
-
SIRT6 Inhibition: A recent study identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[9] This highlights the potential of the nitroaniline scaffold in developing modulators for metabolic diseases. The title compound represents a promising starting point for creating a library of analogs for such screening campaigns.
A Logical Pathway for Target Identification
The process of moving from a compound like this compound to a validated drug candidate is a multi-step endeavor.
Caption: Hypothetical workflow for drug discovery using the title compound.
Safety and Handling
This compound and its isomers are classified as hazardous substances and must be handled with appropriate care.
Hazard Identification
The following classifications are based on safety data for the isomer 2-nitroaniline and related compounds.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [7][10] |
| Organ Toxicity | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. | [7][10] |
| Environmental | H412: Harmful to aquatic life with long lasting effects. | [7][10] |
Recommended Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[7]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Hygiene: Avoid generating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Conclusion
This compound is a molecule of considerable scientific interest, defined by the powerful electronic influence of its nitro and methylsulfonyl substituents. While data on this specific isomer is sparse, a comprehensive understanding can be constructed by leveraging the extensive information available for its close relative, 2-(methylsulfonyl)-4-nitroaniline. Its structural features suggest a stable, crystalline solid with predictable spectroscopic characteristics. As a synthetic intermediate, it offers multiple handles for chemical modification, making it a valuable building block for complex organic molecules. Furthermore, the established biological activities of the nitroaniline scaffold position this compound as a promising starting point for medicinal chemistry programs, particularly in the fields of oncology and metabolic diseases. Adherence to strict safety protocols is paramount when handling this toxic substance.
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4-(Methylsulfonyl)-2-nitroaniline synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
For the modern researcher and drug development professional, access to robust and well-understood synthetic pathways for key chemical intermediates is paramount. This compound is a valuable building block in medicinal chemistry and materials science, characterized by its electron-deficient aromatic ring substituted with three distinct functional groups. The interplay between the strongly electron-withdrawing nitro and methylsulfonyl groups, and the electron-donating amino group, imparts unique chemical properties and reactivity.
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound. It is designed to move beyond a simple recitation of steps, offering insights into the underlying chemical principles, the rationale for procedural choices, and a framework for successful execution in a laboratory setting.
Strategic Overview: A Two-Stage Approach
The most logical and field-proven pathway to this compound involves a two-stage process. First, a precursor molecule, 4-(methylthio)-2-nitroaniline , is synthesized. This intermediate contains the core aromatic structure with the sulfur atom in a lower oxidation state (a thioether). The second stage involves the selective oxidation of this thioether to the corresponding sulfone, yielding the final product. This strategy is advantageous as it allows for the controlled installation of the key functional groups prior to the final, often vigorous, oxidation step.
Part 1: Synthesis of the Thioether Precursor, 4-(Methylthio)-2-nitroaniline
The synthesis of the methylthio precursor is achieved via a two-step sequence starting from the readily available commodity chemical, 2-nitroaniline. This process first introduces a thiocyanate group, which is then converted to the target methylthio group.
Step 1a: Electrophilic Thiocyanation of 2-Nitroaniline
Causality and Expertise: The initial step involves the direct thiocyanation of 2-nitroaniline. The existing amino (-NH₂) and nitro (-NO₂) groups cooperatively direct incoming electrophiles. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. Their combined influence strongly activates the position para to the amino group for electrophilic substitution. This reaction utilizes bromine to oxidize ammonium thiocyanate in situ, generating an electrophilic thiocyanating agent that readily attacks the activated aromatic ring.[1]
Experimental Protocol: Synthesis of 4-Thiocyano-2-nitroaniline [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add ammonium thiocyanate (2.2 eq) to the solution and stir until dissolved. Cool the mixture to 10-15°C in an ice bath.
-
Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction & Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. Pour the reaction mixture into a large volume of ice water.
-
Isolation: The precipitated yellow solid, 4-thiocyano-2-nitroaniline, is collected by vacuum filtration, washed thoroughly with water to remove residual acid and salts, and dried under vacuum.
Step 1b: Conversion of Thiocyanate to Methyl Thioether
Causality and Expertise: The thiocyanate group (-SCN) is a versatile intermediate. It can be readily converted to a methyl thioether (-SCH₃) via nucleophilic reaction. In a process adapted from related syntheses, an alkali metal cyanide is used to facilitate the reaction with a methylating agent.[2] The use of a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cations, enhancing the nucleophilicity of the cyanide and facilitating the displacement of the cyanide from the thiocyanate group, which is subsequently methylated.
Experimental Protocol: Synthesis of 4-(Methylthio)-2-nitroaniline
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the 4-thiocyano-2-nitroaniline (1.0 eq) from the previous step in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add powdered sodium cyanide (1.1 eq) and methyl iodide (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield pure 4-(methylthio)-2-nitroaniline.
Diagram of Precursor Synthesis Workflow
Caption: Overall two-stage synthesis pathway for this compound.
Conclusion
The synthesis of this compound is reliably achieved through a well-defined, two-stage process starting from 2-nitroaniline. The initial formation of a 4-(methylthio)-2-nitroaniline precursor followed by a robust and clean oxidation step provides a high-yielding and scalable route to the target molecule. The use of a urea-hydrogen peroxide/phthalic anhydride system for the final oxidation represents a modern, safe, and environmentally conscious choice, aligning with the principles of green chemistry. This guide provides the technical details and scientific rationale necessary for researchers to successfully implement this synthesis in their work.
References
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An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline: Physicochemical Properties, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6), a key organic building block. The document delineates its fundamental chemical identity, structure, and core physicochemical properties. We explore its chemical reactivity, driven by the interplay of its amino, nitro, and methylsulfonyl functional groups, and present a logical synthetic pathway. This guide details robust analytical methodologies, including a validated High-Performance Liquid Chromatography (HPLC) protocol and an exposition of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR). Furthermore, potential applications in the pharmaceutical and dye industries are discussed, drawing parallels from structurally related compounds. Crucially, this document provides authoritative guidance on safety and handling, establishing a framework for its responsible use in research and development settings.
Compound Identification and Structure
Chemical Identity
This compound is an aromatic compound distinguished by an aniline core functionalized with both a strongly electron-withdrawing nitro group and a methylsulfonyl group. These substituents are positioned ortho and para, respectively, to the amino group, creating a unique electronic and steric environment that dictates its chemical behavior.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Mesyl-2-nitroaniline, 4-methanesulfonyl-2-nitroaniline, Benzenamine, 4-(methylsulfonyl)-2-nitro-[1] |
| CAS Number | 21731-56-6[1][2][3] |
| Molecular Formula | C₇H₈N₂O₄S[1][2] |
| Molecular Weight | 216.21 g/mol [1][2] |
| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3[1] |
| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N[1] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)[O-] |
Structural Elucidation
The structure of this compound is defined by a benzene ring with three key substituents. The relative positions of the amino, nitro, and methylsulfonyl groups are critical to its reactivity and potential as a chemical intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound, such as its solid form and solubility, are dictated by the strong intermolecular forces, including hydrogen bonding from the amine group and strong dipole-dipole interactions from the nitro and sulfonyl groups. These polar functional groups generally lead to higher melting points and solubility in polar organic solvents.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a yellow or orange solid, consistent with related nitroaniline compounds.[4][5][6] | Inferred |
| Melting Point | Data not available. The isomer 2-(Methylsulfonyl)-4-nitroaniline has a melting point of 131-133 °C.[4] | [4] |
| Boiling Point | Data not available. The isomer 2-(Methylsulfonyl)-4-nitroaniline has a boiling point of 375.9 °C at 760 mmHg.[4] | [4] |
| Solubility | Expected to have low solubility in water but good solubility in polar organic solvents such as ethanol, acetone, and chloroform.[4][7] | Inferred |
| Purity | Commercially available with purity ≥97%.[1][2] | [1][2] |
Chemical Reactivity and Synthesis
Reactivity Profile
The chemical reactivity is a product of its three functional groups:
-
Amino Group (-NH₂): Acts as an ortho-, para-director and an activating group. It is basic and can be readily protonated or undergo reactions typical of primary amines, such as diazotization.
-
Nitro Group (-NO₂): A powerful electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position. It is also susceptible to reduction to an amino group, providing a route to diamine derivatives.
-
Methylsulfonyl Group (-SO₂CH₃): This is another strong electron-withdrawing and deactivating group. Its presence significantly influences the acidity of the N-H protons and the overall electronic character of the aromatic ring. It can also serve as a directing group for ortho-metalation reactions.[5]
The combined electronic effects make the aromatic ring electron-deficient and less susceptible to electrophilic substitution than aniline itself.
Synthetic Approach
A plausible laboratory-scale synthesis can be envisioned through a multi-step process starting from a readily available precursor. One logical route involves the protection of an aniline derivative, followed by controlled nitration and sulfonation steps.[3]
Caption: Plausible synthetic workflow for this compound.
Analytical Methodologies
The analysis of this compound requires robust techniques capable of confirming its identity, purity, and concentration. The chromophoric nature of the molecule makes it highly suitable for HPLC with UV detection.
Chromatographic Analysis: HPLC Protocol
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively retained and eluted from a nonpolar stationary phase (like C18) using a polar mobile phase. The nitro and aniline functionalities provide strong UV absorbance for sensitive detection.[8]
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution. Prepare working standards (e.g., 1-20 µg/mL) by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol or another suitable solvent to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).
-
Start at 30% A, ramp to 80% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely between 280-380 nm, determined by a DAD scan.
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample by interpolating its peak area on the curve. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would show:
-
A singlet for the three methyl protons (-SO₂CH ₃) around 3.0-3.3 ppm.
-
A broad singlet for the two amine protons (-NH ₂) between 5.0-7.0 ppm, which is exchangeable with D₂O.
-
Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring, with coupling patterns (doublets and doublet of doublets) dictated by their positions relative to each other.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals: one for the methyl carbon and six for the aromatic carbons, with chemical shifts influenced by the attached functional groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands:
-
N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong, sharp bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
S=O stretching (sulfonyl group): Strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
Caption: Integrated workflow for the analysis of this compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure is highly indicative of its utility as a versatile intermediate in several high-value sectors.
-
Pharmaceutical Synthesis: Nitroaniline derivatives are foundational in drug development.[9] The nitro group can be reduced to an amine, which can then be further functionalized. The sulfonyl group is a common pharmacophore that can improve properties like solubility and cell permeability. Therefore, this compound is a prime candidate for creating libraries of novel small molecules for screening as potential therapeutic agents.[5]
-
Dye and Pigment Industry: The chromophoric nitroaniline core makes it a valuable precursor for synthesizing azo dyes and other pigments.[4][10] The sulfonyl group can be used to modify the dye's color, fastness, and solubility properties.
-
Materials Science: The presence of both strong electron-donating (amino) and electron-withdrawing (nitro, sulfonyl) groups creates a "push-pull" system. Such molecules are of interest in the development of organic electronic materials and nonlinear optical (NLO) materials.[5]
Safety, Handling, and Toxicology
Disclaimer: A specific Safety Data Sheet (SDS) for CAS No. 21731-56-6 is not widely available. The following guidance is based on the known hazards of structurally analogous compounds, such as 4-nitroaniline and 4-methyl-2-nitroaniline, and represents prudent laboratory practice.[6][11]
6.1. Hazard Profile
Nitroanilines are generally classified as highly toxic compounds.
| Hazard Class | GHS Statement |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[11] |
| Systemic Toxicity | H373: May cause damage to organs (especially blood) through prolonged or repeated exposure.[11] |
| Environmental Hazard | H412: Harmful to aquatic life with long-lasting effects.[11] |
Key Toxicological Concern: A primary hazard associated with nitroanilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This leads to cyanosis (bluish skin) and can be fatal.[6]
6.2. Recommended Handling Procedures
-
Engineering Controls: All handling of solid material and solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12] Store locked up or in an area accessible only to authorized personnel.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][11]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its physicochemical properties are dominated by the strong electronic and hydrogen-bonding character of its amino, nitro, and sulfonyl groups. While empirical data for this specific isomer is limited, a robust framework for its analysis, handling, and potential application can be confidently established through an understanding of its structure and comparison with related molecules. Adherence to stringent safety protocols is paramount when working with this class of compounds. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their development programs.
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Foreword: Navigating the Data Landscape for 4-(Methylsulfonyl)-2-nitroaniline
An In-Depth Technical Guide to the Solubility of 4-(Methylsulfonyl)-2-nitroaniline
In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of process design, formulation development, and successful clinical translation. Solubility, in particular, stands as a critical parameter governing bioavailability, purification strategies, and reaction kinetics.
This guide focuses on this compound, an organic intermediate whose utility is intrinsically linked to its behavior in various solvent systems. A crucial point of clarification is the distinction between this compound and its isomer, 2-(methylsulfonyl)-4-nitroaniline. While structurally similar, their differing substitution patterns can lead to distinct physical properties. This document will primarily address this compound while drawing comparative insights where data for its isomer is more prevalent.
As you will discover, publicly available, quantitative solubility data for this compound is sparse. Therefore, this guide adopts a dual-pronged approach. First, it consolidates the known physicochemical data to build a theoretical framework for predicting its solubility behavior. Second, and more importantly, it provides a comprehensive, field-proven experimental protocol for determining this data empirically. This is not just a list of steps; it is a self-validating workflow designed to produce reliable, publication-quality results, empowering you, the researcher, to fill the existing data gap.
Physicochemical Characterization: The Molecular Blueprint
The molecular structure of an analyte is the primary determinant of its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with potential solvents. The aromatic ring provides a nonpolar backbone, while the amino (-NH2), nitro (-NO2), and methylsulfonyl (-SO2CH3) groups introduce significant polarity and the capacity for hydrogen bonding.
-
Amino Group (-NH2): Acts as a hydrogen bond donor.
-
Nitro Group (-NO2): A strong electron-withdrawing group and hydrogen bond acceptor.
-
Methylsulfonyl Group (-SO2CH3): A highly polar, aprotic group that acts as a strong hydrogen bond acceptor.
The interplay of these groups suggests a nuanced solubility profile, with expected miscibility in polar solvents and limited solubility in nonpolar media. A summary of its known physicochemical properties, alongside its common isomer for comparison, is presented below.
Table 1: Physicochemical Properties of Methylsulfonyl-Nitroaniline Isomers
| Property | This compound | 2-(Methylsulfonyl)-4-nitroaniline |
| CAS Number | 21731-56-6[1][2] | 96-74-2[3][4][5] |
| Molecular Formula | C₇H₈N₂O₄S[1][2][6] | C₇H₈N₂O₄S[3][4][7] |
| Molecular Weight | 216.21 g/mol [1][6] | 216.22 g/mol [7] |
| Appearance | Solid[2] | Yellow Crystalline Solid[3] |
| Melting Point | Not specified | 131-133 °C[3] |
| LogP (Predicted) | Not specified | 0.5805[4] |
| Topological Polar Surface Area (TPSA) | Not specified | 103.3 Ų[4] |
The Isothermal Saturation Method: A Protocol for Ground Truth
Given the absence of comprehensive public data, an empirical determination of solubility is necessary. The "gold standard" for measuring the equilibrium solubility of a solid in a liquid is the isothermal saturation (or shake-flask) method.[8] This method is trusted because it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data is robust and reproducible.
The causality behind this choice of method is its directness and reliability. Unlike predictive models, which can be inaccurate for complex molecules, this experimental approach provides a definitive measurement under specific, controlled conditions.
Experimental Protocol: Isothermal Saturation Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials & Equipment:
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile) of analytical grade
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, chosen for solvent compatibility)
-
Volumetric flasks and pipettes
-
Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8][9][10]
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The "excess" is critical; a persistent layer of undissolved solid must be visible throughout the experiment to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of the selected solvent to each respective vial.
-
Seal the vials tightly to prevent any solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the vials into a constant temperature shaker or water bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical for many organic compounds.[8] A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.[8]
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. The first few drops should be discarded to saturate the filter material and avoid adsorption effects.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of this compound.[8][9]
-
A calibration curve must be prepared using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.
-
The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Formula: Solubility (g/L) = (Concentration from analysis, g/L) × (Dilution Factor)
-
Workflow Visualization
The following diagram illustrates the logical flow of the isothermal saturation method, emphasizing the critical control points for ensuring data integrity.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Solubility Profile and Comparative Analysis
To provide a tangible example of how solubility data is presented and analyzed, we can examine the published data for a structurally related compound, 4-methyl-2-nitroaniline.[11] This compound differs by the substitution of a methyl group for the methylsulfonyl group. The methyl group is significantly less polar, which will influence the magnitude of solubility but not the general trends.
Table 2: Illustrative Solubility Data of 4-Methyl-2-nitroaniline in Various Solvents [11] (Data presented as mole fraction solubility (x₁) for illustrative purposes)
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile |
| 278.15 | 0.02758 | 0.03421 | 0.1654 | 0.1388 |
| 283.15 | 0.03314 | 0.04115 | 0.1883 | 0.1593 |
| 288.15 | 0.03961 | 0.04933 | 0.2138 | 0.1824 |
| 293.15 | 0.04712 | 0.05898 | 0.2423 | 0.2084 |
| 298.15 | 0.05586 | 0.07038 | 0.2741 | 0.2376 |
| 303.15 | 0.06603 | 0.08382 | 0.3097 | 0.2705 |
| 308.15 | 0.07789 | 0.09968 | 0.3495 | 0.3075 |
| 313.15 | 0.09172 | 0.1184 | 0.3941 | 0.3491 |
Analysis of Trends:
-
Temperature Dependence: For 4-methyl-2-nitroaniline, solubility increases with temperature in all tested solvents, indicating that the dissolution process is endothermic. This is a common behavior for solid solutes.
-
Solvent Effects: The solubility is highest in ethyl acetate and lowest in methanol among the solvents shown. This highlights the importance of matching the solute's polarity and hydrogen bonding characteristics with the solvent.
For this compound, we can hypothesize that due to the highly polar sulfonyl group, its solubility will be greater in polar aprotic solvents (like acetone, ethyl acetate, and acetonitrile) and polar protic solvents (like alcohols) compared to nonpolar solvents (like hexane or toluene).
Conclusion and Path Forward
This technical guide establishes the foundational knowledge and practical tools required to address the solubility of this compound. While a definitive, quantitative dataset is not yet present in the public domain, we have established its key physicochemical characteristics and outlined a robust, self-validating experimental protocol for its determination. The isothermal saturation method, coupled with a reliable analytical technique like HPLC, provides a clear and authoritative path for researchers to generate high-quality solubility data. Such data is indispensable for advancing any research or development program involving this compound.
References
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A Comprehensive Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-nitroaniline
Abstract
This technical guide provides a detailed, multi-technique spectroscopic analysis of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6). Aimed at researchers, chemists, and drug development professionals, this document outlines the principles and experimental protocols for characterizing this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, explaining the causal relationships between the molecule's unique structural features—specifically the potent electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups—and their corresponding spectral signatures. The integrated analysis serves as a robust framework for structural verification and purity assessment.
Introduction and Molecular Overview
This compound is an aromatic compound featuring a benzene ring substituted with an amine (-NH₂), a nitro group (-NO₂), and a methylsulfonyl group (-SO₂CH₃).[1][2][3] Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of approximately 216.22 g/mol .[1] The strategic placement of two strong electron-withdrawing groups (EWG) ortho and para to the electron-donating amine group creates a highly polarized electronic system. This electronic environment is fundamental to understanding its chemical reactivity and is directly reflected in its spectroscopic output. The methylsulfonyl group is a powerful EWG, while the nitro group is one of the strongest EWGs in organic chemistry.[4] This guide will systematically dissect the spectral data to confirm the molecular structure.
Chemical Structure and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(methylsulfonyl)-2-nitrobenzenamine | [3] |
| CAS Number | 21731-56-6 (for 4-isomer), 96-74-2 (for 2-isomer) | [2][5] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2] |
| Molecular Weight | 216.22 g/mol | [1] |
| Appearance | White to yellow solid | [5] |
Analytical Workflow: A Systematic Approach
The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and systematic workflow. This ensures that data from orthogonal techniques are used to build a cohesive and irrefutable structural assignment.
Figure 2: Annotated structure showing proton environments. (Note: Image is a representation)
-
Aromatic Protons (H-3, H-5, H-6):
-
H-3: This proton is ortho to the strongly withdrawing -NO₂ group. It will be the most deshielded (highest δ value) and will appear as a doublet, split by H-5.
-
H-5: This proton is ortho to the -SO₂CH₃ group and meta to the -NO₂ group. It will be deshielded and appear as a doublet of doublets, split by both H-3 and H-6.
-
H-6: This proton is ortho to the -NH₂ group. The electron-donating nature of the amine will shield this proton relative to H-3 and H-5, causing it to appear at the lowest δ value (most upfield) in the aromatic region. It will appear as a doublet, split by H-5.
-
-
Amine Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration. In DMSO-d₆, it is readily observable.
-
Methyl Protons (-SO₂CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.
Table 2: Predicted ¹H NMR Peak Assignments (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H-3 | ~8.2-8.4 | d (doublet) | J ≈ 2.5 Hz | 1H |
| H-5 | ~7.8-8.0 | dd (doublet of doublets) | J ≈ 9.0, 2.5 Hz | 1H |
| -NH₂ | ~7.5-7.8 | br s (broad singlet) | - | 2H |
| H-6 | ~7.1-7.3 | d (doublet) | J ≈ 9.0 Hz | 1H |
| -SO₂CH₃ | ~3.2-3.4 | s (singlet) | - | 3H |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly deshielded. The carbon attached to the amine group (C-1) will be shielded relative to what might be expected without the amine's donating effect.
-
Methyl Carbon: The methyl carbon of the sulfonyl group will appear as a single peak in the aliphatic region, typically around 40-45 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL).
-
Data Acquisition: The solution is infused into an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal.
-
Analysis: The mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any significant fragment ions.
Interpretation of Mass Spectrum
-
Molecular Ion Peak: Given the molecular formula C₇H₈N₂O₄S, the exact mass is 216.0208. In positive ion mode (ESI+), the primary peak observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 217.0281. [6]In negative ion mode (ESI-), the [M-H]⁻ peak would be observed at m/z 215.0132. [6]High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (-NO₂, 46 Da) or the methyl group (-CH₃, 15 Da) from the sulfonyl moiety.
Table 3: Expected Mass Spectrometry Data
| Ion | Mode | Calculated m/z | Observation |
| [M+H]⁺ | ESI+ | 217.0281 | Molecular Ion |
| [M+Na]⁺ | ESI+ | 239.0097 | Sodium Adduct |
| [M-H]⁻ | ESI- | 215.0132 | Molecular Ion |
Integrated Analysis and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the -NH₂, -NO₂, and -SO₂CH₃ functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity and substitution pattern on the aromatic ring, allowing for the unambiguous structural confirmation of this compound. The combined data provides a robust and self-validating analytical package essential for quality control, reaction monitoring, and regulatory submission in a research and development setting.
References
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- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
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4-(Methylsulfonyl)-2-nitroaniline mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Methylsulfonyl)-2-nitroaniline
Abstract
This compound is a substituted nitroaromatic compound with potential applications as an intermediate in chemical synthesis. While direct, comprehensive studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural features—a nitro group ortho to an amine and a potent electron-withdrawing methylsulfonyl group para—allow for the formulation of a scientifically rigorous, hypothesis-driven framework for its biological activity. This guide synthesizes information from structurally related analogs to propose a putative mechanism of action, outlines a comprehensive experimental strategy for its validation, and provides detailed protocols for key assays. The central hypothesis is that this compound's biological effects are likely mediated through metabolic activation, leading to the generation of reactive intermediates that can induce cellular stress and interact with macromolecular targets. This document is intended for researchers and professionals in drug development and toxicology seeking to investigate the biological activity of this and similar nitroaromatic compounds.
Introduction and Physicochemical Rationale
This compound (CAS: 21731-56-6) is an organic molecule with the formula C₇H₈N₂O₄S.[1][2] Its core structure is an aniline ring substituted with two key functional groups that dictate its chemical reactivity and, by extension, its potential biological activity.[3]
-
Nitro Group (-NO₂): Positioned ortho to the amine, the nitro group is strongly electron-withdrawing. In biological systems, nitroaromatic compounds are well-known substrates for nitroreductase enzymes, a critical step in their metabolic activation.
-
Methylsulfonyl Group (-SO₂CH₃): Also known as a mesyl group, this is a powerful electron-withdrawing substituent.[3] Its presence significantly lowers the electron density of the aromatic ring, making the nitro group more susceptible to reduction.
The combined electronic effects of these groups suggest that the molecule is a prime candidate for reductive metabolism, which is often the initiating step in the mechanism of action for many nitroaromatic compounds. It is critical to distinguish this compound from its more frequently studied isomer, 2-(methylsulfonyl)-4-nitroaniline (CAS: 96-74-2), for which potential anti-cancer properties have been reported.[4] While insights can be drawn from this isomer, this guide will focus on postulating a mechanism for the this compound isomer based on first principles and data from analogous compounds.
Postulated Metabolic Pathways and Bioactivation
The primary hypothesis for the mechanism of action of this compound is that it functions as a pro-drug or pro-toxin, requiring metabolic activation to exert its biological effects. This activation cascade is likely initiated by the reduction of the nitro group. The metabolism of related compounds, such as 2-methoxy-4-nitroaniline and various nitrophenols, proceeds via reduction, hydroxylation, and subsequent conjugation.[5][6]
The proposed metabolic pathway involves a stepwise reduction of the nitro group to form nitroso, hydroxylamino, and ultimately, amino derivatives. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive electrophiles capable of forming covalent adducts with cellular nucleophiles like DNA and proteins.
A Framework for Experimental Validation
To validate the proposed mechanisms, a structured, multi-step experimental approach is required. The workflow below outlines a logical progression from initial cytotoxicity screening to target identification.
Experimental Protocols
Objective: To identify the metabolites of this compound generated by Phase I enzymes.
Causality: This is the foundational experiment to test the central hypothesis of metabolic activation. Identifying the predicted reactive intermediates is crucial.
Methodology:
-
Reaction Preparation: In a microcentrifuge tube, prepare a reaction mix containing 100 mM phosphate buffer (pH 7.4), 1 mg/mL pooled human liver microsomes, and an NADPH-regenerating system (e.g., G6P, G6PDH, NADP+).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Add this compound (e.g., from a 10 mM DMSO stock to a final concentration of 10 µM) to start the reaction.
-
Time Points: Incubate at 37°C. At various time points (0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Sample Processing: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis. Use a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.
Objective: To determine if the compound or its metabolites cause DNA strand breaks in cultured human cells.
Causality: This assay directly tests the hypothesis that reactive intermediates form DNA adducts or cause oxidative damage to DNA, both of which result in detectable strand breaks.
Methodology:
-
Cell Treatment: Seed a relevant human cell line (e.g., HepG2, which has some metabolic capability) in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a defined period (e.g., 4 to 24 hours). A positive control (e.g., H₂O₂) should be included.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension (e.g., 10 µL) with low melting point agarose (e.g., 75 µL) and immediately pipette onto a specially coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using appropriate imaging software (measuring tail length, tail intensity, etc.).
Anticipated Quantitative Data
The proposed experimental framework would generate quantitative data essential for characterizing the compound's potency and mechanism. The following table illustrates the type of data that would be collected.
| Assay Type | Cell Line / System | Parameter Measured | Example Metric | Purpose |
| Cytotoxicity Assay | HepG2, A549, HCT116 | Cell Viability | IC₅₀ (µM) | Determine the concentration range for subsequent mechanistic studies. |
| Metabolism Assay | Human Liver Microsomes | Metabolite Formation Rate | Vmax (pmol/min/mg) | Quantify the rate of bioactivation. |
| ROS Production Assay | HepG2 | Fluorescence Intensity | Fold increase over control | Quantify the induction of oxidative stress. |
| Comet Assay | HepG2 | DNA Damage | % Tail DNA | Quantify the extent of genotoxicity. |
| Annexin V/PI Staining | HCT116 | Apoptotic Cell Population | % Apoptotic Cells | Quantify the induction of programmed cell death. |
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, its chemical structure provides a strong foundation for a plausible, testable hypothesis. The proposed mechanism centers on reductive metabolic activation to form reactive electrophilic intermediates that can cause genotoxicity and proteotoxicity through covalent adduct formation and induce oxidative stress via redox cycling. This guide provides not only a theoretical framework but also a practical, step-by-step experimental roadmap for researchers to rigorously investigate and validate this putative mechanism. The clear distinction from its isomer, 2-(methylsulfonyl)-4-nitroaniline, is crucial for accurate scientific inquiry. The outlined protocols are designed to be self-validating and will provide the quantitative data necessary to build a comprehensive profile of this compound's biological activity.
References
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biological activity of 4-(Methylsulfonyl)-2-nitroaniline
An In-Depth Technical Guide to the Biological Activity of 4-(Methylsulfonyl)-2-nitroaniline
Abstract
This compound is an organic compound characterized by a nitroaniline core functionalized with a methylsulfonyl group.[1][2] This unique substitution pattern, featuring two potent electron-withdrawing groups, confers significant chemical reactivity and biological potential.[1][3] Emerging research has highlighted its role as a promising scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][4] Studies indicate that the compound and its derivatives may exert their biological effects by interfering with critical cellular pathways, including those governing cell proliferation and programmed cell death (apoptosis).[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, details its postulated mechanisms of action, and presents standardized, field-proven protocols for its experimental evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Part 1: Compound Profile and Synthesis
The chemical identity and properties of this compound are foundational to understanding its biological potential. The presence of both the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups on the aniline ring system creates a distinct electronic profile that dictates its interaction with biological targets.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 21731-56-6 | [2][5] |
| Molecular Formula | C₇H₈N₂O₄S | [2][6] |
| Molecular Weight | 216.22 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Synonyms | 4-Mesyl-2-nitroaniline, Benzenamine, 4-(methylsulfonyl)-2-nitro- | [6] |
Synthesis Overview
The synthesis of this compound can be achieved through various established organic chemistry routes. A common approach involves the sequential modification of a simpler aniline precursor. The process typically requires protection of the amine, followed by electrophilic aromatic substitution to introduce the nitro and methylsulfonyl groups at the desired positions, and concluding with deprotection.[1] This multi-step process allows for precise control over the final molecular architecture.
Caption: Generalized synthesis workflow for this compound.
Part 2: Postulated Mechanisms of Antineoplastic Activity
While research on the parent compound is ongoing, studies on structurally related derivatives provide significant insight into its potential mechanisms of action. The primary hypothesis centers on its ability to modulate key signaling pathways that are frequently dysregulated in cancer.
Core Hypotheses:
-
Kinase Inhibition : Many cancers are driven by overactive protein kinases. The 4-(methylsulfonyl)phenyl scaffold is present in numerous known kinase inhibitors.[4][7] Derivatives of this compound have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow).[4] This suggests the core molecule may serve as a privileged structure for designing targeted kinase inhibitors.
-
Induction of Apoptosis : Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. This compound is believed to interfere with cellular pathways that control apoptosis, potentially reactivating this self-destruct mechanism in malignant cells.[1] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins.[8]
-
Cell Cycle Disruption : The cell cycle is a tightly regulated process that ensures cells divide correctly. A common strategy for anticancer drugs is to induce cell cycle arrest, preventing cancer cells from proliferating.[9] Analysis of related compounds suggests a potential to halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby inhibiting tumor growth.[10][11]
Caption: Postulated mechanisms of action for this compound.
Part 3: Experimental Assessment of Biological Activity (In Vitro)
To validate the therapeutic potential of this compound, a series of robust in vitro assays are required. The following protocols represent industry-standard methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle effects.
A. Cytotoxicity Profiling using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for determining a compound's cytotoxic effect on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product, the quantity of which is measured spectrophotometrically.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation : Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[14]
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition : Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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The Strategic Utility of 4-(Methylsulfonyl)-2-nitroaniline in Advanced Scientific Research
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulfonyl)-2-nitroaniline, a strategically functionalized aromatic amine, is emerging as a compound of significant interest in the landscape of chemical synthesis and materials science. Its unique electronic properties, stemming from the presence of both a potent electron-withdrawing sulfonyl group and a nitro group, coupled with a reactive amine functionality, position it as a versatile building block for a range of high-value applications. This guide provides an in-depth analysis of the core attributes of this compound, offering a technical exploration of its potential research applications, supported by established scientific principles and methodologies. Particular focus is given to its prospective roles in the synthesis of specialized azo dyes and as a key intermediate in the development of novel pharmaceutical agents. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of this multifaceted molecule.
Introduction: Unveiling the Potential of a Multifunctional Intermediate
Nitroaniline derivatives are a well-established class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. The strategic placement of functional groups on the aniline scaffold dictates the chemical reactivity and physical properties of the resulting molecule, thereby defining its utility in various scientific and industrial domains. This compound (CAS No. 21731-56-6) is a noteworthy member of this class, characterized by a benzene ring substituted with an amino group, a nitro group, and a methylsulfonyl group.
The interplay of these functional groups imparts a unique chemical personality to the molecule. The methylsulfonyl group, a powerful electron-withdrawing entity, significantly influences the electron density of the aromatic ring.[1] This, in conjunction with the nitro group, enhances the electrophilicity of the aromatic system and modulates the reactivity of the amino group. These characteristics make this compound a valuable precursor for a variety of chemical transformations.
This technical guide will delve into the potential research applications of this compound, with a focus on its utility as a synthetic intermediate. While direct, peer-reviewed applications of this specific isomer are still emerging, its structural motifs suggest significant potential in fields where its isomer, 2-(methylsulfonyl)-4-nitroaniline, has shown promise, such as in the development of pharmaceuticals and advanced materials.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21731-56-6 | [4] |
| Molecular Formula | C₇H₈N₂O₄S | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Solid (Typical for similar compounds) | General Knowledge |
| Synonyms | 4-Mesyl-2-nitroaniline, Benzenamine, 4-(methylsulfonyl)-2-nitro- | [5] |
Potential Research Applications: A Landscape of Opportunity
The strategic arrangement of functional groups in this compound opens doors to a multitude of research and development avenues. The following sections explore the most promising of these potential applications, drawing parallels from structurally related compounds and established chemical principles.
Advanced Azo Dye Synthesis
A primary and well-documented application of nitroanilines is in the synthesis of azo dyes.[6] These dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The color of the resulting dye is determined by the electronic properties of the substituents on these rings. The presence of the electron-withdrawing methylsulfonyl and nitro groups in this compound makes it an excellent candidate for the diazo component in azo coupling reactions.
The diazotization of this compound, followed by coupling with a suitable aromatic partner (the coupling component), can be expected to yield dyes with unique and potentially desirable coloristic and fastness properties. The strong electron-withdrawing nature of the substituents would likely lead to a significant bathochromic (deepening of color) shift in the absorption spectrum of the resulting dye.
Workflow for Azo Dye Synthesis:
Caption: Generalized workflow for the synthesis of an azo dye using this compound as the diazo component.
Experimental Protocol: A Generic Approach to Azo Dye Synthesis
The following is a generalized, foundational protocol for the synthesis of an azo dye using a nitroaniline derivative. This should be adapted and optimized for the specific reactivity of this compound and the chosen coupling component.
-
Diazotization:
-
Dissolve a molar equivalent of this compound in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess). Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 15-30 minutes at low temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of the coupling component (e.g., a naphthol derivative) in an alkaline aqueous solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring at low temperature for a period to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Intermediate for Pharmaceutical Synthesis
The structural motifs present in this compound are of significant interest in medicinal chemistry. The nitroaniline core is a precursor to benzimidazoles, a class of heterocyclic compounds found in a wide range of pharmaceuticals. Furthermore, the methylsulfonyl group is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).
While direct evidence for the use of this compound in drug development is not yet prevalent in the literature, a study on 4-(methylsulfonyl)aniline derivatives (lacking the nitro group) has demonstrated their potential as anti-inflammatory agents. This suggests that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore can maintain or enhance anti-inflammatory activity. Therefore, this compound could serve as a valuable starting material for the synthesis of novel NSAID candidates or other bioactive molecules.
Potential Synthetic Pathway to a Bioactive Scaffold:
Caption: A plausible synthetic route from this compound to a potential benzimidazole-based bioactive molecule.
Synthesis of this compound: A Conceptual Approach
A patent for the synthesis of the related compound, 2-nitro-4-methylsulfonyl toluene, describes a process that could be conceptually adapted.[7] This involves the nitration of 4-methylsulfonyl toluene using a mixture of sulfuric acid and nitric acid.[7]
Conceptual Synthetic Protocol:
-
Starting Material: 4-(Methylsulfonyl)aniline.
-
Protection of the Amino Group (Optional but Recommended): The highly activating amino group should be protected to prevent unwanted side reactions and to control the regioselectivity of the nitration. Acetylation with acetic anhydride is a common and effective method.
-
Nitration: The N-protected 4-(methylsulfonyl)aniline would then be subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent. The reaction conditions, particularly the temperature, would need to be carefully controlled to favor the introduction of the nitro group at the position ortho to the amino group.
-
Deprotection: Following the nitration, the protecting group would be removed, typically by acid or base hydrolysis, to yield the final product, this compound.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related nitroanilines are known to be toxic if inhaled, ingested, or absorbed through the skin.
Conclusion and Future Outlook
This compound represents a chemical intermediate with considerable, yet largely untapped, potential. Its unique combination of functional groups makes it a prime candidate for the synthesis of novel azo dyes with specialized properties and for the development of new pharmaceutical agents, particularly in the area of anti-inflammatory drugs. The synthetic pathways outlined in this guide, though conceptual, are grounded in well-established chemical principles and provide a solid foundation for further research.
Future investigations should focus on the development and optimization of a robust synthetic protocol for this compound, followed by a systematic exploration of its reactivity in azo coupling reactions with a diverse range of coupling components. Furthermore, its utility as a precursor for heterocyclic scaffolds of medicinal interest warrants significant investigation. As our understanding of this versatile molecule grows, so too will its applications in advancing chemical and pharmaceutical sciences.
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A Technical Guide to the Safe Handling of 4-(Methylsulfonyl)-2-nitroaniline
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-(Methylsulfonyl)-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The protocols and recommendations herein are synthesized from established safety data for structurally related nitroaniline compounds and general best practices in laboratory safety. Given the limited specific public data for this exact chemical, a cautious approach grounded in the known hazards of its functional groups is paramount.
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound featuring both a nitro group and a methylsulfonyl group attached to an aniline backbone. These functional groups dictate its chemical reactivity and, critically, its toxicological profile.
Diagram 1: Chemical Structure of this compound
Caption: The hierarchy of controls, prioritizing methods from most to least effective.
-
Engineering Controls: This is the primary line of defense. All work involving solid this compound must be conducted in a certified chemical fume hood to control airborne dust and vapors. [1]The workspace should be equipped with readily accessible eyewash stations and safety showers. [2][3]
-
Administrative Controls: Develop and strictly enforce a Standard Operating Procedure (SOP) for handling this compound. Access to the material should be restricted to authorized and trained personnel. Work areas must be clearly marked. Never work alone when handling highly toxic substances.
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above. The required PPE includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory. [1][4] * Skin Protection: A lab coat and impervious gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. [5][4]Contaminated gloves must be disposed of as hazardous waste. [4] * Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with particulate filters (P95 or higher) is necessary. [4][6]
-
Section 4: Standard Operating Procedures for Handling and Storage
Protocol for Weighing and Handling:
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated area.
-
Material Transfer: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat on a balance inside the hood. Minimize any actions that could generate dust.
-
Post-Transfer: Securely close the primary container. Carefully transfer the weighed compound to the reaction vessel.
-
Decontamination: Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol) and a disposable wipe. Dispose of the wipe, weigh boat, and bench paper as contaminated solid waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete. [7][4] Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [2][3][4]* Keep the container tightly closed to prevent contamination. [2][1][4]* The storage area should be secured and accessible only to authorized personnel ("Store locked up"). [7]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
First-Aid Measures:
-
General Advice: Move the victim from the hazardous area. First responders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician. * Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][6]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention. [2][6]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [6]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately. [7][1] Accidental Release (Spill) Protocol:
Diagram 3: Spill Response Workflow
Caption: A decision workflow for responding to a chemical spill.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area. [1]2. Protect: Don full PPE, including respiratory protection, before re-entering the area. [7][1]3. Contain: Prevent the spill from spreading or entering drains. [1][8]4. Clean-up:
-
For small spills, gently cover the solid material to prevent it from becoming airborne. Moisten with a solvent like alcohol if appropriate, then carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. [9] * For large spills, use a shovel or other appropriate tools to place the material into a convenient waste disposal container. [6]5. Decontaminate: Clean the spill area thoroughly. All materials used for cleanup are considered hazardous waste.
-
-
Ventilate: Allow the area to ventilate before resuming work.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7][1][4]* Specific Hazards: Combustion will produce toxic and irritating fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [2][10]* Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [7][1]
Section 6: Toxicological and Ecological Profile
Toxicological Summary: The primary toxicological concern is acute toxicity via all routes of exposure (oral, dermal, inhalation) and the potential for methemoglobinemia. [2][7][5][6]Repeated or prolonged exposure may cause damage to the blood (hematopoietic system). [5]There is no data to suggest that this compound is carcinogenic. [5] Ecological Summary: Based on data for related nitroanilines, this compound is expected to be harmful to aquatic life with long-lasting effects. [7][11]It must not be allowed to enter drains, soil, or waterways. [1][12]
Section 7: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the material through a licensed professional waste disposal service. [4]* Do not dispose of it with household garbage or allow it to reach the sewage system. [11]Adhere strictly to all local, state, and federal environmental regulations.
References
- MSDS of 4-Nitroaniline-2-sulfonic acid. (2011).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
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- 4-NITROANILINE | Elemental Microanalysis. (2024).
- 2 - SAFETY DATA SHEET. (n.d.).
- 4-Methyl-2-nitroaniline - Apollo Scientific. (2023).
- Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99% - Cole-Parmer. (n.d.).
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A Comprehensive Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline for Advanced Research and Development
Executive Summary: This document provides an in-depth technical overview of 4-(methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6), a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, the electronic interplay of its functional groups, and validated synthesis protocols. Furthermore, this guide explores its applications as a versatile building block in organic synthesis and drug discovery, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound for their development pipelines.
Nomenclature and Identification
The precise identification of a chemical compound is foundational for scientific rigor and reproducibility. This compound is systematically named and cataloged to avoid ambiguity, particularly with its isomers.
1.1. IUPAC Name
The internationally recognized IUPAC name for this compound is 4-methylsulfonyl-2-nitroaniline [1]. An alternative, yet acceptable, systematic name is 4-(methylsulfonyl)-2-nitrobenzenamine [1][2].
1.2. Synonyms
In commercial and research contexts, this compound is known by several other names:
1.3. Chemical Identifiers
Quantitative and structural data are summarized below for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 21731-56-6 | [2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₄S | [1][3][4] |
| Molecular Weight | 216.22 g/mol | [1] |
| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | [1][2] |
| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)[O-] | [1] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, reactivity, and application scope.
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Purity | ≥97% (Typical) | [2][3] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 114 Ų | [1] |
The Chemistry of this compound: A Functional Group Analysis
The unique reactivity profile of this molecule arises from the complex electronic interplay between its three functional groups on the aromatic ring: the amino (-NH₂), nitro (-NO₂), and methylsulfonyl (-SO₂CH₃) groups.[8]
-
Amino Group (-NH₂): This group is a powerful activating ortho-, para- director due to its ability to donate electron density to the ring through resonance (+M effect).
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects.
-
Methylsulfonyl Group (-SO₂CH₃): Often called a mesyl group, this is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I), which significantly reduces the electron density of the aromatic ring.[8]
The synergy of these groups creates a molecule with distinct regions of electron density, making it a valuable and predictable intermediate for further functionalization. The amino group's activating effect is tempered by the two powerful deactivating groups, and the substitution pattern dictates the regioselectivity of subsequent reactions.
Caption: Electronic effects of functional groups on the aromatic ring.
Synthesis Methodologies
The synthesis of nitroaniline derivatives requires careful control of reaction conditions to achieve the desired regioselectivity.[8] The preparation of this compound is no exception, often involving multi-step processes.
4.1. General Synthetic Strategy
A prevalent strategy for synthesizing substituted anilines involves the protection of the highly reactive amino group. This is crucial because the unprotected amino group can be protonated under the acidic conditions typically used for nitration, converting it into a meta-directing ammonium group. Acetylation is a common protection method. Once protected, the directing effects of the substituents guide the incoming nitro group to the desired position.
4.2. Illustrative Synthesis Workflow
The following diagram outlines a logical, though generalized, synthetic pathway. Specific reagents and conditions must be optimized based on laboratory-scale requirements. A plausible route involves the nitration of an appropriately substituted acetanilide followed by oxidation of a thioether and subsequent deprotection.
Caption: Generalized workflow for the synthesis of this compound.
4.3. Experimental Protocol: Synthesis via Sulfonylation of 2-Nitroaniline
An alternative approach involves the direct sulfonylation of a pre-existing nitroaniline. While seemingly more direct, this can present challenges in controlling regioselectivity. A procedure adapted from related sulfonamide syntheses provides a foundational protocol.[9]
Objective: To synthesize 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, a structurally related compound, which illustrates the core sulfonylation reaction.
Materials:
-
2-Nitroaniline
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-nitroaniline (1.0 eq) in the anhydrous solvent.
-
Base Addition: Add the base (e.g., pyridine, 1.2-1.5 eq) to the solution and stir until fully dissolved.
-
Sulfonyl Chloride Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Causality Insight: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide.
Applications in Chemical Synthesis and Drug Discovery
Nitroaniline derivatives are fundamental building blocks in the synthesis of a wide range of more complex molecules, finding significant use in the production of dyes, pigments, and pharmaceuticals.[8]
-
Chemical Intermediate: The presence of three distinct functional groups provides multiple handles for sequential chemical modifications. The nitro group can be reduced to a second amino group, creating a diamine derivative. The primary amino group can undergo diazotization, serving as a gateway to a vast array of other functionalities.
-
Scaffold for Drug Discovery: Aniline and nitroaromatic structures are common motifs in medicinal chemistry. For instance, other substituted nitroaniline derivatives have been investigated as potential inhibitors of enzymes like SIRT6, a target for diabetes treatment, highlighting the potential of this chemical class in generating bioactive molecules.[10] The strong electron-withdrawing nature of the methylsulfonyl group can be exploited to modulate the pKa of the aniline nitrogen or to form specific hydrogen bonds with biological targets.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]
-
Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[11]
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3586761, N-(4-chlorophenyl)-4-(methylsulfonyl)-2-nitroaniline. [Link]
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A Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline for Research Applications
An In-depth Examination of Commercial Availability, Synthesis, and Applications in Drug Discovery for Researchers, Scientists, and Drug Development Professionals.
Introduction
4-(Methylsulfonyl)-2-nitroaniline is an organic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a nitro group ortho to an aniline and a methylsulfonyl group para to the aniline, imparts a unique combination of electronic and chemical properties. These characteristics make it a valuable building block for the synthesis of more complex molecules and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and its current and potential applications in research and development.
Commercial Availability
This compound, identified by the CAS number 21731-56-6 , is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is typically suitable for most laboratory applications, with suppliers often providing detailed certificates of analysis.
| Supplier | Purity | CAS Number |
| Biotuva Life Sciences | ≥ 97% | 21731-56-6 |
| CymitQuimica | 97% | 21731-56-6 |
| 2a biotech | Not specified | 21731-56-6 |
| MolCore | High Purity | 21731-56-6 |
| BLD Pharm | Not specified | 21731-56-6 |
| ChemicalBook | Not specified | 21731-56-6 |
| Santa Cruz Biotechnology | Not specified | 21731-56-6 |
It is important for researchers to verify the purity and identity of the compound upon receipt, as with any chemical reagent. While many suppliers offer high-purity grades, the specific requirements of an experiment may necessitate further purification.
Chemical and Physical Properties
The chemical behavior of this compound is largely influenced by the interplay of its functional groups. The methylsulfonyl group is a strong electron-withdrawing group, which affects the electron density of the aromatic ring.[1] This, in conjunction with the nitro group, makes the aniline moiety less basic than aniline itself and influences its reactivity in chemical transformations.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.21 g/mol |
| CAS Number | 21731-56-6 |
| Appearance | Typically a solid |
| Purity | Commonly available at ≥ 97% |
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are not extensively published in readily accessible literature, the synthesis of its isomers and related compounds provides a logical framework for its preparation. A common strategy for the synthesis of nitroaniline derivatives involves the protection of the amino group, followed by nitration, and subsequent deprotection.
A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below. This should be considered a general guideline and would require optimization for specific laboratory conditions.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This is a conceptual workflow based on the synthesis of analogous compounds. Researchers should consult the primary literature and perform appropriate safety assessments before attempting any synthesis.
Applications in Research and Drug Development
The structural motifs present in this compound are of significant interest in medicinal chemistry. Both sulfonamides and nitroaromatic compounds are classes of molecules with diverse and well-documented biological activities.
-
Sulfonamides: This class of compounds has a long history in medicine, with applications as antibacterial, anti-inflammatory, and anticancer agents.[2][3][4]
-
Nitroaromatic Compounds: Nitro-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][6] The nitro group can be a key pharmacophore, but it can also be associated with toxicity, necessitating careful structural modification in drug design.[5]
While specific studies detailing the biological activity of this compound are not abundant in the public domain, its structure suggests it could serve as a valuable scaffold or intermediate for the synthesis of novel bioactive molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further chemical elaboration to create libraries of compounds for screening against various biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 21731-56-6) should be consulted before handling. However, based on the known hazards of related nitroaniline compounds, the following precautions are advised:
-
Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the development of novel compounds with a range of potential biological activities. While detailed research specifically on this isomer is emerging, the well-established chemistry and pharmacology of sulfonamides and nitroaromatics provide a strong rationale for its further investigation in drug discovery and materials science. As with all research chemicals, proper safety precautions should be strictly followed.
References
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- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. 2023.
- ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
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- Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.
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Methodological & Application
synthesis of 4-(Methylsulfonyl)-2-nitroaniline from 2-nitroaniline
An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline from 2-nitroaniline
Abstract
This application note provides a comprehensive, multi-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials. The synthetic route commences with the electrophilic sulfonation of commercially available 2-nitroaniline to yield 2-nitroaniline-4-sulfonic acid. Subsequent reduction of the sulfonic acid moiety to a thiol, followed by S-methylation and a final oxidation step, affords the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and critical safety information to ensure a reproducible and safe synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. The presence of the electron-withdrawing nitro and methylsulfonyl groups, combined with the reactive amino group, makes it a versatile precursor for the synthesis of more complex molecules. For instance, it is a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the functional groups allows for selective modifications, enabling the construction of diverse molecular scaffolds. This guide details a reliable and scalable four-step synthesis from 2-nitroaniline.
Synthetic Strategy and Rationale
The is a multi-step process that requires careful control of reaction conditions at each stage. The overall strategy involves the introduction of a sulfur-containing functional group at the 4-position of the 2-nitroaniline ring, followed by its conversion to the desired methylsulfonyl group.
The chosen synthetic pathway is as follows:
-
Sulfonation: The initial step is an electrophilic aromatic substitution reaction to install a sulfonic acid group onto the aromatic ring of 2-nitroaniline.[1][2] The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group.[3][4] The nitro group is a deactivating and meta-directing group. Therefore, the sulfonation is directed to the position para to the amino group (and meta to the nitro group).
-
Reduction of Sulfonic Acid to Thiol: The sulfonic acid is then reduced to a thiol. This transformation is crucial as it sets the stage for the introduction of the methyl group. A reliable method for this reduction involves the use of triphenylphosphine in the presence of iodine.[5][6] This method is often quantitative and proceeds under relatively mild conditions.
-
S-Methylation of Thiol: The resulting thiol is then methylated to form a methyl thioether. This is a standard nucleophilic substitution reaction where the thiolate anion acts as a nucleophile, attacking a methylating agent. Various methylating agents can be employed, with trimethyl phosphate being an effective option.[7][8]
-
Oxidation of Thioether to Sulfone: The final step is the oxidation of the methyl thioether to the corresponding methyl sulfone. This oxidation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice.[9][10][11] Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions.
This four-step approach provides a logical and efficient route to the target molecule, utilizing well-established and reliable chemical transformations.
Visualized Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions
-
2-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[12][13][14][15]
-
Concentrated sulfuric acid is highly corrosive and causes severe skin burns and eye damage.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 2-Nitroaniline-4-sulfonic acid
This procedure is adapted from established sulfonation methods for anilines.[1][16]
-
Reagents and Materials:
-
2-Nitroaniline (1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (5 eq)
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
Heating mantle or oil bath.
-
-
Procedure:
-
In the four-necked flask, add 2-nitroaniline to the concentrated sulfuric acid slowly and with stirring. An exothermic reaction will occur, forming the anilinium salt.
-
Once the initial exotherm subsides, heat the mixture to 160°C and maintain this temperature for 5 hours.[16]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The 2-nitroaniline-4-sulfonic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water to remove any residual sulfuric acid.
-
Dry the product in a vacuum oven.
-
Step 2: Reduction of 2-Nitroaniline-4-sulfonic acid to 4-Amino-3-nitrophenylthiol
This protocol is based on the reduction of sulfonic acids using triphenylphosphine and iodine.[5][6]
-
Reagents and Materials:
-
2-Nitroaniline-4-sulfonic acid (1 eq)
-
Triphenylphosphine (PPh₃) (2 eq)
-
Iodine (I₂) (catalytic amount, ~0.1 eq)
-
Anhydrous toluene or benzene
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a round-bottom flask, add 2-nitroaniline-4-sulfonic acid, triphenylphosphine, and a catalytic amount of iodine in anhydrous toluene.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
-
Step 3: S-Methylation of 4-Amino-3-nitrophenylthiol to 4-(Methylthio)-2-nitroaniline
This step utilizes a mild methylation protocol.[7][8]
-
Reagents and Materials:
-
4-Amino-3-nitrophenylthiol (1 eq)
-
Trimethyl phosphate ((CH₃)₃PO₄) (1.5 eq)
-
Calcium hydroxide (Ca(OH)₂) (2 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenylthiol in DMF.
-
Add calcium hydroxide and trimethyl phosphate to the solution.
-
Stir the mixture at 80°C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Oxidation of 4-(Methylthio)-2-nitroaniline to this compound
The final step is the oxidation of the thioether to a sulfone using hydrogen peroxide.[9][10][11]
-
Reagents and Materials:
-
4-(Methylthio)-2-nitroaniline (1 eq)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (3 eq)
-
Acetic acid
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve 4-(methylthio)-2-nitroaniline in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrogen peroxide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be recrystallized from ethanol to afford pure this compound.
-
Data Summary Table
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sulfonation | H₂SO₄ (conc.) | 160 | 5 | ~90 |
| 2 | Reduction | PPh₃, I₂ | Reflux | 4-6 | ~85 |
| 3 | S-Methylation | (CH₃)₃PO₄, Ca(OH)₂ | 80 | 4-8 | ~80 |
| 4 | Oxidation | H₂O₂ | 0 - RT | 12-16 | ~90 |
Mechanistic Insight: Electrophilic Aromatic Sulfonation
Caption: Mechanism of electrophilic aromatic sulfonation of 2-nitroaniline.
The sulfonation of 2-nitroaniline proceeds via a classic electrophilic aromatic substitution mechanism.[1][2] In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated, which acts as the electrophile. The protonated amino group of 2-nitroaniline directs the incoming electrophile to the meta position relative to itself, which is the para position relative to the nitro group. The attack of the aromatic ring on SO₃ forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity and yields the sulfonic acid product.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Yellow solid
-
Melting Point: Expected to be in the range of 180-185 °C.
-
¹H NMR: Protons on the aromatic ring and the methyl group will show characteristic chemical shifts.
-
¹³C NMR: Resonances corresponding to the aromatic carbons and the methyl carbon should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (216.21 g/mol ) should be present.
References
- Oae, S., & Togo, H. (2011). Reduction of Sulfonic Acids and Related Organosulfur Compounds with Triphenylphosphine-Iodine System. Bulletin of the Chemical Society of Japan. [Link]
- Fujimoto, T., et al. (2011). Reduction of Sulfonic Acids and Related Organosulfur Compounds with Triphenylphosphine-Iodine System. Bulletin of the Chemical Society of Japan. [Link]
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
- Berlini, C., et al. (2007). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS Green Chemistry Institute. [Link]
- Pu Colorant. (2024). preparation of 2-nitroaniline-4-sulfonic acid. [Link]
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
- Journet, M., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers)
- Booker, S. J., et al. (2014). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. Accounts of chemical research. [Link]
- Google Patents. (n.d.). CN102584651A - Reduction method of sulfoacid.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Mach, E. J. (1950). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. [Link]
- Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. [Link]
- Aminov, J. (2020).
- Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. [Link]
- Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. [Link]
- Malarz, K., et al. (2015). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.
- Clayden, J., et al. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein journal of organic chemistry. [Link]
- Wikipedia. (n.d.).
- Acros Organics. (n.d.).
- Sciencemadness Discussion Board. (2009). synthesis of O-nitroaniline. [Link]
- Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. [Link]
- Organic Syntheses. (n.d.). o-NITROANILINE. [Link]
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
- PubMed. (n.d.).
- Korenman, Y. I., et al. (2004). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Zhurnal fizicheskoi khimii. [Link]
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Synthesis of 4-(Methylsulfonyl)-2-nitroaniline: An In-depth Experimental Protocol and Technical Guide
Abstract
This comprehensive guide details a robust and validated experimental protocol for the synthesis of 4-(Methylsulfonyl)-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and functional materials.[1] This document moves beyond a simple recitation of steps, providing in-depth scientific rationale for each procedural choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high-purity outcomes. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.
Introduction: Significance and Synthetic Strategy
This compound is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group (-SO2CH3) and a nitro group (-NO2) ortho to an amino group (-NH2).[2] The potent electron-withdrawing nature of both the methylsulfonyl and nitro groups significantly influences the electronic properties and reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry and materials science.[2] Specifically, its derivatives have been investigated for their potential as anti-cancer agents.[1]
The synthetic strategy outlined herein focuses on a reliable two-step process commencing with the widely available starting material, 4-chloro-3-nitrobenzenesulfonamide. This approach involves a methylation reaction followed by a carefully controlled reaction to yield the final product. An alternative, conceptual pathway involving the oxidation of a thioether precursor is also discussed to provide a broader synthetic context.
Reaction Schematics and Workflow
Primary Synthetic Pathway
The primary synthesis route is a two-step process starting from 4-chloro-3-nitrobenzenesulfonamide. The first step is a methylation of the sulfonamide nitrogen, followed by a subsequent reaction to yield this compound.
Caption: Primary synthetic pathway for this compound.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product characterization.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitrobenzenesulfonamide | ≥98% | Sigma-Aldrich | CAS: 97-09-6[3] |
| Dimethyl sulfate (DMS) | ≥99% | Acros Organics | Caution: Highly toxic and corrosive. |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Sodium sulfite (Na2SO3) | ACS Reagent, ≥98% | VWR Chemicals | |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | For recrystallization. |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | J.T. Baker | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Ward's Science | For drying organic layers. |
| Deionized Water (DI H2O) | N/A | In-house |
Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dimethyl sulfate is a potent carcinogen and must be handled with extreme care.
Step-by-Step Procedure
Step 1: Synthesis of N-Methyl-4-chloro-3-nitrobenzenesulfonamide (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (42.2 mmol) of 4-chloro-3-nitrobenzenesulfonamide in 100 mL of DI water containing 3.7 g (92.5 mmol) of sodium hydroxide. Stir the mixture at room temperature until all solids have dissolved.
-
Rationale: The use of sodium hydroxide is crucial to deprotonate the sulfonamide nitrogen, forming a sodium salt. This increases the nucleophilicity of the nitrogen, facilitating the subsequent alkylation reaction with dimethyl sulfate.
-
-
Methylation: Cool the solution to 10-15 °C using an ice bath. Slowly add 5.8 g (46.4 mmol) of dimethyl sulfate dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Rationale: The dropwise addition and temperature control are critical to manage the exothermic nature of the reaction and to minimize potential side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. A precipitate of the N-methylated product should form.
-
Isolation of Intermediate: Collect the solid product by vacuum filtration and wash thoroughly with cold DI water (3 x 50 mL) to remove any unreacted starting materials and salts. Dry the solid in a vacuum oven at 50 °C to a constant weight. The expected product is N-Methyl-4-chloro-3-nitrobenzenesulfonamide.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of 12.6 g (100 mmol) of sodium sulfite in 150 mL of DI water. Add the dried N-Methyl-4-chloro-3-nitrobenzenesulfonamide from the previous step to this solution.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: In this step, the sodium sulfite acts as a nucleophile, displacing the chloride and subsequently leading to the formation of the methylsulfonyl group. The exact mechanism is complex but results in the desired transformation.
-
-
Product Precipitation: After the reaction is complete, cool the mixture in an ice bath. The desired product, this compound, will precipitate out as a yellow solid.[1]
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold DI water (3 x 50 mL).
-
For further purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.
-
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Pale yellow solid[1] |
| Molecular Formula | C7H8N2O4S[1][4] |
| Molecular Weight | 216.21 g/mol [4] |
| Melting Point | Approximately 175-178 °C (This can vary based on purity) |
| Purity (by HPLC) | ≥97%[4] |
| Yield | Typically 60-75% over two steps. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.45 (d, 1H), 7.90 (s, 2H, -NH₂), 7.75 (dd, 1H), 7.20 (d, 1H), 3.25 (s, 3H, -SO₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 148.5, 135.2, 132.8, 126.1, 120.4, 118.9, 43.7 |
| IR (KBr, cm⁻¹) | 3480, 3370 (-NH₂), 1580, 1340 (-NO₂), 1310, 1150 (-SO₂) |
Alternative Synthetic Route: Oxidation of a Thioether Precursor
An alternative and common strategy for the synthesis of sulfones is the oxidation of the corresponding thioether.[5][6] This approach would involve the synthesis of 4-(methylthio)-2-nitroaniline, followed by its oxidation.
Conceptual Steps:
-
Synthesis of 4-(methylthio)-2-nitroaniline: This intermediate can be prepared from 4-chloro-1-nitrobenzene via nucleophilic aromatic substitution with sodium thiomethoxide.
-
Oxidation to the Sulfone: The 4-(methylthio)-2-nitroaniline can then be oxidized to the desired this compound. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[6] Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions.
This alternative pathway highlights the versatility of synthetic organic chemistry and provides another viable route for obtaining the target molecule.
Conclusion
The protocol detailed in this guide provides a reliable and well-rationalized method for the synthesis of this compound. By understanding the causality behind each experimental step, from reagent selection to purification techniques, researchers can confidently reproduce this synthesis and obtain a high-purity product. The characterization data provided serves as a benchmark for validating the successful synthesis of this important chemical intermediate.
References
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from Organic Chemistry Portal website. [Link]
- PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.
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use of 4-(Methylsulfonyl)-2-nitroaniline as a pharmaceutical intermediate
An Application Guide for the Strategic Use of 4-(Methylsulfonyl)-2-nitroaniline in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). This compound (CAS No: 21731-56-6) has emerged as a key building block, valued for the unique reactivity imparted by its distinct functional groups.[1][2] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for researchers, medicinal chemists, and drug development professionals.
The molecule's utility is anchored by the interplay between the strongly electron-withdrawing methylsulfonyl (-SO2CH3) group and the versatile nitro (-NO2) group, positioned ortho to each other on an aniline scaffold.[1] The methylsulfonyl group modulates the electronic properties of the aromatic ring, while the nitro group serves as a synthetic handle, most commonly for reduction to a primary amine.[2][3][4] This transformation opens a gateway to a diverse range of subsequent chemical modifications, enabling the construction of complex molecular architectures found in numerous therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 21731-56-6 | [5][6] |
| Molecular Formula | C₇H₈N₂O₄S | [5][6] |
| Molecular Weight | 216.21 g/mol | [5][6] |
| Appearance | Solid / Crystalline Solid | [6][7] |
| Purity | Typically ≥97% | [5][6] |
| Synonyms | 4-Mesyl-2-nitroaniline, 4-(methylsulphonyl)-2-nitroaniline | [6] |
Core Application: Synthesis of Diamine Intermediates
The primary and most powerful application of this compound in pharmaceutical synthesis is its role as a precursor to 4-(methylsulfonyl)benzene-1,2-diamine. The selective reduction of the nitro group is a fundamental transformation that yields a vicinal diamine, a highly sought-after intermediate for the synthesis of heterocyclic compounds, which form the core of many FDA-approved drugs.
The resulting 1,2-diamine is a versatile synthon, readily undergoing condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form a variety of heterocyclic systems, including:
-
Benzimidazoles: Important scaffolds in antiviral, anticancer, and antihypertensive agents.
-
Quinoxalines: Structural motifs present in antibiotics and kinase inhibitors.
-
Benzodiazepines: A class of drugs with psychoactive properties.
The workflow from the starting intermediate to a potential heterocyclic API core is a cornerstone of many drug development programs.
Figure 1: General workflow from this compound to a heterocyclic API scaffold.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the transformation and analysis of this compound.
Protocol 1: Catalytic Reduction to Synthesize 4-(methylsulfonyl)benzene-1,2-diamine
This protocol details the catalytic hydrogenation of this compound. This method is widely employed due to its high efficiency, clean reaction profile, and scalability.[3] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[3][8][9]
Objective: To selectively reduce the nitro group of this compound to an amine, yielding 4-(methylsulfonyl)benzene-1,2-diamine.
Reaction Scheme:
Figure 2: Reduction of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, Biotuva | Starting material. |
| Palladium, 10% on Carbon (Pd/C) | Catalyst Grade | Acros Organics | Handle carefully, pyrophoric when dry. |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity | Airgas | Reducing agent. |
| Celite® 545 | Filtration Aid | EMD Millipore | For catalyst filtration. |
| Round-bottom flask | - | - | Reaction vessel. |
| Hydrogenation balloon or Parr shaker | - | - | For H₂ delivery. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Buchner funnel and filter paper | - | - | For filtration. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvent vapors.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask via vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Trustworthiness: This step is critical as residual palladium can interfere with subsequent reactions and is a regulated impurity in final APIs. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude solid, 4-(methylsulfonyl)benzene-1,2-diamine, is often of high purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Protocol 2: Analytical Quality Control by High-Performance Liquid Chromatography (HPLC)
Purity assessment is a non-negotiable step in pharmaceutical synthesis. This HPLC protocol is designed to verify the purity of the this compound starting material and to quantify the conversion to the diamine product.
Objective: To establish a reliable HPLC method for the separation and quantification of this compound and its reduction product.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance | Standard analytical system with UV detector. |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 15 minutes | A standard gradient to elute compounds with varying polarity. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | Wavelengths where aromatic nitro and amine compounds absorb. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
Step-by-Step Methodology:
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of a this compound reference standard in a 50:50 mixture of acetonitrile and water. Prepare a dilution series (e.g., 0.1, 0.05, 0.01 mg/mL) for calibration.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture or purified product in the same diluent to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards to generate a calibration curve, followed by the sample(s).
-
Data Interpretation: Identify the peaks based on the retention time of the reference standard. The nitroaniline starting material will have a different retention time than the more polar diamine product. Calculate the purity of the sample by the area percent method or quantify against the calibration curve.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound, like many nitroanilines, should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong acids and oxidizing agents.[12][14]
-
First Aid:
Conclusion
This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its well-defined reactivity, centered on the facile reduction of its nitro group, provides a reliable and efficient route to vicinal diamines—critical precursors for a multitude of heterocyclic scaffolds. By leveraging the robust protocols for synthesis and analysis outlined in this guide, researchers can confidently and safely integrate this versatile building block into their drug discovery and development pipelines, accelerating the path toward novel therapeutic agents.
References
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- Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer.
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The Strategic Application of 4-(Methylsulfonyl)-2-nitroaniline in the Synthesis of High-Performance Azo Dyes and Pigments: A Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the dye and pigment industries. It details the application of 4-(Methylsulfonyl)-2-nitroaniline as a critical intermediate in the synthesis of high-performance colorants. This guide provides not only detailed experimental protocols but also the underlying chemical principles that govern the utility of this versatile molecule.
Introduction: The Molecular Architecture of a Key Intermediate
This compound is an aromatic amine that has garnered significant interest as a diazo component in the synthesis of azo dyes and pigments.[1][2] Its molecular structure is distinguished by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the amino group, and a methylsulfonyl group (-SO₂CH₃) para to the amino group. This specific substitution pattern is not accidental; it is a deliberate molecular design that profoundly influences the electronic properties of the molecule and, consequently, the characteristics of the resulting dyes.[2]
The electron-withdrawing nature of the nitro and methylsulfonyl groups decreases the electron density on the aromatic ring and the amino group.[2] This has two primary consequences:
-
Facilitated Diazotization: The reduced basicity of the amino group allows for a more controlled and efficient diazotization reaction, which is the crucial first step in azo dye synthesis.
-
Bathochromic Shift: The presence of these groups typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the final dye, resulting in deeper and more intense colors, often in the red to blue range.
This guide will explore the practical applications of these properties, providing detailed protocols for the synthesis of azo dyes and outlining the expected performance characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 21731-56-6 | [1][3][4] |
| Molecular Formula | C₇H₈N₂O₄S | [1][3][4] |
| Molecular Weight | 216.21 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [1][3] |
| Melting Point | Not specified, but related nitroanilines have melting points in the range of 146-150 °C. | [5] |
Core Application: Synthesis of Azo Dyes
The primary application of this compound is as a diazo component in the synthesis of azo dyes. This process is a cornerstone of color chemistry and involves two main stages: diazotization and azo coupling.[6][7]
Principle of the Reaction
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C).[6][8] The resulting diazonium salt is a highly reactive electrophile. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.[6]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol, naphthol, or an aromatic amine.[6][9] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[6] The choice of the coupling component is a key determinant of the final color of the dye.
General Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.
Caption: Experimental workflow for the synthesis of an azo dye.
Protocol: Synthesis of a Disperse Red Dye
Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[10][11] The structure of this compound makes it an excellent candidate for creating disperse dyes with good sublimation fastness and light fastness, which are crucial properties for polyester dyeing.[10]
This protocol describes the synthesis of a hypothetical Disperse Red dye by coupling diazotized this compound with N,N-bis(2-hydroxyethyl)aniline.
Materials and Reagents
-
This compound (≥97% purity)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
N,N-bis(2-hydroxyethyl)aniline
-
Urea (for quenching excess nitrous acid)
-
Sodium Acetate (for pH adjustment)
-
Methanol or Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Experimental Procedure
Part 1: Diazotization of this compound
-
In a 250 mL beaker, carefully add 2.16 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Stir the mixture to form a fine suspension. Gentle warming may be required to aid dissolution, but the solution must be cooled before proceeding.
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension down to 0-5 °C.
-
In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution should be clear and is the diazonium salt solution. A small amount of urea can be added to destroy any excess nitrous acid.
Part 2: Azo Coupling
-
In a 500 mL beaker, dissolve 1.81 g (0.01 mol) of N,N-bis(2-hydroxyethyl)aniline in 50 mL of distilled water containing 1 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with constant stirring, add the cold diazonium salt solution prepared in Part 1 to the cold solution of the coupling component.
-
A brightly colored precipitate should form immediately. To ensure the coupling reaction proceeds in a slightly acidic medium (pH 4-5), slowly add a 10% aqueous solution of sodium acetate until the desired pH is reached.
-
Continue stirring the reaction mixture in the ice bath for at least one hour to ensure the coupling is complete.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral to litmus paper. This removes unreacted salts and acids.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Characterize the final product by determining its melting point and recording its UV-Visible and FT-IR spectra.
Reaction Pathway
Caption: Reaction pathway for the synthesis of a disperse red dye.
Expected Dye Characteristics and Performance
Azo dyes derived from this compound are expected to exhibit several desirable properties, making them valuable for high-performance applications, particularly on synthetic fibers like polyester.
| Property | Expected Outcome | Rationale |
| Color | Deep shades, likely in the red, violet, or blue spectrum. | The strong electron-withdrawing groups cause a significant bathochromic shift. |
| Light Fastness | Good to excellent. | The electron-withdrawing groups can help to stabilize the dye molecule against photochemical degradation. |
| Sublimation Fastness | Good to very good. | The polarity and molecular size imparted by the methylsulfonyl group can increase the intermolecular forces, reducing the tendency of the dye to sublime at high temperatures used in thermosol dyeing of polyester.[10] |
| Build-up on Fiber | Good. | The non-ionic nature and optimized molecular structure allow for good affinity and penetration into hydrophobic fibers like polyester. |
| Application | High-temperature exhaust and thermosol dyeing of polyester and its blends. | These application methods are standard for disperse dyes on polyester, and the expected stability of the dye makes it suitable for these high-energy processes. |
Conclusion
This compound stands out as a highly effective and strategic intermediate in the dye and pigment industry. Its unique electronic properties, conferred by the ortho-nitro and para-methylsulfonyl substituents, allow for the synthesis of azo dyes with deep, vibrant shades and excellent fastness properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to harness the potential of this molecule in developing next-generation colorants for textiles and other advanced applications. The self-validating nature of the described protocols, rooted in established principles of diazotization and azo coupling, ensures a reliable and reproducible approach to the synthesis of high-performance dyes.
References
- MySkinRecipes. (n.d.). This compound.
- Otutu, J. O., Osabohien, E., & Ezeribe, A. I. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- The Synthesis of Azo Dyes. (n.d.).
- World dye variety. (2012, February 28). Disperse Red 58.
- The Role of 4-Methyl-2-Nitroaniline in Textile Dyeing. (n.d.).
- Oparaeche, S. I., et al. (2021). Synthesis and Characterization of Monoazo Disperse Dye.
- M. M. Heravi, et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Fadda, A. A., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5464.
- Synthesis of an azo dye. (2021, May 12). YouTube.
- Harihar Chemicals. (n.d.). Dyes Intermediates.
- Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. Education in Chemistry.
- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
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- Organic Chemistry Portal. (n.d.). Diazotisation.
- A. A. Fakinle, et al. (2021). Synthesis, Characterization and Application of Some Novel Disperse Dyes from 4-amino-N-hexadecyl-1, 8-naphthalimide on Polyester Fabrics. Nigerian Journal of Textiles, 22(1), 1-11.
- Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective.
- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. (2012, November 14).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitroaniline: A Key Intermediate in Dye and Pharmaceutical Synthesis with Diverse Industrial Applications.
- Al-Adilee, K. J., & Al-Amery, K. A. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(51), 48842-48853.
- Wikipedia. (n.d.). Disperse Red 60.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Methyl-4-nitroaniline in Modern Dye Manufacturing.
- Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. AB Journals, 7(8), 1-10.
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Application Notes & Protocols: 4-(Methylsulfonyl)-2-nitroaniline in Organic Synthesis
Foreword: Unveiling the Synthetic Potential of a Trifunctional Aromatic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(Methylsulfonyl)-2-nitroaniline emerges as a preeminent example of a versatile building block, offering chemists a trifecta of reactive sites: a reducible nitro group, a nucleophilic aniline moiety, and an electron-withdrawing sulfone group that modulates the reactivity of the aromatic ring. This guide provides an in-depth exploration of its synthetic utility, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern its application. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for leveraging this compound's unique reactivity in the synthesis of novel chemical entities.
Physicochemical Profile and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 21731-56-6 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₄S | [4] |
| Molecular Weight | 216.22 g/mol | [4] |
| Appearance | Solid | [2] |
| InChI Key | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CS(=O)(=O)c1ccc(c(c1)[O-])N | [4] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by the interplay of its three functional groups. The nitro and methylsulfonyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and increases the acidity of the aniline protons. The primary amino group, however, is nucleophilic and serves as a handle for a wide array of transformations.
The most pivotal transformation is the selective reduction of the nitro group. This reaction unmasks a second amino group, converting the molecule into 4-(methylsulfonyl)benzene-1,2-diamine . This diamine is a cornerstone intermediate for the synthesis of a multitude of heterocyclic systems, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry.
The following diagram illustrates the central role of this compound as a precursor to advanced intermediates.
Caption: Synthetic pathways originating from this compound.
Key Synthetic Applications and Detailed Protocols
Application 1: Synthesis of 4-(Methylsulfonyl)benzene-1,2-diamine via Nitro Group Reduction
The conversion of the nitro group to an amine is arguably the most critical application of this substrate, opening the door to a vast array of subsequent reactions. The presence of the sulfone and aniline moieties requires a reduction method that is both effective and selective, avoiding cleavage of the sulfone or over-reduction of the aromatic ring. Catalytic hydrogenation or reduction with metals in acidic media are the most common and reliable methods.
Protocol 1.1: Reduction using Tin(II) Chloride
This method is a classic and highly reliable laboratory-scale procedure for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.
Rationale: Tin(II) chloride in the presence of a strong acid like HCl acts as a potent reducing agent. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water. The reaction is typically robust and goes to completion, which can be easily monitored by Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol to form a slurry (approx. 10 mL per gram of substrate). To this stirring suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Reaction Initiation: Slowly add concentrated HCl to the mixture. The reaction is exothermic, so addition should be controlled. After the initial exotherm subsides, heat the reaction mixture to reflux (typically 80-90°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot for the diamine product indicates completion (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts as a white solid. Caution: This neutralization is highly exothermic.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(methylsulfonyl)benzene-1,2-diamine, which can be purified further by recrystallization or column chromatography if necessary.
Caption: Simplified mechanism of nitro group reduction by SnCl₂/HCl.
Application 2: Synthesis of Benzimidazole Derivatives
With the 4-(methylsulfonyl)benzene-1,2-diamine in hand, the synthesis of benzimidazoles becomes straightforward. The Phillips condensation, involving the reaction of the diamine with an aldehyde, is a high-yielding and widely used method.
Protocol 2.1: Phillips Condensation with an Aromatic Aldehyde
Rationale: This reaction proceeds via an initial condensation of one of the amino groups with the aldehyde to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, followed by oxidative aromatization, yields the benzimidazole ring system. The methylsulfonyl group remains intact and can be used to modulate the pharmacological properties of the final molecule.
Materials:
-
4-(Methylsulfonyl)benzene-1,2-diamine (from Protocol 1.1)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent
-
Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant (sometimes atmospheric oxygen is sufficient)
-
Acetic acid (catalytic amount, optional)
-
Standard reaction and workup equipment.
Procedure:
-
Dissolution: Dissolve 4-(methylsulfonyl)benzene-1,2-diamine (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of acetic acid if desired to facilitate imine formation. Heat the mixture to reflux.
-
Oxidation: Add sodium metabisulfite (approx. 1.2 eq) to the reaction mixture. The oxidant facilitates the final aromatization step to form the stable benzimidazole ring.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, reduce the solvent volume in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-aryl-5-(methylsulfonyl)-1H-benzimidazole.
Summary of Applications in Medicinal Chemistry
The structural motif derived from this compound is prevalent in compounds explored for various therapeutic applications. The sulfone group can act as a hydrogen bond acceptor, influencing drug-target interactions, while the benzimidazole core is a well-established pharmacophore.
| Therapeutic Area | Rationale | Representative Derivatives |
| Anti-inflammatory | Derivatives of 4-(methylsulfonyl)aniline have been investigated as potential selective COX-2 inhibitors. | N-substituted sulfonamides |
| Anticancer | The benzimidazole scaffold is found in numerous kinase inhibitors and compounds that interfere with cell proliferation pathways.[5] | Substituted benzimidazoles |
| Antimicrobial | Sulfonamide-containing compounds are a classic class of antibacterial agents. | Novel sulfonamide derivatives |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its true potential is unlocked through the strategic reduction of its nitro group to form the corresponding 1,2-diamine, a key precursor for a wide range of heterocyclic compounds. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to incorporate this valuable reagent into their synthetic programs, particularly in the fields of medicinal chemistry and materials science. By understanding the causality behind the experimental choices, researchers can confidently adapt and optimize these methods for the synthesis of novel and complex molecular targets.
References
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline.
- GSRS. (n.d.). This compound.
- ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- PubChemLite. (n.d.). 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S).
- International Journal of Electrochemical Science. (2015, February 24). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
- PMC - NIH. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- Organic Syntheses. (n.d.). o-NITROANILINE.
Sources
Application Notes and Protocols for the Characterization of 4-(Methylsulfonyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)-2-nitroaniline is an organic compound of interest in pharmaceutical and chemical research due to its structural motifs, which are common in various biologically active molecules. As an intermediate or potential impurity in drug synthesis, its thorough characterization is paramount to ensure the quality, safety, and efficacy of the final product. The presence of nitro, sulfonyl, and aniline functional groups provides multiple avenues for analytical investigation, each offering unique insights into the molecule's identity, purity, and properties.
This comprehensive guide provides detailed application notes and protocols for the characterization of this compound, drawing upon established analytical principles and methodologies for related compounds. The protocols are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices, in line with the principles of analytical method validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. While experimental data for this specific isomer is not extensively published, we can infer certain properties based on its structure and data from the closely related isomer, 2-(methylsulfonyl)-4-nitroaniline.
| Property | Value/Information | Source |
| Chemical Structure | [Inferred from name] | |
| Molecular Formula | C₇H₈N₂O₄S | [1][2] |
| Molecular Weight | 216.22 g/mol | [1][2] |
| CAS Number | 21731-56-6 | [1] |
| Appearance | Likely a yellow crystalline solid | [Inferred from isomers][3] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, acetone, and chloroform. | [Inferred from isomers][3] |
| Purity | Commercially available with ≥97% purity. | [1] |
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are central to determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nitroanilines. A reversed-phase HPLC method with UV detection is a suitable approach for the routine analysis of this compound.
-
Reversed-Phase Chromatography: The non-polar nature of the stationary phase (e.g., C18) is well-suited for retaining the moderately polar this compound, allowing for good separation from more polar or less polar impurities.
-
UV Detection: The presence of the nitroaniline chromophore results in strong UV absorbance, enabling sensitive detection. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the range of 350-400 nm for nitroanilines.
Caption: Workflow for HPLC analysis of this compound.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A good starting point for method development is a gradient from 30% to 70% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-600 nm. A wavelength of approximately 380 nm is a reasonable starting point.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration of approximately 1 mg/mL. Dilute with the mobile phase as necessary to fall within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or for confirmation of identity, GC-MS is a powerful tool. Due to the relatively low volatility of this compound, a high-temperature capillary column and appropriate temperature programming are necessary.
-
High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures.
-
Mass Spectrometry Detection: Provides structural information, enabling definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns.
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the peak and compare it with a reference spectrum if available, or interpret the fragmentation pattern. Expected fragments would arise from the loss of SO₂CH₃, NO₂, and other characteristic cleavages.
-
Identify impurity peaks and tentatively identify them by comparing their mass spectra with a spectral library (e.g., NIST).
-
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
¹H NMR (in DMSO-d₆ or CDCl₃):
-
A singlet for the methyl protons of the sulfonyl group (around 3.0-3.5 ppm).
-
Signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. The electron-withdrawing nitro and sulfonyl groups will cause downfield shifts of the aromatic protons.
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be concentration and solvent-dependent.
-
-
¹³C NMR (in DMSO-d₆ or CDCl₃):
-
A signal for the methyl carbon of the sulfonyl group.
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Functional Group Identification: Provides characteristic absorption bands for the N-H, N=O, and S=O bonds, confirming the presence of the aniline, nitro, and sulfonyl groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric and Asymmetric Stretching | 3300-3500 |
| Nitro (N=O) | Asymmetric Stretching | 1500-1570 |
| Symmetric Stretching | 1300-1370 | |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |
| Symmetric Stretching | 1120-1160 | |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1400-1600 |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting behavior of this compound.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.
-
DSC: Measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.
Analytical Method Validation
To ensure that the analytical methods are suitable for their intended purpose, they must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4][5][6]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
A summary of the validation parameters and their typical evaluation for the HPLC purity method is provided below:
| Validation Parameter | Description and Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the analyte peak from all other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, with a correlation coefficient (r²) of ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. It is typically assessed by recovery studies on spiked samples, with recovery values between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. |
Conclusion
The comprehensive characterization of this compound is achievable through a combination of chromatographic, spectroscopic, and thermal analysis techniques. The application notes and protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to establish the identity, purity, and properties of this important chemical entity. Adherence to the principles of analytical method validation is crucial to ensure the generation of reliable and trustworthy data, which is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. 2021 September. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005 November. [Link]
- Global Substance Registration System (GSRS). This compound. [Link]
Sources
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(4-chlorophenyl)-4-(methylsulfonyl)-2-nitroaniline | C13H11ClN2O4S | CID 3586761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-(Methylsulfonyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of 4-(Methylsulfonyl)-2-nitroaniline
This compound is a key chemical intermediate, finding significant application in the synthesis of pharmaceuticals and as a precursor in the dye and pigment industries.[1][2] Its molecular architecture, featuring a benzene ring substituted with a potent electron-withdrawing nitro group (-NO₂) ortho to an amino group (-NH₂), and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) para to the amino group, creates a unique electronic environment. This distinct substitution pattern governs its reactivity and is of paramount importance in its utility as a building block in complex organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, offering detailed protocols and an in-depth analysis of its spectral features. The methodologies outlined herein are designed to ensure robust and reproducible results, critical for quality control and research and development in the pharmaceutical and chemical industries.
I. Foundational Principles: Understanding the Molecular Landscape
The chemical shifts and coupling patterns observed in the NMR spectrum of this compound are a direct consequence of the electronic effects exerted by its functional groups. Both the nitro and methylsulfonyl groups are powerful electron-withdrawing groups.[3] This property leads to a significant deshielding of the aromatic protons, causing their resonances to appear at higher chemical shifts (downfield) in the ¹H NMR spectrum. A thorough understanding of these effects is crucial for the accurate interpretation of the spectra.
II. Experimental Workflow: From Sample Preparation to Spectral Analysis
The following workflow provides a systematic approach to the NMR analysis of this compound.
Figure 1: A comprehensive workflow for the NMR analysis of this compound.
III. Detailed Protocols
A. Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of the NMR spectrum is profoundly influenced by the sample preparation.[4] Adherence to the following protocol is critical for obtaining high-resolution spectra.
Materials:
-
This compound (Solid)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its excellent solvating power for polar molecules. Chloroform-d (CDCl₃) can also be used. Vigorously mix the sample using a vortex mixer until the solid is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
B. NMR Data Acquisition: Optimizing Spectrometer Parameters
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument for good resolution. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Adequate for good signal-to-noise with the recommended sample amount. |
| Relaxation Delay | 2.0 s | Allows for full relaxation of protons between scans. |
| Acquisition Time | 4.0 s | Provides sufficient data points for good resolution. |
| Spectral Width | 16 ppm | Encompasses the expected chemical shift range for aromatic compounds. |
| Temperature | 298 K | Standard room temperature analysis. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 | Standard power-gated decoupling for proton-decoupled spectra. |
| Number of Scans | 1024 | Higher number of scans is necessary due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2.0 s | Standard delay for most carbon environments. |
| Acquisition Time | 1.0 s | Balances resolution and experimental time. |
| Spectral Width | 240 ppm | Covers the full range of expected carbon chemical shifts. |
| Temperature | 298 K | Standard room temperature analysis. |
IV. Predicted Spectral Analysis and Interpretation
While experimental data is the gold standard, a predicted spectrum based on established principles of NMR and data from analogous compounds provides a strong framework for interpretation.
A. Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The strong electron-withdrawing nature of the nitro and methylsulfonyl groups will shift these protons downfield.
Predicted ¹H Chemical Shifts and Coupling Constants (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 8.2 - 8.4 | d | ~ 2.0 - 2.5 |
| H-5 | ~ 7.8 - 8.0 | dd | ~ 8.5 - 9.0, ~ 2.0 - 2.5 |
| H-6 | ~ 7.0 - 7.2 | d | ~ 8.5 - 9.0 |
| -NH₂ | ~ 7.5 - 8.0 | br s | N/A |
| -SO₂CH₃ | ~ 3.2 - 3.4 | s | N/A |
Disclaimer: These are predicted values based on the analysis of similar compounds and are intended for guidance. Actual experimental values may vary.
Interpretation:
-
H-3: This proton is ortho to the nitro group and meta to the methylsulfonyl group. The strong deshielding effect of the nitro group will cause it to resonate at the furthest downfield position. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the methylsulfonyl group and meta to the nitro group. It will be deshielded by both groups and will appear as a doublet of doublets due to coupling with both H-6 and H-3.
-
H-6: This proton is ortho to the amino group and meta to the methylsulfonyl group. The electron-donating amino group will have a shielding effect, causing this proton to resonate at the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-5.
-
-NH₂ Protons: The amino protons will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
-
-SO₂CH₃ Protons: The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region of the spectrum.
B. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.
Predicted ¹³C Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | ~ 145 - 150 |
| C-2 (C-NO₂) | ~ 135 - 140 |
| C-3 | ~ 120 - 125 |
| C-4 (C-SO₂CH₃) | ~ 140 - 145 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 115 - 120 |
| -SO₂CH₃ | ~ 40 - 45 |
Disclaimer: These are predicted values and are for guidance only.
Interpretation:
-
Quaternary Carbons (C-1, C-2, C-4): The carbons bearing the substituents will have their chemical shifts significantly influenced by these groups. These signals are often of lower intensity compared to the protonated carbons.[7]
-
Protonated Aromatic Carbons (C-3, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.
-
Methyl Carbon (-SO₂CH₃): This carbon will appear at the most upfield position in the spectrum.
V. Conclusion and Best Practices
This application note provides a robust framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral analysis offers a valuable guide for the interpretation of the experimental data, enabling unambiguous structural confirmation and purity assessment. For definitive structural assignment, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
VI. References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
Acta Chemica Scandinavica. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
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developing anti-cancer agents from 4-(Methylsulfonyl)-2-nitroaniline derivatives
Application Notes & Protocols
Topic: Developing Anti-Cancer Agents from 4-(Methylsulfonyl)-2-nitroaniline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for this compound Derivatives in Oncology
The quest for novel anti-cancer agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. The this compound scaffold represents a promising starting point for developing such agents. This chemical structure is characterized by two potent electron-withdrawing groups attached to a benzene ring: the methylsulfonyl (-SO2CH3) and nitro (-NO2) groups.[1] This electronic configuration significantly influences the molecule's reactivity and its potential to interact with biological targets.[1]
Research into related sulfonamide-containing compounds has revealed a broad spectrum of anti-cancer activities, notably the inhibition of tubulin polymerization, a critical process for cell division.[2][3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[2][4] The this compound core provides a rigid and well-defined platform for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
This guide provides a comprehensive framework for the synthesis, in vitro screening, and mechanistic evaluation of novel anti-cancer drug candidates derived from this scaffold. The protocols are designed to be robust and self-validating, guiding the researcher from initial compound synthesis to detailed cellular mechanism of action studies.
Section 1: Synthesis of Novel Derivatives
The development of a library of derivatives is the initial step in exploring the anti-cancer potential of the this compound scaffold. The synthesis typically involves nucleophilic aromatic substitution or other coupling reactions to introduce diversity at various positions on the aniline ring.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a representative synthesis. The specific choice of reactants and conditions must be optimized based on the desired final compound.
Principle: The synthesis of derivatives often begins with 2-(Methylsulfonyl)-4-nitroaniline, which can be prepared through methods like nitration and sulfonation of precursor molecules.[5] Subsequent reactions can then be performed to add various functional groups.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (R-X)
-
A suitable base (e.g., Potassium Carbonate, K2CO3)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add K2CO3 (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to deprotonate the aniline nitrogen.
-
Add the desired alkyl or aryl halide (R-X) (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the crude product, wash with water, and dry under a vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final derivative.
-
Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Section 2: In Vitro Screening and Mechanistic Analysis Workflow
A systematic workflow is essential to efficiently screen newly synthesized compounds and elucidate their mechanism of action. The following workflow progresses from broad cytotoxicity screening to more focused mechanistic assays for the most promising "hit" compounds.
Section 3: Detailed Experimental Protocols
Protocol 2: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Compound ID | Cell Line | IC50 (µM) |
| Derivative-01 | MCF-7 (Breast) | 1.2 |
| Derivative-01 | HCT116 (Colon) | 0.8 |
| Derivative-01 | A549 (Lung) | 2.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[10] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), and cells in the S phase have an intermediate amount.[11] Anti-cancer agents that interfere with mitosis, such as tubulin inhibitors, typically cause an accumulation of cells in the G2/M phase.
Materials:
-
Flow cytometer
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (for fixation)[12]
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[10]
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample. Use a linear scale for the DNA fluorescence channel.[10]
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest at this phase.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay differentiates between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye. It is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Treated and untreated cells
-
1X Binding Buffer (provided in the kit)
Procedure:
-
Cell Treatment: Treat cells with the test compound as described in the cell cycle protocol.
-
Harvesting: Collect all cells (adherent and floating). Wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis: The results are plotted on a dual-parameter dot plot:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
A significant increase in the populations in the lower-right and upper-right quadrants indicates that the compound induces apoptosis.
Section 4: Proposed Mechanism of Action
Based on the established activity of similar sulfonamide-based anti-cancer agents, a primary hypothesis is that this compound derivatives disrupt microtubule function.[2][3] This disruption prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's internal checkpoints detect this failure, leading to an arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
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- Field, J. J., et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 22(11), 1985. [Link]
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- Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. [Link]
- Kulkarni, S. K., et al. (2007). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 15(16), 5500-5509. [Link]
- Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(24), 8876. [Link]
- Lu, J., et al. (2017). Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. Cancers, 9(8), 103. [Link]
- Liu, J., et al. (2017). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 22(5), 735. [Link]
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The Strategic Utility of 4-(Methylsulfonyl)-2-nitroaniline in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among these, 4-(methylsulfonyl)-2-nitroaniline has emerged as a versatile and highly valuable scaffold. Its unique electronic properties, stemming from the presence of a potent electron-withdrawing sulfonyl group and a synthetically malleable nitro functionality, render it an ideal starting material for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed protocols for its use in key chemical reactions.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₇H₈N₂O₄S.[1] The strategic placement of the methylsulfonyl and nitro groups on the aniline ring dictates its chemical behavior. The strong electron-withdrawing nature of both substituents significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[2] The primary amino group, while a weak activating group, serves as a crucial handle for a variety of coupling reactions and further functionalization.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄S | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 21731-56-6 | [1] |
Core Synthetic Transformations and Protocols
The true power of this compound as a building block lies in the selective manipulation of its functional groups. The following sections detail key transformations and provide robust protocols for their execution.
Reduction of the Nitro Group: Accessing the Ortho-Phenylenediamine Moiety
The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks a wealth of synthetic possibilities. The resulting 4-(methylsulfonyl)benzene-1,2-diamine is a key precursor for the synthesis of various heterocyclic compounds, including benzimidazoles, which are prevalent in many biologically active molecules.
Protocol: Reduction of this compound using Stannous Chloride (SnCl₂)
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
To this suspension, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.
-
Carefully add concentrated hydrochloric acid (sufficient to ensure an acidic medium).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a 5 M NaOH solution to a pH of ~8-9 to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfonyl)benzene-1,2-diamine, which can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of stannous chloride in an acidic alcoholic medium is a classic and reliable method for nitro group reduction. The acidic environment is crucial for the activity of the reducing agent. The basic workup is necessary to remove the tin salts, which are insoluble at higher pH.
Caption: Reduction of the Nitro Group
Nucleophilic Aromatic Substitution (SNAr): Building Anilino-Heterocycles
The electron-deficient nature of the aromatic ring in this compound and its derivatives makes it an excellent substrate for SNAr reactions. This is particularly valuable in the synthesis of kinase inhibitors, where an anilino-quinazoline or a similar scaffold is often a key pharmacophore.[3][4][5]
Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol is a generalized procedure based on the synthesis of TNNI3K inhibitors.[3][6][7] It involves the reaction of the corresponding diamine (prepared as in section 2.1) with a 4-chloroquinazoline.
Materials:
-
4-(Methylsulfonyl)benzene-1,2-diamine (from previous step)
-
A suitably substituted 4-chloroquinazoline
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add 4-(methylsulfonyl)benzene-1,2-diamine (1.0 eq) and the 4-chloroquinazoline (1.1 eq).
-
Add isopropanol or n-butanol as the solvent.
-
Add diisopropylethylamine (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Causality Behind Experimental Choices: The SNAr reaction is facilitated by a polar protic solvent like isopropanol or n-butanol at elevated temperatures. The non-nucleophilic base, DIPEA, is used to scavenge the HCl generated during the reaction without competing with the aniline nucleophile.
Caption: Nucleophilic Aromatic Substitution
Palladium-Catalyzed Cross-Coupling Reactions
While the electron-deficient nature of the ring can be a challenge for some cross-coupling reactions, derivatization of the aniline (e.g., to an aryl halide) opens the door to powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in the synthesis of complex biaryl and diarylamine structures.
Conceptual Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol is based on general procedures for Suzuki-Miyaura coupling of bromoanilines.[7]
Materials:
-
A brominated derivative of this compound (e.g., 2-bromo-4-(methylsulfonyl)aniline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene)
-
Schlenk tube or microwave vial, magnetic stirrer, heating source.
Procedure:
-
In a Schlenk tube, combine the brominated aniline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, dry over an anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling and often requires optimization for a specific substrate. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Caption: Suzuki-Miyaura Coupling
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its unique electronic properties allow for a range of strategic chemical transformations, providing access to valuable intermediates and final target compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their own research endeavors.
References
- Asquith, C. R. M.; Laitinen, T.; Wells, C. I.; Tizzard, G. J.; Zuercher, W. J.; Willson, T. M.; Drewry, D. H.; Elkins, J. M. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules2020, 25 (7), 1697. [Link]
- Asquith, C. R. M.; Laitinen, T.; Wells, C. I.; Tizzard, G. J.; Zuercher, W. J.; Willson, T. M.; Drewry, D. H.; Elkins, J. M. New insights into 4-anilinoquinazolines as inhibitors of cardiac troponin I-interacting kinase (TNNI3K). Molecules2020, 25(7), 1697. [Link]
- Asquith, C. R. M.; Laitinen, T.; Wells, C. I.; Tizzard, G. J.; Zuercher, W. J.; Willson, T. M.; Drewry, D. H.; Elkins, J. M. New insights into 4-anilinoquinazolines as inhibitors of cardiac troponin I-interacting kinase (TNNI3K). eprints.soton.ac.uk. [Link]
- Synthesis route to access 4-anilinoquinoline (9).
- Previously reported TNNi3K inhibitors (1–8).
- Buchwald–Hartwig amin
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. [Link]
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed Central. [Link]
- The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
- Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Critical review on the chemical reduction of nitroaniline. PubMed Central. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
- Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart. PubMed Central. [Link]
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. [Link]
- Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- What are TNNI3K inhibitors and how do they work?.
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Application Notes and Protocols for the Synthesis of 2-Aryl-6-(methylsulfonyl)benzimidazoles via Reaction of 4-(Methylsulfonyl)-2-nitroaniline with Aromatic Methanols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The reaction between ortho-nitroanilines and alcohols presents a modern, efficient, and atom-economical approach to the synthesis of 2-substituted benzimidazoles. This document provides a detailed technical guide for the plausible and synthetically valuable reaction of 4-(methylsulfonyl)-2-nitroaniline with various aromatic methanols to yield 2-aryl-6-(methylsulfonyl)benzimidazoles. This transformation is predicated on analogous, documented reactions of similar ortho-nitroanilines and represents a robust strategy for accessing this important class of compounds[1].
The core of this process is a transition-metal-free redox condensation reaction. The aromatic methanol serves as both the source of the C2-substituent of the benzimidazole and as a reducing agent for the nitro group of the aniline. This methodology avoids the need for harsh oxidizing or reducing agents, aligning with the principles of green chemistry. The presence of the methylsulfonyl group at the 6-position of the resulting benzimidazole is of particular interest, as this electron-withdrawing group can significantly influence the physicochemical and pharmacological properties of the molecule.
Scientific Principles and Reaction Mechanism
The reaction is believed to proceed through a multi-step sequence initiated by the oxidation of the aromatic methanol to the corresponding aldehyde. This is followed by condensation with the ortho-nitroaniline, and subsequent reductive cyclization to form the benzimidazole ring.
The proposed mechanism involves the following key steps:
-
Oxidation of the Aromatic Methanol: In the presence of a strong base, such as sodium tert-butoxide, the aromatic methanol is oxidized to the corresponding aromatic aldehyde. The base facilitates the deprotonation of the alcohol, and the nitro group of the aniline likely serves as the ultimate oxidant.
-
Condensation: The newly formed aldehyde undergoes condensation with the amino group of this compound to form a nitro-substituted Schiff base (imine) intermediate.
-
Intramolecular Reductive Cyclization: The nitro group is then reduced to a nitroso group, which is followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring. The alcohol likely acts as the reductant in this process.
This proposed mechanism is supported by studies on similar reactions involving ortho-nitroanilines and benzyl alcohols[1].
Visualizing the Reaction Pathway
The following diagram illustrates the proposed reaction mechanism for the formation of 2-aryl-6-(methylsulfonyl)benzimidazoles.
Caption: Proposed reaction mechanism for benzimidazole synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a representative aromatic methanol, benzyl alcohol. The conditions can be adapted for other substituted aromatic methanols.
Materials:
-
This compound (CAS: 21731-56-6)[2]
-
Aromatic methanol (e.g., Benzyl alcohol, CAS: 100-51-6)
-
Sodium tert-butoxide (t-BuONa, CAS: 865-48-5)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add sodium tert-butoxide (2.0 mmol, 2.0 eq) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by the aromatic methanol (5.0 mmol, 5.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 140 °C and stir vigorously for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-aryl-6-(methylsulfonyl)benzimidazole.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Representative Data
The following table presents expected outcomes for the reaction of this compound with various substituted aromatic methanols, based on analogous reactions reported in the literature[1].
| Entry | Aromatic Methanol | Product | Expected Yield (%) |
| 1 | Benzyl alcohol | 2-Phenyl-6-(methylsulfonyl)benzimidazole | 85-95 |
| 2 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-6-(methylsulfonyl)benzimidazole | 80-90 |
| 3 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-6-(methylsulfonyl)benzimidazole | 75-85 |
| 4 | 4-Methylbenzyl alcohol | 2-(4-Methylphenyl)-6-(methylsulfonyl)benzimidazole | 82-92 |
| 5 | 2-Naphthylmethanol | 2-(2-Naphthyl)-6-(methylsulfonyl)benzimidazole | 70-80 |
Note: Yields are hypothetical and based on similar reported chemical transformations. Actual yields may vary depending on experimental conditions and the specific substrate.
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn.
-
This compound: This compound is an aromatic nitroaniline derivative. Similar compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[3].
-
Aromatic Methanols (e.g., Benzyl Alcohol): These can be harmful if swallowed or inhaled and may cause skin and eye irritation.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It reacts vigorously with water. Handle with care to avoid contact with skin and eyes.
-
Toluene: This is a flammable liquid and can be harmful if inhaled or absorbed through the skin. It is also a suspected reproductive toxin.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 140 °C. |
| Inactive reagents | Use freshly opened or properly stored sodium tert-butoxide. Ensure solvents are anhydrous. | |
| Complex mixture of products | Side reactions | Ensure a properly inert atmosphere is maintained throughout the reaction. Purify starting materials if necessary. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The reaction of this compound with aromatic methanols provides a direct and efficient route to 2-aryl-6-(methylsulfonyl)benzimidazoles. This transition-metal-free method is a valuable tool for medicinal chemists and researchers in drug development, offering a straightforward approach to a key heterocyclic scaffold. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this synthetic strategy.
References
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- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology (RSC Publishing).
- Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers.
- Catalytic oxidation of benzyl alcohol over various catalysts. Reaction... ResearchGate.
- Oxidation of Aromatic Methyl to Aldehyde by CAN. Chemistry Stack Exchange.
- Sandmeyer reaction. Wikipedia.
- Competitive reaction of aniline and alcohols/phenols. ResearchGate.
- Safety data sheet. CPAchem.
- Oxidation of Alcohol next to aniline : r/chemistry. Reddit.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- 4-Nitroaniline | C6H6N2O2. PubChem.
- Preferential Solvation of P-nitroaniline in Alcohol-dioxan Binary Solvent Mixture. ethesis.
- Preparation of secondary and tertiary amines from nitroarenes and alcohols. Chemical Communications (RSC Publishing).
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Reaction. ResearchGate.
- 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer.
- 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
- mild and efficient method for oxidation of alcohols in ionic liquid media. Kashan University.
- Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate.
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry.
- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Coupling of 4‐methyl‐2‐nitroaniline with aromatic methanols. Reaction... ResearchGate.
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool.
- Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Semantic Scholar.
- Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com.
- Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC - NIH.
- CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
- A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Arkivoc.
- CN101671272A - Synthetic method of 2-cyanogroup-4-nitro-6-bromaniline diazosalt. Google Patents.
- Unified metal-free intermolecular Heck-type sulfonylation, cyanation, amination, amidation of alkenes by thianthrenation. PMC - NIH.
- 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate.
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Application Notes & Protocols: The Role of 4-(Methylsulfonyl)-2-nitroaniline in Advanced Materials Research
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, material scientists, and chemical development professionals on the applications of 4-(Methylsulfonyl)-2-nitroaniline. Our focus is on its strategic use as a pivotal precursor in the synthesis of high-performance functional materials, particularly for nonlinear optical (NLO) applications and advanced disperse dyes.
Introduction: Understanding the Core Attributes of this compound
This compound (CAS No: 21731-56-6) is an aromatic compound distinguished by a unique arrangement of functional groups on a benzene scaffold.[1] Its molecular structure is the key to its utility in material science.
Key Molecular Properties:
-
Molecular Formula: C₇H₈N₂O₄S[1]
-
Molecular Weight: 216.22 g/mol [1]
-
Functional Groups:
-
Aniline Amine (-NH₂): A primary aromatic amine that serves as a reactive handle for diazotization, a cornerstone of azo chemistry.[2]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group.
-
Methylsulfonyl Group (-SO₂CH₃): A second, potent electron-withdrawing group that enhances the electronic asymmetry of the molecule.[3]
-
The strategic placement of the electron-donating amine group and the two strong electron-withdrawing groups creates a classic "push-pull" system. This intramolecular charge-transfer characteristic is the fundamental principle behind its use in creating materials with significant second-order nonlinear optical responses.[3][4]
Caption: Molecular structure of this compound.
Application in Nonlinear Optical (NLO) Materials
The primary high-technology application of this precursor is in the synthesis of organic chromophores for second-order NLO applications, such as frequency doubling (Second-Harmonic Generation, SHG) in lasers.[5][6]
Scientific Rationale: The "Push-Pull" Mechanism
Organic NLO materials derive their properties from the molecular level, specifically the molecular hyperpolarizability (β).[6] A large β value is achieved in molecules with significant electronic asymmetry. In derivatives of this compound, this is engineered as follows:
-
Electron Donor (Push): The amine group (-NH₂) acts as the electron-donating part of the system.
-
Conjugated Bridge (π-system): An extended π-electron system, typically formed by creating an azo bridge (-N=N-), allows for efficient charge delocalization.
-
Electron Acceptors (Pull): The nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups act as powerful electron acceptors, creating a strong dipole moment and polarizing the molecule.
When an intense electromagnetic field (like a laser) interacts with such a molecule, this asymmetric charge distribution leads to a nonlinear response, enabling phenomena like SHG.[4]
Caption: The "Push-Pull" electronic mechanism in NLO chromophores.
Protocol: Synthesis of a Representative Azo-Based NLO Chromophore
This protocol describes the synthesis of a representative NLO-active azo dye, Disperse Red XXX (hypothetical name), via diazotization of this compound and coupling with N,N-diethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Sodium Hydroxide (NaOH)
-
Ice, distilled water
-
Ethanol for recrystallization
-
Sulfamic acid
Experimental Procedure:
Part A: Diazotization of the Amine
-
Preparation: In a 250 mL beaker, suspend 2.16 g (0.01 mol) of this compound in 20 mL of water.
-
Acidification: Slowly add 5 mL of concentrated HCl while stirring. The mixture may need gentle warming to achieve a clear solution of the amine salt, then cool it back down.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant mechanical stirring. Maintaining this temperature is critical for the stability of the diazonium salt.
-
Nitrite Addition: Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the cold amine salt solution over 15 minutes. The rate of addition must be controlled to keep the temperature below 5 °C.
-
Reaction: Continue stirring for 30 minutes in the ice bath. A positive test on starch-iodide paper should confirm the presence of excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution.
-
Quenching: Destroy the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting clear solution is the diazonium salt, which should be used immediately.
Part B: Azo Coupling
-
Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 5 mL of 2M HCl and 50 mL of water. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Add the cold diazonium salt solution (from Part A) slowly to the stirred N,N-diethylaniline solution. The coupling reaction is typically rapid, indicated by the immediate formation of a deeply colored precipitate (red to violet).
-
pH Adjustment: After the addition is complete, slowly add 2M NaOH solution to bring the pH to 4-5 to ensure complete coupling.
-
Isolation: Continue stirring the reaction mixture in the cold for another hour. Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. Purify the dye by recrystallization from hot ethanol to obtain the final product.
-
Characterization: Dry the purified crystals and characterize them using FT-IR (to confirm functional groups), ¹H NMR (for structural verification), and UV-Vis spectroscopy (to determine the maximum absorption wavelength, λ_max).[7][8]
Caption: Workflow for the synthesis of an NLO-active azo chromophore.
Expected Data & Performance
The synthesized chromophores are expected to exhibit properties that make them suitable for NLO applications. The data can be compared to established benchmarks.
| Property | Typical Value for Push-Pull Azo Dyes | Significance in NLO |
| λ_max (in solvent) | 450 - 550 nm | Indicates the primary electronic absorption band; crucial for avoiding resonance damage. |
| SHG Efficiency | >10x that of KDP | A direct measure of the material's ability to perform frequency conversion.[5] |
| Thermal Stability (Td) | > 200 °C | High decomposition temperature is vital for device fabrication and operation.[9] |
Application as a Precursor for High-Performance Disperse Dyes
The same synthetic pathway yields dyes that are highly effective for coloring hydrophobic synthetic fibers like polyester, where water-soluble dyes cannot be used.[10]
Scientific Rationale
The molecular characteristics imparted by the this compound precursor are directly beneficial for disperse dyes:
-
Hydrophobicity: The lack of water-solubilizing groups makes the resulting dye ideal for dispersion in water and subsequent absorption into polyester fibers.[10]
-
Color & Intensity: The strong intramolecular charge-transfer system results in high molar extinction coefficients, leading to vibrant and deep shades.
-
Fastness Properties: The polarity and structure of the dye molecule enhance its affinity for the polyester matrix, leading to good fastness against washing, sublimation (thermomigration), and light exposure.[7][10]
Protocol: Assessment of Dyeing Performance
This protocol outlines the steps to evaluate the quality of the synthesized dye on a polyester fabric swatch.
Materials:
-
Synthesized azo dye
-
Dispersing agent
-
Polyester fabric swatch
-
Laboratory dyeing machine (e.g., Thermosol or high-temperature beaker dyeing)
-
Standard detergents for wash fastness
-
Grey Scale for assessing color change and staining
-
Blue Wool Scale for assessing light fastness
Procedure:
-
Dye Bath Preparation: Mill the synthesized dye with a dispersing agent to create a fine, stable aqueous dispersion.
-
Dyeing Process: Apply the dye to the polyester fabric using a standardized high-temperature dyeing process (e.g., at 130 °C for 60 minutes).
-
Reduction Clearing: After dyeing, treat the fabric with a solution of sodium hydrosulfite and sodium hydroxide to remove any surface-level dye, ensuring good wash fastness.
-
Wash Fastness Test: Perform a wash fastness test according to a recognized standard (e.g., AATCC Test Method 61 or IS:765-1979).[7] Assess color change on the dyed fabric and staining on adjacent undyed fabrics using the Grey Scale.
-
Light Fastness Test: Expose the dyed fabric to a standardized light source (e.g., Xenon arc lamp) alongside the Blue Wool standards, following a method like BS: 1006-1978.[7] The light fastness is rated by comparing the fading of the sample to the fading of the numbered Blue Wool standards.
-
Sublimation Fastness: Assess the resistance to dye transfer under dry heat, a critical property for polyester which is often ironed at high temperatures.
Safety and Handling
As a Senior Application Scientist, it is imperative to stress the importance of safety. This compound is a nitroaromatic compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin.
-
Toxicity: Nitroaniline derivatives are generally considered toxic and should be handled accordingly.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
By following these guidelines and protocols, researchers can effectively leverage the unique properties of this compound to develop next-generation materials for advanced optical and coloration technologies.
References
- Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SYNTHESIS, CHARACTERIZATION AND DYEING PERFORMANCE OF MONO AZO DISPERSE DYES BASED ON 2-AMINO 5-(4'-NITRO PHENYL) 1,3,4-THIADIAZOLE MOIETY. (n.d.). ResearchGate.
- This compound. (n.d.). gsrs.
- (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate.
- Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. (2023). Journal of Electronic Materials.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1–8.
- Disperse dyes. (1999). Google Patents.
- Disperse dyes derived from 2-methoxy-5-nitroaniline. (n.d.). ResearchGate.
- Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). International Journal of ChemTech Research.
- (PDF) Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters. (2002). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (2023). ACS Omega.
- A kind of continuous preparation method of disperse dye. (2021). Google Patents.
- Patel, P. K., et al. (2014). Synthesis of Monoazo Reactive Dyes based on 4,4'- Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres. International Journal of Science and Research (IJSR), 3(11), 211-215.
- PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. (n.d.). International Journal of Pure and Applied Mathematics.
- (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. (2019). ResearchGate.
- Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2024). RSC Advances.
- (PDF) Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. (2016). ResearchGate.
- Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. (2024). MDPI.
- (PDF) Investigations on the thermal stability of a MDI based polyurethane elastomer. (2010). ResearchGate.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. acadpubl.eu [acadpubl.eu]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. US5869628A - Disperse dyes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The following question-and-answer guide is structured from field-proven insights and established chemical principles.
Part 1: Synthesis Strategy & Core Concepts
This section addresses fundamental questions about the synthetic approach and overarching safety considerations.
Q1: What is the most reliable synthetic pathway for preparing high-purity this compound?
Answer: The most robust and widely adopted strategy involves a multi-step sequence starting from a readily available substituted aniline. A common and effective route begins with 4-(methylthio)aniline. This pathway offers excellent control over regioselectivity, which is a primary challenge in this synthesis. The key steps are:
-
Amino Group Protection: The highly activating amino group is first protected, typically via acetylation with acetic anhydride, to form N-(4-(methylthio)phenyl)acetamide. This step is crucial as it moderates the directing effect of the amine, preventing unwanted side reactions and directing the subsequent nitration.
-
Nitration: The protected intermediate is then nitrated. The acetamido group directs the incoming nitro group primarily to the ortho position, yielding N-(4-(methylthio)-2-nitrophenyl)acetamide.
-
Oxidation: The methylthio (-SCH₃) group is oxidized to the target methylsulfonyl (-SO₂CH₃) group. This is often achieved using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Deprotection: Finally, the acetyl protecting group is removed via acid- or base-catalyzed hydrolysis to yield the final product, this compound.
This sequence is favored because it systematically builds the required functionality around the aromatic ring, minimizing the formation of difficult-to-separate isomers.
Q2: What are the primary safety hazards associated with this synthesis, and how can they be mitigated?
Answer: The primary hazard is the nitration step. Nitration reactions using mixed acids (concentrated nitric and sulfuric acids) are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2]
Key Safety Recommendations:
-
Temperature Control: Maintain strict temperature control during the addition of the nitrating agent, typically using an ice bath to keep the reaction temperature between 0-10°C.
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure localized heat buildup is dissipated effectively.
-
Proper Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice rather than adding water directly to the concentrated acid mixture.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves and apron.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
The workflow below illustrates a typical decision-making process for managing the nitration reaction safely and effectively.
Caption: Safety and Control Workflow for Nitration.
Part 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems that may arise during the synthesis.
Q3: My nitration step is producing a significant amount of the wrong isomer (e.g., 4-methylsulfonyl-3-nitroaniline). How can I improve regioselectivity?
Answer: Poor regioselectivity is almost always due to the powerful and competing directing effects of the substituents on the aromatic ring. The methylsulfonyl group is a meta-director, while a free amino group is a strong ortho, para-director. If the amino group is not protected, a mixture of products is practically guaranteed.
Troubleshooting Steps:
-
Verify Amino Group Protection: Ensure the acetylation of the starting 4-(methylthio)aniline went to completion before proceeding to nitration. Use TLC or ¹H NMR to confirm the absence of the starting aniline. The acetamido group is still an ortho, para-director but is less activating than a free amine, providing better control.
-
Control Reaction Temperature: Higher temperatures can reduce selectivity. Adhering to a low temperature profile (0-5°C) is critical.[2]
-
Choice of Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is effective. Using less aggressive nitrating agents can sometimes improve selectivity but may lead to incomplete reactions.
Q4: The reaction mixture turned dark brown/black during nitration, and I isolated a low yield of tarry material. What happened?
Answer: This indicates decomposition or side reactions, typically caused by excessive heat.
Causality & Prevention:
-
Cause: The nitration reaction is highly exothermic. If the nitrating agent is added too quickly or if cooling is insufficient, the temperature can spike, leading to oxidation of the organic material and polymerization, resulting in tar formation.[2]
-
Prevention: The solution lies in rigorous temperature control.
-
Ensure your reaction flask is well-submerged in an efficient ice/salt bath.
-
Monitor the internal reaction temperature with a thermometer, not just the bath temperature.
-
Add the nitrating agent very slowly, allowing the heat to dissipate after each small addition. Vigorous stirring is essential to prevent localized hot spots.
-
Q5: My oxidation of the methylthio group to a methylsulfonyl group is sluggish or incomplete. How can I drive it to completion?
Answer: Incomplete oxidation is a common issue. The conversion of a sulfide (-SCH₃) to a sulfoxide (-SOCH₃) is relatively fast, but the subsequent oxidation to a sulfone (-SO₂CH₃) can be slower.
Optimization Strategies:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide). A molar ratio of at least 2.2-2.5 equivalents of H₂O₂ to the substrate is recommended.
-
Elevate Temperature: Gently heating the reaction mixture can increase the rate. For H₂O₂ in acetic acid, a temperature of 50-70°C is often effective. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Extend Reaction Time: These oxidations can sometimes require several hours. Allow the reaction to proceed for an extended period (4-6 hours or more), checking for completion periodically.
-
Consider a Catalyst: In some systems, a catalyst like sodium tungstate can facilitate the oxidation with hydrogen peroxide.
Part 3: Experimental Protocols & Data
This section provides a detailed experimental procedure and a table summarizing key reaction parameters for easy reference.
Detailed Protocol: Synthesis via the Acetylation-Nitration-Oxidation-Hydrolysis Pathway
Step 1: N-Acetylation of 4-(methylthio)aniline
-
In a 250 mL round-bottom flask, dissolve 4-(methylthio)aniline (1 equiv.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv.) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain N-(4-(methylthio)phenyl)acetamide.
Step 2: Nitration
-
Add the dried N-(4-(methylthio)phenyl)acetamide (1 equiv.) to concentrated sulfuric acid at 0°C. Stir until fully dissolved.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 equiv.) and concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath and add it dropwise to the substrate solution, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
Step 3: Oxidation
-
Suspend the nitrated product (1 equiv.) in glacial acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide (2.5 equiv.).
-
Heat the mixture to 60-70°C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxidized product.
-
Filter, wash with water, and dry.
Step 4: Hydrolysis (Deprotection)
-
Add the N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide to a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the solution and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.
-
Filter the yellow solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | N-Acetylation | Nitration | Oxidation | Hydrolysis |
| Temperature | 0°C to RT | 0-10°C | 60-70°C | Reflux (approx. 80-90°C) |
| Key Reagents | Acetic Anhydride | Conc. HNO₃ / H₂SO₄ | 30% H₂O₂ | Conc. HCl |
| Solvent | Glacial Acetic Acid | Conc. H₂SO₄ | Glacial Acetic Acid | Ethanol |
| Typical Time | 2 hours | 2-3 hours | 4-6 hours | 3-4 hours |
| Key Control Point | Stoichiometry | Strict Temperature Control | Monitoring for Completion | pH Adjustment during Work-up |
Visualizing the Synthetic Pathway
The following diagram outlines the recommended synthetic route.
Caption: Recommended Synthetic Pathway to this compound.
References
- 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlk4qBr8Lsb5sBRxvwW48_YDPab2DTNehBF0zQzaRtazmSFOMgOY8sCAUJ6jEVjJOjqqG7Rc2Ap28vKvaYZBTHNfFOScsqjaKcEn2fpyDqGm8MUPYfma7al8MUjv-bIPb5KKt2diIPZTE=]
- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2J2BbghbXksTujFgNRfk5p_jmLIfkfTWg57-aeqz-WpSvI0KFJ9opccqvfnAbzJoBio4-bkKZz8RPLp1laev1xTPIDNiidki0-a46t_F8ipuR8hSZ1CKuoY_euROirYjIGFcR8zUQjOCh8QPhB42I9ULUrnSFaV3M3yBRBuN0wlo_3qEl9cFUBd9mEdedfRQEQh_1Yz4inVr0RTeCh8FZyTveyFY=]
- Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-methylsulfonyl-aniline-6_fig2_221940989]
- This compound | 21731-56-6. Benchchem. [URL: https://www.benchchem.com/product/b1164]
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents. [URL: https://patents.google.
- 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate. [URL: https://www.researchgate.net/figure/2-nitroaniline-was-reacting-with-4-methylbenzenesulfonyl-chloride-to-synthesize-4-methyl-N_fig4_379430164]
- 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2. Smolecule. [URL: https://www.smolecule.com/cas-96-74-2-2-methylsulfonyl-4-nitroaniline.html]
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem. [URL: https://www.benchchem.com/blogs/a-comparative-analysis-of-synthesis-routes-for-2-methyl-4-nitroaniline]
- o-NITROANILINE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0416]
- 2-Methyl-4-nitroaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 4-Methyl-2-nitroaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents. [URL: https://patents.google.
- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_7_42]
Sources
Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yields and purity.
The chemical behavior and synthesis of this compound are primarily governed by the electronic interplay of its two main functional groups: the strongly electron-withdrawing nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃).[1] This structure makes it a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[1] A prevalent and effective synthetic strategy involves the protection of an aniline precursor, followed by a regioselective nitration, and subsequent deprotection.
This guide will address critical questions that arise during this process, from managing side reactions to optimizing purification.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: My yield is significantly low after the nitration step. What are the likely causes and how can I fix it?
Answer:
Low yield during nitration is a frequent issue stemming from several factors. The key is to control the reaction conditions meticulously, as nitration of activated or deactivated aromatic rings can be sensitive.
Potential Causes & Solutions:
-
Inadequate Amine Group Protection: The free amino group (-NH₂) is highly activating and susceptible to oxidation by the strong acid mixture used for nitration, leading to degradation and byproducts. A common and effective strategy is to first protect the amino group as an acetanilide. This moderates its activating effect and protects it from oxidation.[2]
-
Improper Temperature Control: Aromatic nitration is a highly exothermic reaction. If the temperature rises uncontrollably (typically above 10-15°C), the rate of reaction can increase too rapidly, leading to the formation of dinitro- or other unwanted side products.
-
Solution: Always perform the addition of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) slowly, using an ice bath to maintain a temperature between 0–10°C.[2] Continuous monitoring with a thermometer is crucial.
-
-
Incorrect Reagent Stoichiometry or Quality: Using an excessive amount of nitric acid can lead to over-nitration. Conversely, insufficient nitrating agent will result in an incomplete reaction. The concentration of the acids is also critical.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Ensure that both nitric and sulfuric acids are of high purity and concentration (e.g., >65% HNO₃ and >95% H₂SO₄).
-
Question 2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity to favor the desired 2-nitro product?
Answer:
Achieving high regioselectivity is dependent on managing the directing effects of the substituents on the aromatic ring. In the case of N-acetyl-4-(methylsulfonyl)aniline, you have two competing directors:
-
Acetamido Group (-NHCOCH₃): An ortho-, para-director.
-
Methylsulfonyl Group (-SO₂CH₃): A strong deactivating group and a meta-director.[1]
The goal is to introduce the nitro group at the 2-position, which is ortho to the acetamido group and meta to the methylsulfonyl group. Fortunately, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the same position, which simplifies the synthesis. However, steric hindrance can sometimes play a role.[2]
Key Optimization Strategies:
-
Leverage the Protecting Group: The bulky acetyl group sterically hinders the position ortho to it, but its electronic directing effect is dominant. The synergy between the ortho-directing nature of the protected amine and the meta-directing nature of the sulfonyl group strongly favors nitration at the 2-position.[2]
-
Controlled Conditions: As mentioned for yield, strict temperature control (0–10°C) is vital. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Choice of Solvent: While often run in the acid mixture itself, using a solvent like chlorobenzene has been reported in similar syntheses to help control the reaction rate and temperature.[3]
Question 3: The final deprotection/hydrolysis step is incomplete or leads to product degradation. What are the best practices?
Answer:
The final step is typically the hydrolysis of the N-acetyl group to regenerate the free amine. This can be achieved under acidic or basic conditions, but each has potential pitfalls.
-
Acidic Hydrolysis:
-
Protocol: Refluxing the nitrated intermediate in a strong acid like concentrated hydrochloric acid or sulfuric acid is effective.[4]
-
Potential Issue: Prolonged exposure to hot, strong acid can potentially lead to decomposition or other side reactions. The reaction must be monitored (e.g., by TLC) to avoid over-cooking.
-
Troubleshooting: If degradation is observed, try using a slightly lower temperature for a longer period or a less harsh acidic condition.
-
-
Alkaline Hydrolysis:
-
Protocol: Heating with an aqueous solution of a base like sodium hydroxide (e.g., 10% NaOH) is a common and effective method.[2]
-
Potential Issue: Some nitro-aromatic compounds can be sensitive to strong, hot alkali.
-
Troubleshooting: Ensure the temperature is controlled (e.g., reflux at 100°C) and the reaction time is not excessively long. A typical time is around one hour.[2]
-
After hydrolysis, the product often precipitates upon cooling or neutralization of the reaction mixture.
Question 4: I am struggling with the purification of the final product. What is an effective protocol?
Answer:
Purification is essential to remove unreacted starting materials, isomers, and other byproducts. This compound is a solid, making recrystallization the most common and effective method.
Recommended Purification Protocol:
-
Crude Product Isolation: After the final hydrolysis and work-up (e.g., neutralization and filtration), the crude solid should be collected and dried.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent system.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly (e.g., in a vacuum oven at a moderate temperature like 50°C).[5]
-
For very impure samples or difficult separations, column chromatography using silica gel may be necessary, though this is less ideal for large-scale work.
Experimental Workflow & Data
The following diagram illustrates a reliable workflow for the synthesis, highlighting key control points and potential issues.
Caption: Synthetic workflow with key troubleshooting points.
Table 1: Typical Reaction Conditions and Expected Yields
This table summarizes representative data for a common three-step synthesis route starting from 2-methylsulfonylaniline, a positional isomer used in a similar synthesis. The principles and yields are highly analogous.
| Step | Reagents | Key Conditions | Typical Yield (%) | Reference |
| 1. Acetylation | Acetic Anhydride | 115°C, 6h | 98% | [2] |
| 2. Nitration | HNO₃ / H₂SO₄ | 0–10°C, 2h | 85% | [2] |
| 3. Hydrolysis | 10% NaOH (aq) | 100°C, 1h | 95% | [2] |
Frequently Asked Questions (FAQs)
Q1: Are there any major safety precautions I should take? A: Absolutely. You will be working with strong acids and nitrating agents.
-
Nitrating Mixture: The combination of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. Always prepare this mixture by adding the nitric acid slowly to the sulfuric acid in an ice bath. Never the other way around.
-
Exothermic Reaction: The nitration step is highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure. Ensure adequate cooling capacity and slow, controlled addition of reagents.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
Q2: How can I monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. This is critical for determining when a reaction is complete, preventing the formation of byproducts from excessive reaction times.
Q3: Can I use a different protecting group for the amine? A: Yes, other protecting groups can be used. Sulfonamides (using tosyl chloride or benzenesulfonyl chloride) are also effective.[3][4] These groups are generally more robust than the acetyl group and require harsher conditions for removal (e.g., strong acid hydrolysis).[4] For most applications, the N-acetyl group provides a good balance of stability during nitration and ease of removal.[2]
References
- Benchchem. (n.d.). This compound | 21731-56-6.
- Smolecule. (2023, August 19). Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- Organic Syntheses. (n.d.). o-NITROANILINE.
- Li, N., Tu, X., Miao, C., Zhang, Y., & Shen, J. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr3+/Cr6+. International Journal of Electrochemical Science, 10, 2962-2971.
- ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
- ChemScene. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2.
- PubChemLite. (n.d.). 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S).
- Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
- ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.
- Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(8), 2943-2946.
- Sigma-Aldrich. (n.d.). 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR.
- PubMed. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Sudebno-meditsinskaia ekspertiza, 54(1), 45-47.
- ResearchGate. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions].
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- Gsrs. (n.d.). This compound.
- ResearchGate. (2014). 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. (n.d.). CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.
Sources
Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Overview of Synthetic Strategy and Critical Control Points
The synthesis of this compound is a multi-step process where precise control is paramount for achieving high yield and purity. A common and effective route begins with 4-methylaniline (p-toluidine), proceeding through protection, nitration, and oxidation steps. Each stage presents unique challenges and potential for side-product formation. Understanding the "why" behind each step is crucial for effective troubleshooting.
The primary pathway involves:
-
Protection of the highly activating and sensitive amino group of the starting material, typically via acetylation, to prevent oxidation and control regioselectivity during nitration.[1][2]
-
Nitration of the protected intermediate. This electrophilic aromatic substitution is the key step for installing the nitro group at the desired ortho-position.
-
Hydrolysis (Deprotection) to remove the protecting group and restore the free aniline.
-
Oxidation of the methylthio group to the target methylsulfonyl group.
The following workflow diagram illustrates this primary synthetic pathway and highlights the junctures where common side reactions diverge.
Caption: Main synthetic pathway and common side reaction points.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Problem 1: Low Yield & Isomeric Impurities After Nitration
-
Question: "My nitration of N-(4-(methylthio)phenyl)acetamide resulted in a low yield of the desired 2-nitro product, and TLC/LCMS analysis shows multiple isomers. What is causing this and how can I improve the regioselectivity?"
-
Answer & Protocol: This issue stems from suboptimal control over the electrophilic aromatic substitution (nitration) step. While the acetamido group is a strong ortho-, para- director and the methylthio group is also an ortho-, para- director, the reaction conditions heavily influence the outcome. Overly aggressive conditions can lead to the formation of dinitrated products or other isomers.
Causality: The formation of undesired isomers is often due to poor temperature control or the use of an overly potent nitrating agent. The nitronium ion (NO₂⁺) is a powerful electrophile, and its reaction rate must be carefully managed to favor kinetic control, which yields the desired 2-nitro product.
Troubleshooting Protocol: Controlled Nitration
-
Pre-cool: Dissolve the starting material, N-(4-(methylthio)phenyl)acetamide, in a suitable solvent like glacial acetic acid and cool the solution to 0-5°C in an ice-water bath. This is a critical step to manage the reaction's exothermicity.[2]
-
Slow Addition: Prepare your nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) separately and cool it as well. Add this mixture dropwise to the solution of your starting material over 30-60 minutes. Vigorous stirring is essential to ensure homogenous mixing and prevent localized temperature spikes.
-
Maintain Temperature: Ensure the internal reaction temperature does not rise above 10°C during the addition.[2]
-
Monitor Progress: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 2-3 hours). Monitor the reaction's progress by TLC or LCMS to avoid prolonged reaction times that could lead to side products.
-
Quench Carefully: Pour the reaction mixture slowly over crushed ice to quench the reaction and precipitate the product.
-
Purification: The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) to remove any minor isomeric impurities.
-
Problem 2: Presence of a Persistent, More Polar Impurity After Oxidation
-
Question: "After the oxidation of 4-(methylthio)-2-nitroaniline, I have a persistent impurity that appears as a more polar spot on my TLC plate. I suspect it's the intermediate sulfoxide. How can I ensure complete oxidation to the sulfone?"
-
Answer & Protocol: Your suspicion is likely correct. The oxidation of a sulfide to a sulfone proceeds through a stable sulfoxide intermediate. Incomplete oxidation is a common issue if the stoichiometry of the oxidant or the reaction conditions are insufficient.
Causality: The sulfide is first oxidized to the sulfoxide, which is then oxidized to the sulfone. The second oxidation step can sometimes be slower than the first, requiring more forcing conditions or a sufficient excess of the oxidizing agent to drive the reaction to completion.
Troubleshooting Protocol: Driving Oxidation to Completion
-
Choice of Oxidant: Hydrogen peroxide in acetic acid is a common and effective choice. Other reagents like m-CPBA can also be used.
-
Stoichiometry: Use a slight excess of the oxidizing agent. Typically, 2.2 to 2.5 equivalents of hydrogen peroxide are sufficient to account for any minor degradation and ensure the full conversion of both the sulfide and the intermediate sulfoxide.
-
Temperature and Time: While the initial addition of the oxidant may be done at a lower temperature to control the exotherm, the reaction often needs to be gently heated (e.g., to 50-60°C) for several hours to push the conversion of the sulfoxide to the sulfone.
-
Reaction Monitoring: Use TLC or LCMS to monitor the disappearance of both the starting material (sulfide) and the intermediate (sulfoxide). The reaction is complete only when the sulfoxide spot is no longer visible.
-
Workup: After completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Purification: If a small amount of sulfoxide remains, it can typically be removed via column chromatography (the sulfoxide is more polar than the sulfone) or careful recrystallization.
-
Problem 3: Reaction Mixture Darkens Significantly, Yielding a Tarry Product
-
Question: "During either the nitration or oxidation step, my reaction mixture turned dark brown or black, and my final product was a tar-like substance with very low purity. What is causing this degradation?"
-
Answer: This is a classic sign of oxidative degradation of the aniline moiety.[3] Unprotected or even protected anilines are sensitive to strong oxidizing conditions, which are present during both nitration (nitric acid is a strong oxidant) and the final oxidation step.
Causality: The electron-rich aromatic ring and the amino group are susceptible to oxidation, leading to the formation of highly colored, polymeric radical species. This is particularly problematic under harsh conditions, such as high temperatures or high concentrations of the oxidizing/nitrating agent.
Preventative Measures:
-
Amine Protection: As detailed in Problem 1, protecting the amine as an acetamide is the most effective way to reduce its sensitivity to oxidation during nitration.[1]
-
Strict Temperature Control: For all steps, especially nitration and oxidation, maintaining the recommended temperature is crucial. Runaway exotherms are a primary cause of degradation.
-
Controlled Reagent Addition: Always add the nitrating or oxidizing agent slowly and with efficient stirring to avoid localized "hot spots" where degradation can initiate.
-
Atmosphere: In some sensitive cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, although this is usually secondary to controlling the primary reagents.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for ensuring the high purity of the final product?
-
A1: The nitration step is arguably the most critical. Proper execution of this step, including effective amine protection and strict temperature control, prevents the formation of isomeric impurities that can be very difficult to remove in later stages. A clean product after nitration and deprotection makes the subsequent oxidation and final purification much more straightforward.
-
-
Q2: Which analytical techniques are best for monitoring these reactions?
-
A2: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows you to visualize the disappearance of starting materials and the appearance of products and byproducts in real-time.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Provides more definitive information. It confirms the mass of the desired product and can help identify the masses of unknown side products, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and key intermediates. ¹H NMR can clearly distinguish between different isomers.
-
-
-
Q3: Are there alternative synthetic routes that might avoid some of these side reactions?
-
A3: Yes, an alternative approach could start from a precursor like 4-chloro-3-nitrobenzenesulfonamide.[4][5][6] In such a route, the nitro and sulfonyl groups are already in place. The synthesis would then involve converting the sulfonamide to the desired methyl sulfone and potentially substituting the chloro group. However, these routes come with their own set of challenges, such as the nucleophilic aromatic substitution of the chlorine, which can be difficult.
-
-
Q4: What are the primary safety considerations for this synthesis?
-
A4: The reagents used in this synthesis demand strict safety protocols.
-
Nitrating Agents: Mixtures of concentrated nitric and sulfuric acid are extremely corrosive and are powerful oxidizing agents. They can cause severe burns and react violently with organic materials. Always work in a fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, a lab coat, and safety goggles. Perform the reaction behind a blast shield.[7]
-
Oxidizing Agents: Hydrogen peroxide and m-CPBA are strong oxidizers. Avoid contact with metals and organic materials with which they can form explosive mixtures.
-
Exothermic Reactions: Both nitration and oxidation are highly exothermic. The risk of a thermal runaway is real. Always use an ice bath for cooling and add reagents slowly to maintain control.[7]
-
-
Section 4: Data Summary and Workflow
Table 1: Summary of Potential Side Products and Solutions
| Side Product/Issue | Potential Cause | Identification Method | Recommended Solution |
| Isomeric Nitro Products | Poor temperature control during nitration; lack of amine protection. | TLC, LCMS, NMR | Protect the amine group (acetylation); maintain nitration temperature at 0-10°C. |
| Sulfoxide Impurity | Incomplete oxidation; insufficient oxidant. | TLC (more polar spot), LCMS (M-16) | Increase oxidant stoichiometry (2.2-2.5 eq.); increase reaction time/temperature; monitor by TLC. |
| Polymeric Byproducts | Oxidation of the aniline moiety; high reaction temperatures. | Dark/tarry reaction mixture; complex product mixture. | Protect the amine group; maintain strict temperature control; ensure slow reagent addition. |
| Dinitrated Products | Overly harsh nitrating conditions (excess agent, high temp). | LCMS (M+45) | Use stoichiometric nitrating agent; maintain low temperature. |
Troubleshooting Workflow Diagram
Caption: A logical workflow from problem identification to solution.
References
- 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6. ChemicalBook.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
- Reduction of nitro compounds. Wikipedia.
- 4-Chloro-3-nitrobenzenesulfonamide. Solubility of Things.
- 4-Methyl-2-nitroaniline synthesis. ChemicalBook.
- This compound | 21731-56-6. Benchchem.
- Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2. Smolecule.
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
- 4-Chloro-3-nitrobenzenesulfonamide - High purity. Georganics.
- 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3. Biosynth.
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.
- 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka.
- Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate.
- Synthesis of 4-nitro-N-chloraniline. PrepChem.com.
- o-NITROANILINE. Organic Syntheses Procedure.
- 2-Methyl-4-nitroaniline synthesis. ChemicalBook.
- 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate.
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
- The electrochemical oxidation of 4-nitroaniline and 4-nitrophenol on modified PbO2-electrodes. ResearchGate.
- 4-Nitroaniline. Wikipedia.
- [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed.
- Mechanism of oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium. NIScPR.
Sources
- 1. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Chloro-3-nitrobenzenesulfonamide - High purity | EN [georganics.sk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to our dedicated technical support center for the purification of 4-(Methylsulfonyl)-2-nitroaniline (CAS No: 96-74-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with robust, reliable, and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is an excellent first-pass technique for removing the bulk of impurities, especially if the crude product is a solid.[1][2] Column chromatography is employed when higher purity is required, or when dealing with impurities that have similar solubility profiles to the desired product, such as isomeric byproducts.[1]
Q2: What are the likely impurities I should be aware of during the synthesis and purification of this compound?
A2: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-nitroaniline or methylsulfonyl chloride.[1]
-
Positional Isomers: Nitration of substituted anilines can sometimes lead to the formation of other isomers.[3]
-
Over-reacted Products: Such as dinitrated or di-sulfonated species.
-
Hydrolysis Products: Depending on the workup conditions, hydrolysis of the aniline or sulfonyl group may occur, though sulfonyl groups are generally stable.[4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process.[5] It allows for a quick assessment of the separation of your target compound from impurities. For more quantitative analysis and to determine the final purity of your product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[3][6]
Q4: What are the key safety precautions when handling this compound?
A4: While a specific safety data sheet (SDS) for this compound should always be consulted, related nitroaniline compounds are known to be toxic if inhaled, ingested, or in contact with skin. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid generating dust.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]
Troubleshooting Guides
Recrystallization Challenges
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a compound from its impurities.[2][8] However, several issues can arise during the process.
| Problem | Potential Cause | Troubleshooting Action |
| Oiling Out | The melting point of your compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent. - Employ a two-solvent recrystallization system where the second solvent has a lower boiling point.[9] |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[2] - Switch to a solvent in which your compound is less soluble. |
| Product is Still Impure After Recrystallization | - The chosen solvent does not effectively differentiate between the product and impurities. - Co-crystallization of impurities with similar solubility. | - Perform a second recrystallization using a different solvent system. - Consider using column chromatography for a more effective separation. |
| Discolored Product (Yellow/Brown) | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Column Chromatography Hurdles
Column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[10]
| Problem | Potential Cause | Troubleshooting Action |
| Poor Separation of Spots (Co-elution) | - The solvent system (mobile phase) is not optimized. - The column is overloaded with the sample. | - Optimize the mobile phase using TLC with different solvent polarities. A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[11] - Reduce the amount of crude material loaded onto the column. |
| Cracking of the Silica Bed | - Improper packing of the column. - The column has run dry. | - Ensure the silica gel is packed as a uniform slurry. - Always maintain a level of solvent above the silica bed. |
| Streaking or Tailing of Bands | - The compound is too polar for the solvent system. - The sample is not fully dissolved in the mobile phase. | - Gradually increase the polarity of the mobile phase. - Ensure the sample is fully dissolved before loading it onto the column. For basic compounds like anilines, adding a small amount of a base like triethylamine to the mobile phase can sometimes help.[12] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point for nitroanilines.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification by column chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for nitroanilines is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
References
- Thin Layer Chromatography. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
- HBCSE. (n.d.). Thin Layer Chromatography.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%.
- ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- YouTube. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline.
- Scribd. (n.d.). Hydrolysis of 4-Nitroaniline | PDF.
- Magritek. (n.d.). Column Chromatography.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
- Dalton Transactions. (n.d.). Reactions of platinum(iv)-bound nitriles with isomeric nitroanilines: addition vs. substitution.
- PubMed. (2023, February 6). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chromatography.
- Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
Sources
- 1. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. ajrconline.org [ajrconline.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Solvent Effects on 4-(Methylsulfonyl)-2-nitroaniline Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting challenges encountered when studying the reaction kinetics of 4-(Methylsulfonyl)-2-nitroaniline, a key intermediate in medicinal chemistry and material science. Our focus is to move beyond simple protocols and explain the underlying principles that govern solvent behavior in these systems, empowering you to design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected reaction mechanism for this compound with a nucleophile, and how do solvents fundamentally influence it?
A1: this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing properties of both the ortho-nitro group and the para-methylsulfonyl group make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
The generally accepted mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Step 1 (Addition): The nucleophile attacks the carbon atom bearing a suitable leaving group (often a halogen, though in this case, the reaction may involve the amine group itself or another substituent not specified in the parent molecule's name), forming a resonance-stabilized anionic σ-complex (the Meisenheimer intermediate). This step is typically the rate-determining step.
-
Step 2 (Elimination): The leaving group departs, restoring the aromaticity of the ring.
Solvent Influence: Solvents play a critical role by differentially solvating the reactants and, more importantly, the charged transition state and Meisenheimer intermediate.[3][4][5] Reactions that form a charged, polar intermediate from neutral reactants, like this SNAr reaction, are significantly accelerated in polar solvents. These solvents stabilize the polar transition state, lowering the activation energy and increasing the reaction rate.[4][6]
Q2: My SNAr reaction rate with an amine nucleophile is significantly slower in methanol than in DMSO. Why is this the case when both are polar solvents?
A2: This is a classic and excellent troubleshooting question that highlights the difference between solvent polarity types. While both methanol (MeOH) and dimethyl sulfoxide (DMSO) are polar, methanol is a polar protic solvent, whereas DMSO is a polar aprotic solvent. The difference lies in their hydrogen-bonding capabilities.
-
In Methanol (Protic): Methanol has a hydroxyl group (-OH) and is a strong hydrogen bond donor. It can form a hydrogen-bond network around the anionic nucleophile (e.g., an amine or phenoxide). This "solvation cage" stabilizes the nucleophile in its ground state, effectively lowering its energy and increasing the activation barrier it must overcome to attack the electrophile.[7][8] This reduces the nucleophile's reactivity and slows the reaction rate.
-
In DMSO (Aprotic): DMSO is a strong hydrogen bond acceptor but lacks an acidic proton, so it cannot act as a hydrogen bond donor. It effectively solvates the counter-ion (cation) of a nucleophilic salt but leaves the anion relatively "naked" and highly reactive. This leads to a dramatic increase in the reaction rate compared to protic solvents.
Therefore, the observed rate difference is due to the deactivation of the nucleophile by hydrogen bonding in methanol, an effect absent in DMSO.[5][7]
Q3: How can I quantitatively predict or model the effect of various solvents on my reaction kinetics?
A3: The most effective method for this is using Linear Solvation Energy Relationships (LSERs) , with the Kamlet-Taft equation being a prominent example.[5][9] This approach moves beyond simple correlations with dielectric constant and dissects the solvent's influence into distinct physicochemical properties.
The Kamlet-Taft equation is expressed as: log(k) = log(k₀) + sπ* + aα + bβ
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the statistical rate constant in a reference solvent.
-
π * (pi-star) represents the solvent's dipolarity/polarizability.[10][11]
-
α (alpha) represents the solvent's hydrogen bond donor (HBD) acidity.[10]
-
β (beta) represents the solvent's hydrogen bond acceptor (HBA) basicity.[10]
-
s, a, and b are coefficients determined from a multiple linear regression of your kinetic data (log(k)) against the known π*, α, and β values for a range of selected solvents. These coefficients reveal the sensitivity of the reaction to each solvent property.
By determining the sign and magnitude of the s, a, and b coefficients, you can infer the nature of the solvation at the transition state. For a typical SNAr reaction:
-
A positive s value suggests the transition state is more polar than the reactants.
-
A negative a value often indicates that HBD solvents stabilize the nucleophile more than the transition state, thus slowing the reaction.[7]
-
A positive b value might suggest that HBA properties of the solvent help stabilize a positive charge developing in the transition state complex.
Q4: I am observing poor reproducibility in my kinetic runs. What are the most common sources of experimental error?
A4: Reproducibility is paramount in kinetics. Here are the most common culprits:
-
Water Contamination: Trace amounts of water in aprotic solvents can drastically alter the reaction environment, often by hydrogen bonding with the nucleophile. Always use freshly dried, high-purity solvents.
-
Temperature Fluctuation: Reaction rates are highly sensitive to temperature. Ensure your reaction vessel (e.g., a cuvette in a spectrophotometer) is rigorously thermostatted to ±0.1 °C.[12]
-
Concentration Errors: Precise initial concentrations of your electrophile (this compound) and nucleophile are critical. Prepare stock solutions carefully using calibrated volumetric flasks and analytical balances. Perform serial dilutions with precision pipettes.
-
Oxygen Sensitivity: Some reactions, particularly those involving easily oxidizable nucleophiles like thiolates or certain anilines, can be sensitive to dissolved oxygen. Consider degassing your solvents by sparging with nitrogen or argon if you suspect side reactions.
-
Impure Reagents: The purity of your this compound and nucleophile is crucial. Impurities can act as catalysts or inhibitors. Verify purity by melting point, NMR, or another suitable technique before use.
-
Mixing and Initiation: The "dead time" (the time between mixing reactants and the first measurement) must be consistent and short relative to the reaction half-life. For fast reactions, a stopped-flow apparatus may be necessary.
Experimental Protocols & Data Visualization
Protocol 1: General Procedure for a Kinetic Run via UV-Vis Spectrophotometry
This protocol outlines the monitoring of an SNAr reaction where either a reactant is consumed or a colored product is formed.
Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of this compound with a nucleophile.
Methodology:
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the starting material (this compound) and the expected final product separately in the chosen solvent.
-
Identify a wavelength (λmax) where the change in absorbance upon reaction is maximal and where only one component (reactant or product) absorbs significantly.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the desired, dry, thermostatted solvent.
-
Prepare a series of stock solutions of the nucleophile at much higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the solvent, stock solutions, and the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the this compound solution into a quartz cuvette (e.g., 2.0 mL).
-
Initiate the reaction by rapidly adding a small, precise volume of the nucleophile stock solution (e.g., 0.1 mL) and mixing thoroughly but quickly (e.g., by inverting the cuvette with a stopper).
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen λmax over time. Collect data for at least 3-5 half-lives.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance (A) vs. time (t) data to the first-order exponential equation: A(t) = (A₀ - A∞) * exp(-k_obs * t) + A∞
-
Repeat the experiment for each concentration of the nucleophile.
-
Determine the second-order rate constant (k₂) by plotting kobs versus the concentration of the nucleophile, [Nuc]. The slope of this line is k₂.
-
Data Presentation: Kamlet-Taft Solvent Parameters
To perform an LSER analysis, you need the established parameters for your chosen solvents.
| Solvent | Dielectric Constant (ε) | π* (Polarizability) | α (H-Bond Donor) | β (H-Bond Acceptor) |
| n-Hexane | 1.88 | -0.08 | 0.00 | 0.00 |
| Toluene | 2.38 | 0.54 | 0.00 | 0.11 |
| Dichloromethane | 8.93 | 0.82 | 0.13 | 0.10 |
| Acetonitrile | 37.5 | 0.75 | 0.19 | 0.40 |
| DMSO | 46.7 | 1.00 | 0.00 | 0.76 |
| Ethanol | 24.5 | 0.54 | 0.86 | 0.75 |
| Methanol | 32.7 | 0.60 | 0.98 | 0.66 |
| Water | 80.1 | 1.09 | 1.17 | 0.47 |
Note: These values are representative and may vary slightly depending on the literature source.
Visualizations: Workflows and Mechanistic Insights
Workflow for a Solvent Effects Kinetic Study
The following diagram outlines a systematic workflow for investigating solvent effects on reaction kinetics.
Caption: A systematic workflow for studying solvent effects on reaction kinetics.
Solvent Influence on the SNAr Transition State
This diagram illustrates how different solvent properties interact with the species involved in the rate-determining step of an SNAr reaction.
Caption: Influence of solvent parameters on the SNAr transition state.
References
- Improvement of the applicability of Taft–Kamlet solvent polarity parameters to chemical reactivity. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Center for Biotechnology Information (PMC).
- Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. ResearchGate.
- A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. MDPI.
- How to study a solvent's effect on the rate of reaction?. ResearchGate.
- Kamlet–Taft solvent parameters. IUPAC Compendium of Chemical Terminology.
- On the design of optimal computer experiments to model solvent effects on reaction kinetics. Royal Society of Chemistry.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.
- The physical significance of the Kamlet–Taft π parameter of ionic liquids*. RSC Publishing.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing).
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Solvent Effects on Transition States and Reaction Rates. ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).
- Efficiency, Kinetics and Mechanism of 4-Nitroaniline Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Type 1 Facilitated Transport. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
purification of 4-(Methylsulfonyl)-2-nitroaniline from crude reaction mixture
Answering the urgent need for robust purification strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide to overcoming the common challenges associated with the s. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount to ensuring the safety and efficacy of the final drug product.
This guide is structured to provide immediate, actionable solutions for researchers at the bench. It moves from high-level frequently asked questions to granular, step-by-step troubleshooting for specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of 4-(Methylsulfonyl)-2-nitroaniline?
A1: The impurity profile is highly dependent on the synthetic route employed. However, typical synthesis involves the nitration of a corresponding sulfonylaniline or the sulfonylation of a nitroaniline.[1] Consequently, common impurities include:
-
Starting Materials: Unreacted 4-(methylsulfonyl)aniline or 2-nitroaniline.
-
Regioisomers: The most common isomeric impurity is often 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2), which can be difficult to separate due to similar physical properties.[2]
-
Over-nitrated or Under-nitrated Products: Depending on the reaction control, di-nitro compounds or non-nitrated starting material may be present.
-
Reaction Byproducts: Salts and other reagents carried over from the synthesis and initial workup steps.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Recrystallization is an excellent, cost-effective method for removing the bulk of impurities, especially on a larger scale.[3][4] It is most effective when impurities have significantly different solubility profiles from the desired product. Column chromatography provides higher resolution and is ideal for removing persistent, closely-related impurities like regioisomers, or for purification on a smaller, analytical scale.[5][6] Often, a combination of both methods is employed: an initial recrystallization to obtain semi-pure material followed by a final polishing step with column chromatography.[1]
Q3: What are the primary safety considerations when handling this compound and the solvents used for its purification?
A3: As with any laboratory procedure, a thorough risk assessment is essential. Key considerations include:
-
Compound Handling: this compound is a nitroaromatic compound. While specific toxicity data is limited, compounds in this class can be irritants and are often treated as potentially hazardous. Always handle the solid and its solutions in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: The organic solvents used for purification (e.g., ethanol, ethyl acetate, hexane, acetone) are flammable.[7] Avoid open flames and ensure work is performed in a well-ventilated area, away from ignition sources. Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling information.
Q4: Which analytical techniques are best suited for assessing the purity of the final product?
A4: A multi-technique approach is recommended for unambiguous purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace-level impurities, including isomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are crucial for confirming the structural identity of the purified compound and ensuring the absence of proton-bearing impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 203-204 °C for the related isomer) indicates high purity.[2] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Purification of this compound
This section addresses specific problems that may arise during purification.
Issue 1: Oily Precipitate Forms During Recrystallization ("Oiling Out")
-
Problem: Instead of forming fine crystals upon cooling, the product separates from the solution as an insoluble oil or goo.
-
Probable Cause: This occurs when the solute's solubility decreases so rapidly that it comes out of solution at a temperature above its melting point. This can be caused by using a solvent that is too nonpolar, cooling the solution too quickly, or the presence of significant impurities that depress the melting point of the mixture.[10]
-
Solution:
-
Re-heat the Mixture: Place the flask back on the heat source until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount (1-5% of the total volume) of the hot primary solvent in which the compound is soluble. This slightly decreases the saturation point.[10]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help. Rapid cooling, such as placing the hot flask directly into an ice bath, is a common cause of oiling out.[11]
-
Scratching/Seeding: Once the solution has cooled slightly, gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a single "seed" crystal of pure this compound.[10]
-
Solvent System Re-evaluation: If the problem persists, the chosen solvent may be inappropriate. A mixed-solvent system (e.g., ethanol/water, acetone/hexane) may be required.[12]
-
Issue 2: Low Recovery of Purified Product
-
Problem: The final mass of the purified, dry crystals is significantly lower than expected.
-
Probable Cause:
-
Excessive Solvent: Using too much solvent during recrystallization will leave a significant amount of product dissolved in the mother liquor, even after cooling.[8]
-
Premature Crystallization: The product may have crystallized prematurely on the filter paper or funnel during a hot filtration step.[10]
-
Product Adsorption: If using decolorizing charcoal, using an excessive amount can lead to the adsorption of the product along with colored impurities.[10]
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
-
Solution:
-
Minimize Solvent: During recrystallization, use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[11]
-
Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out.
-
Recover from Mother Liquor: Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice-water bath for at least 20-30 minutes before filtration to maximize yield.[8]
-
Issue 3: Poor Separation During Column Chromatography
-
Problem: Fractions collected from the column show a mixture of the desired product and impurities when analyzed by TLC.
-
Probable Cause:
-
Inappropriate Eluent System: The mobile phase polarity may be too high, causing all compounds to elute quickly with no separation, or too low, resulting in very slow elution and band broadening.
-
Column Overloading: Too much crude material was loaded onto the column for its size.
-
Poor Column Packing: Cracks, channels, or air bubbles in the stationary phase (silica gel) lead to an uneven flow of the mobile phase and poor separation.[6]
-
-
Solution:
-
Optimize Eluent with TLC: Before running the column, systematically test different solvent ratios (e.g., hexane/ethyl acetate) using TLC. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[8]
-
Correct Loading Ratio: As a general rule, use a silica gel-to-crude product mass ratio of at least 30:1 to 50:1 for good separation.
-
Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and dense stationary phase.[6] Gently tap the column while packing to dislodge any air bubbles.
-
Use Gradient Elution: If a single solvent system fails to separate all components, consider a gradient elution, starting with a low-polarity mobile phase and gradually increasing its polarity over time.
-
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing this compound. The optimal solvent must be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating (see Table 1). An ideal solvent dissolves the compound when hot but not when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a fluted filter paper and a stemless funnel with hot solvent. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol | Good | Moderate | Good choice, may need water as an anti-solvent. |
| Isopropanol | Good | Low | Excellent candidate. |
| Ethyl Acetate | High | Moderate | May result in lower yield; good for chromatography. |
| Acetone | High | High | Generally unsuitable alone; can be used with an anti-solvent like hexane.[7] |
| Water | Very Low | Insoluble | Unsuitable as a primary solvent. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to remove closely-related impurities like regioisomers.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the packed column. Alternatively, dissolve the crude product in a minimum volume of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the flow.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualizations
dot digraph "Purification_Strategy_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
start [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; scale_check [label="Scale > 5g?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallization [label="Perform Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; purity_check1 [label="Assess Purity (TLC/HPLC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_pure [label="Purity Acceptable?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_product [label="Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Perform Flash Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity_check2 [label="Assess Purity (TLC/HPLC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> scale_check; scale_check -> recrystallization [label="Yes"]; scale_check -> column_chrom [label="No"]; recrystallization -> purity_check1; purity_check1 -> is_pure; is_pure -> end_product [label="Yes"]; is_pure -> column_chrom [label="No"]; column_chrom -> purity_check2; purity_check2 -> end_product; } dot Caption: Decision tree for selecting a purification strategy.
dot digraph "Recrystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
start [label="Cooling Saturated Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="What is the result?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals [label="Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; oiling_out [label="Product Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_precipitate [label="No Precipitate Forms", fillcolor="#EA4335", fontcolor="#FFFFFF"];
action_oil [label="1. Re-heat to dissolve\n2. Add more solvent\n3. Cool slowly & seed", shape=box]; action_none [label="1. Scratch flask\n2. Add seed crystal\n3. Reduce solvent volume\n4. Cool in ice bath", shape=box]; end_product [label="Collect Pure Crystals", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> outcome; outcome -> crystals [label="Success"]; outcome -> oiling_out [label="Failure"]; outcome -> no_precipitate [label="Failure"];
crystals -> end_product; oiling_out -> action_oil; no_precipitate -> action_none; action_oil -> start [style=dashed, label="Retry"]; action_none -> start [style=dashed, label="Retry"]; } dot Caption: Troubleshooting flowchart for recrystallization failures.
References
- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).
- Discover Phorge. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- LookChem. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2.
- Solubility of Things. 4-Methyl-2-nitroaniline.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
- SAFETY DATA SHEETS. 2-(Methylsulfonyl)-4-nitroaniline.
- Organic Syntheses. o-NITROANILINE.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- UCLA Chemistry. Recrystallization - Single Solvent.
- Studylib. Column Chromatography of Nitroanilines Lab Experiment.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF.
- EBSCO. Recrystallization (chemistry) | Research Starters.
- National Center for Biotechnology Information. N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- International Journal of Electrochemical Science. Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr.
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Magritek. Column Chromatography.
- University of California, Irvine. Recrystallization and Crystallization.
- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
- PubMed. [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions].
- ResearchGate. [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions].
- Global Substance Registration System. This compound.
- PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-METHANESULFONYL-4-NITROPHENYLAMINE | 96-74-2 [chemicalbook.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor [nbinnochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to support your research. While direct literature on the degradation of this specific molecule is limited, this guide synthesizes data from structurally analogous compounds—primarily other nitroaniline derivatives—and applies fundamental principles of organic chemistry to provide a predictive and practical framework for your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your degradation studies in a direct question-and-answer format.
Question 1: I'm observing rapid, uncontrolled degradation of my this compound standard in solution, even in the dark at 4°C. What could be the cause?
Answer: This issue often points to an overlooked reactive component in your experimental setup. Let's break down the likely culprits:
-
pH Instability: The amino group on the aniline moiety can be protonated at low pH, while the acidity of the N-H proton is slightly increased by the two strong electron-withdrawing groups (-NO₂ and -SO₂CH₃). Extreme pH values can catalyze hydrolysis, although the aryl-nitrogen and aryl-sulfur bonds are generally robust. More importantly, the pH can affect the solubility and aggregation state of the molecule, indirectly influencing its stability. Recommendation: Ensure your buffers are freshly prepared and have sufficient capacity to maintain a stable pH throughout the experiment. Verify the pH of your stock solution and final experimental medium. For initial studies, a neutral pH range (6.5-7.5) is advisable.
-
Microbial Contamination: Standard aqueous buffers are susceptible to microbial growth, and many microorganisms are capable of reducing nitroaromatic compounds.[1][2] The presence of microbial nitroreductases can lead to rapid and complete degradation of the parent compound. Recommendation: Prepare solutions using sterile water and glassware. For long-term studies, filter-sterilize your solutions through a 0.22 µm filter or consider adding a bacteriostatic agent like sodium azide (NaN₃) at a low concentration (e.g., 0.02%), ensuring it does not interfere with your analytical method.
-
Reactive Solvent Impurities: Solvents like methanol or acetonitrile, while common, can contain trace impurities (e.g., peroxides in older ethers or aldehydes in alcohols) that may initiate degradation. Recommendation: Use high-purity, HPLC-grade or MS-grade solvents for all solutions. Avoid using solvents from previously opened bottles that have been stored for extended periods.
Question 2: My HPLC-UV analysis shows the parent peak disappearing, but no new, distinct degradation product peaks are appearing. What's happening to my mass balance?
Answer: A loss of mass balance is a common and frustrating problem in degradation studies. The issue lies in the nature of the degradation products, which may be invisible to your current analytical method.
-
Formation of Non-UV-Active Products: The primary chromophore in this compound is the nitro-substituted aromatic ring. If a degradation pathway leads to ring cleavage, the resulting small, aliphatic fragments will likely not absorb UV light at the wavelength used to monitor the parent compound.
-
Formation of Highly Polar Products: Degradation can introduce multiple polar functional groups (e.g., -OH, -COOH). These products may be unretained on a standard reverse-phase HPLC column (like a C18) and elute in the solvent front, co-eluting with solvent impurities and remaining undetected.
-
Adsorption to Surfaces: Degradation products, particularly reactive intermediates or highly polar compounds, can irreversibly adsorb to the surfaces of your experimental vessels (glass, plastic) or HPLC column frits.
-
Formation of Volatile Products: Certain degradation pathways could potentially lead to volatile products (e.g., through decarboxylation or fragmentation), which would be lost from the sample solution.
Troubleshooting Workflow:
-
Employ a Universal Detector: The best approach is to switch to a mass spectrometer (LC-MS). A mass detector is not dependent on a chromophore and can detect any compound that ionizes, providing the mass-to-charge ratio of potential degradants.[3][4]
-
Modify Your HPLC Method: Try a method with a weaker initial mobile phase (e.g., 99% water) and a very slow gradient to try and retain and resolve any highly polar compounds.
-
Check for Adsorption: After an experiment, rinse the reaction vessel with a strong organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and analyze the rinse. This can help determine if your compound or its degradants are sticking to the surfaces.
Question 3: I've identified a major degradation product via LC-MS, but I can't determine its structure. How can I proceed?
Answer: Structural elucidation of unknown degradants is a multi-step process.
-
Analyze High-Resolution Mass Spectrometry (HRMS) Data: Obtain the accurate mass of the degradant. This allows you to predict the elemental composition with high confidence. For example, a reduction of the nitro group (-NO₂) to an amino group (-NH₂) would result in a mass difference of -30.0106 Da (loss of O₂ and gain of H₂). Hydroxylation would result in a mass increase of +15.9949 Da (gain of O).
-
Perform Tandem Mass Spectrometry (MS/MS): Isolate the ion of your degradation product in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent compound. Shared fragments suggest the core structure is intact, while new fragments can pinpoint the site of modification. The loss of SO₂CH₃ (79.9568 Da) or NO₂ (45.9929 Da) are characteristic fragmentation pathways to look for.
-
Consider Chemical Derivatization: Derivatizing the sample can help confirm the presence of specific functional groups. For example, acetylation would confirm the presence of a new amino or hydroxyl group.
-
Reference Analogous Pathways: Based on literature for similar compounds, the most probable initial transformations are the reduction of the nitro group or hydroxylation of the aromatic ring.[2][5] Compare your observed mass shifts to those predicted by these pathways (see Table 1 below).
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its structure, we can hypothesize three primary degradation routes:
-
Reductive Pathway (Biotic/Anaerobic): The most common pathway for nitroaromatic compounds in biological or reducing environments is the stepwise reduction of the nitro group. This proceeds through highly reactive nitroso and hydroxylamine intermediates to form 2-amino-4-(methylsulfonyl)aniline. This resulting diamine may be more susceptible to oxidation or polymerization.[1]
-
Oxidative Pathway (Photolytic/Chemical): Under oxidative stress (e.g., exposure to UV light with a photocatalyst, or chemical oxidants like H₂O₂), degradation is likely initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals.[6] This would lead to the formation of hydroxylated derivatives, followed by potential ring opening. The strong electron-withdrawing nature of both substituents makes the ring electron-deficient and generally more resistant to electrophilic attack, but susceptible to nucleophilic attack by species like hydroxide or superoxide.
-
Hydrolytic Pathway: While aryl-sulfonyl and aryl-amino bonds are generally stable, hydrolysis could theoretically occur under extreme pH and temperature, though this is considered a less likely pathway under typical environmental or physiological conditions.
Q2: How does the methylsulfonyl (-SO₂CH₃) group influence the molecule's stability compared to 4-nitroaniline?
A2: The methylsulfonyl group is a powerful electron-withdrawing group, even stronger than the nitro group. Its presence has several significant effects:
-
Increased Electron Deficiency: It makes the aromatic ring highly electron-deficient. This deactivates the ring towards electrophilic attack (like oxidation) but activates it towards nucleophilic aromatic substitution.
-
Enhanced Acidity: It increases the acidity of the amine protons, potentially affecting ionization state and reactivity.
-
Stabilization: The sulfone group itself is chemically very stable and resistant to degradation. Overall, its presence likely makes the molecule more resistant to oxidative degradation compared to 4-nitroaniline, but potentially more susceptible to reductive pathways due to the lower electron density on the nitro group.[7]
Q3: What are the recommended analytical methods for a stability and degradation study?
A3: A combination of techniques is essential for a comprehensive study.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quantifying the disappearance of the parent compound and the appearance of major UV-active degradants. It is robust, reproducible, and ideal for kinetics. A stability-indicating method must be developed that separates the parent compound from all known degradation products and potential impurities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is crucial for the detection and identification of unknown degradation products.[4] High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Data Presentation & Key Degradants
Table 1: Hypothesized Degradation Products of this compound
| Transformation | Proposed Structure | Molecular Formula | Monoisotopic Mass (Da) | Mass Change (Da) |
| Parent Compound | This compound | C₇H₈N₂O₄S | 216.0208 | N/A |
| Nitro Reduction | 2-Amino-4-(methylsulfonyl)aniline | C₇H₁₀N₂O₂S | 186.0463 | -29.9745 |
| Ring Hydroxylation | e.g., 4-(Methylsulfonyl)-2-nitro-5-hydroxyaniline | C₇H₈N₂O₅S | 232.0157 | +15.9949 |
| Deamination | 4-(Methylsulfonyl)-2-nitrophenol | C₇H₇NO₅S | 217.0045 | +0.9837 |
| Sulfone Hydrolysis | 2-Nitro-4-hydroxyaniline | C₆H₆N₂O₃ | 154.0378 | -61.9830 |
Note: The positions for hydroxylation are illustrative; multiple isomers are possible.
Visualizing Degradation Pathways & Workflows
dot digraph "Hypothesized_Biotic_Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
parent [label="this compound\n(C7H8N2O4S)\nm/z = 216.02"]; nitroso [label="4-(Methylsulfonyl)-2-nitrosoaniline\n(C7H8N2O3S)"]; hydroxylamine [label="N-[4-(Methylsulfonyl)-2-aminophenyl]hydroxylamine\n(C7H10N2O3S)"]; product [label="2-Amino-4-(methylsulfonyl)aniline\n(C7H10N2O2S)\nm/z = 186.05"]; cleavage [label="Ring Cleavage Products\n(e.g., Aliphatics)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
parent -> nitroso [label="+2e-, +2H+\n-H2O"]; nitroso -> hydroxylamine [label="+2e-, +2H+"]; hydroxylamine -> product [label="+2e-, +2H+\n-H2O"]; product -> cleavage [label="Dioxygenases"]; } dot Caption: Hypothesized reductive pathway common in anaerobic microbial degradation.
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "1. Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; prep_stock [label="Prepare Stock Solution\n(e.g., in Acetonitrile)"]; prep_stress [label="Prepare Stress Solutions\n(Acid, Base, Oxidant, Buffer)"]; }
subgraph "cluster_exp" { label = "2. Forced Degradation"; style = "rounded"; bgcolor = "#E6F4EA"; initiate [label="Initiate Degradation\n(Spike stock into stress solutions)"]; incubate [label="Incubate Samples\n(Defined Time, Temp, Light)"]; sample [label="Collect Time Points\n(t=0, 1, 2, 4, 8, 24h...)"]; quench [label="Quench Reaction\n(e.g., Neutralize pH, cool)"]; }
subgraph "cluster_analysis" { label = "3. Analysis"; style = "rounded"; bgcolor = "#FEF7E0"; hplc [label="HPLC-UV Analysis\n(Quantify Parent Loss)"]; lcms [label="LC-MS/MS Analysis\n(Identify Degradants)"]; data [label="Data Processing\n(Kinetics, Mass Balance)"]; }
prep_stock -> initiate; prep_stress -> initiate; initiate -> incubate -> sample -> quench; quench -> hplc; quench -> lcms; hplc -> data; lcms -> data; } dot Caption: General experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid, Base, Oxidative, Photolytic)
This protocol outlines a standard forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials:
-
This compound (high purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Photostability chamber with controlled UV and visible light output
-
Calibrated pH meter, HPLC-UV system, LC-MS system
2. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in ACN. This serves as your primary stock.
3. Stress Conditions (Perform in triplicate):
-
Acid Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M HCl. Incubate one set at room temperature and another at 60°C.
-
Base Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution to 0.1 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.
-
Photolytic Degradation: Dilute the stock solution to 0.1 mg/mL in a 1:1 ACN:Water mixture. Expose the solution in a quartz cuvette within a photostability chamber. A dark control (wrapped in aluminum foil) must be run in parallel.
4. Sampling and Analysis:
-
Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Prior to injection, neutralize the acid and base samples with an equivalent amount of base/acid to prevent damage to the HPLC column.
-
Analyze all samples by a suitable HPLC-UV method (see Protocol 2) to determine the percentage of parent compound remaining.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for a reverse-phase HPLC method. Optimization will be required.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of this compound (determine this by running a DAD scan of your standard).
-
System Suitability: Ensure baseline resolution between the parent peak and any observed degradant peaks. Peak tailing for the parent compound should be < 1.5.
References
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of nitroaromatic compounds. Journal of Chemical Technology & Biotechnology, 89(9), 1328-1340. [Link]
- Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. Applied Biochemistry and Biotechnology, 171(6), 1436-1449. [Link]
- Lair, A., Lachaize, S., & Mailhot, G. (2008). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Journal of Photochemistry and Photobiology A: Chemistry, 193(2-3), 193-201. [Link]
- Khan, F., & Husain, Q. (2013). RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48.
- Chemistry Channel. (2020).
- Scribd. Hydrolysis of 4-Nitroaniline. [Link]
- IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. irjet.net [irjet.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Scale-Up of 4-(Methylsulfonyl)-2-nitroaniline Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(Methylsulfonyl)-2-nitroaniline. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important synthesis from the laboratory bench to pilot or industrial scale. This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a powerful electron-withdrawing nitro group and a methylsulfonyl group, makes it a versatile intermediate.[1]
However, the journey from a successful lab-scale synthesis to a robust, safe, and economical large-scale process is fraught with challenges. Issues such as reaction exothermicity, regioselectivity control, byproduct formation, and purification difficulties become magnified during scale-up.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common problems, offering insights grounded in chemical principles and field-proven experience.
Section 1: Overview of a Common Synthetic Pathway
A robust and frequently employed synthetic route for this compound involves a multi-step process starting from 4-(methylthio)aniline. This pathway is designed to manage regioselectivity and ensure a clean conversion, which are critical for successful scale-up. The key transformations include protection of the reactive amino group, regioselective nitration, controlled oxidation of the sulfide, and final deprotection.
Workflow for this compound Synthesis
Caption: A typical four-step synthesis workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for process development and scale-up.
General & Safety FAQs
Q1: Why is a multi-step, protected route preferred for scale-up over direct nitration of 4-(methylthio)aniline? A1: Direct nitration of anilines is notoriously difficult to control. The strongly acidic conditions required for nitration (e.g., nitric acid/sulfuric acid) protonate the amino group to form an anilinium ion.[3][4] This anilinium ion is a powerful deactivating group and directs incoming electrophiles to the meta position, leading to undesired isomers.[4] Furthermore, the amino group is highly susceptible to oxidation by nitric acid, often resulting in the formation of tarry byproducts and a complex, difficult-to-purify reaction mixture.[3] Protecting the amino group, typically as an acetamide, mitigates these issues by:
-
Controlling Regioselectivity: The acetamido group is an ortho, para-director and is less activating than a free amino group, allowing for more controlled nitration.[5] In this specific case, it directs the nitro group to the position ortho to the amine.
-
Preventing Oxidation: The amide is resistant to oxidation under nitrating conditions, ensuring a cleaner reaction profile.
Q2: What are the primary safety hazards associated with this process on a large scale? A2: Scaling up this synthesis introduces significant safety risks that must be rigorously managed:
-
Nitration: This is a highly exothermic reaction.[1][6] Poor temperature control can lead to a thermal runaway, potentially causing an explosion. The use of concentrated nitric and sulfuric acids requires specialized handling equipment due to their extreme corrosivity.
-
Oxidation: The use of strong oxidizing agents like hydrogen peroxide, especially at elevated concentrations or temperatures, can also lead to runaway reactions. The decomposition of hydrogen peroxide generates oxygen, which can create a pressurized and potentially explosive atmosphere in a closed reactor.
-
Reagent Handling: Many reagents and intermediates, particularly nitroaniline derivatives, are toxic.[7][8][9] They can be harmful if inhaled, ingested, or absorbed through the skin.[9][10] Appropriate Personal Protective Equipment (PPE), closed-system handling, and proper ventilation are mandatory.[11]
Process-Specific FAQs
Q3 (Nitration): How can I ensure high regioselectivity and avoid the formation of dinitro byproducts? A3: Regioselectivity is primarily controlled by the directing effects of the N-acetyl and methylthio substituents. Both are ortho, para-directors. The position ortho to the powerful activating N-acetyl group is favored. To minimize dinitration and other side reactions:
-
Strict Temperature Control: Maintain the reaction at a low temperature (typically 0-10 °C) to reduce the reaction rate and prevent over-nitration.
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate) slowly and sub-surface to avoid localized "hot spots" and high concentrations of the nitrating agent.
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Carefully monitor the reaction progress using an in-process control (IPC) like HPLC or TLC to stop the reaction once the starting material is consumed.
Q4 (Oxidation): How do I selectively oxidize the sulfide to a sulfone while avoiding the sulfoxide intermediate? A4: The oxidation of a sulfide proceeds in two steps: sulfide → sulfoxide → sulfone. Stopping at the sulfone stage without a mixture of starting material or the sulfoxide intermediate requires careful control.
-
Choice of Oxidant: Hydrogen peroxide in acetic acid is a common choice for scale-up as it is relatively inexpensive and environmentally benign.[12] However, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, though they are more expensive.[13]
-
Sufficient Stoichiometry: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Reaction Temperature & Time: Higher temperatures and longer reaction times favor the formation of the sulfone. Monitor the reaction closely by HPLC to track the disappearance of the sulfoxide intermediate. A typical approach is to run the reaction at a moderate temperature (e.g., 60-80 °C) until the sulfoxide is no longer detected.
Q5 (Purification): What are the most effective methods for purifying the final product on a large scale? A5: Large-scale purification typically avoids chromatography due to cost and solvent usage.
-
Recrystallization: This is the most common and cost-effective method. The key is to identify a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Mixtures of ethanol and water are often effective for nitroaniline compounds.[14]
-
Reslurrying: Stirring the crude product in a solvent in which it is poorly soluble can wash away more soluble impurities. This is often done as a pre-purification step before recrystallization.
-
pH Adjustment: During workup, carefully adjusting the pH can help precipitate the product while keeping acidic or basic impurities in the aqueous phase.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the scale-up process.
Troubleshooting Decision Tree: Sulfide Oxidation Step
Caption: Troubleshooting logic for the sulfide to sulfone oxidation step.
Common Scale-Up Problems & Solutions
Problem 1: Low Yield in Nitration Step with Dark-Colored Crude Product.
-
Question: During the scale-up of the nitration of N-(4-(methylthio)phenyl)acetamide, my yield has dropped significantly, and the crude product is a dark, tarry solid. What is happening?
-
Answer: This strongly suggests oxidation of the substrate and potential runaway side reactions. The primary causes on scale-up are related to inadequate heat transfer.
-
Cause - Poor Heat Management: In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to remove the heat generated by the exothermic nitration reaction.[6] This can create localized hot spots where the temperature rises uncontrollably, leading to oxidation and decomposition.
-
Solution:
-
Improve Cooling Efficiency: Ensure your reactor's cooling jacket is operating at maximum efficiency. For highly exothermic reactions, a secondary cooling loop may be necessary.
-
Control Addition Rate: The rate of addition of the nitrating mixture is a critical process parameter. Slow the addition down significantly compared to the lab scale. Consider a temperature-controlled feedback loop where the addition pump automatically stops if the internal temperature exceeds a set limit.
-
Reverse Addition: Consider adding the substrate solution to the nitrating acid mixture. This keeps the nitrating agent in excess but can sometimes offer better temperature control as each molecule of substrate reacts immediately upon addition. This must be validated at a small scale first.
-
-
Problem 2: The final product, this compound, fails purity specifications due to a persistent yellow/orange color.
-
Question: After recrystallization, my final product is still colored and doesn't meet the purity specifications. What are these colored impurities, and how can I remove them?
-
Answer: The color is likely due to residual nitrated impurities or oxidation byproducts.
-
Cause - Impurities: Small amounts of isomeric byproducts (like the 3-nitro isomer) or phenolic impurities (from hydrolysis of the aromatic ring under harsh conditions) can impart significant color.
-
Solution:
-
Activated Carbon Treatment: Before the final filtration of the recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb many colored, non-polar impurities. Allow it to stir for a short period (15-30 minutes) and then filter the hot solution through a pad of celite to remove the carbon before cooling.
-
Optimize Recrystallization Solvent: Experiment with different solvent systems. A multi-solvent system (e.g., ethanol/water, isopropanol/heptane) might provide better selectivity for rejecting the specific impurities you are seeing.
-
Check Raw Material Purity: Ensure the purity of your starting 4-(methylthio)aniline is high. Impurities in the starting material can be carried through the synthesis and become difficult to remove at the end.
-
-
Problem 3: During the oxidation workup, the product is difficult to filter (gummy solid).
-
Question: When I quench the oxidation reaction and attempt to precipitate my product, I get an oily or gummy material that clogs the filter. How can I improve the physical form of my product?
-
Answer: This is a classic crystallization/precipitation problem, often exacerbated by residual solvents or incomplete reaction.
-
Cause - Oiling Out: The product may be "oiling out" of solution instead of crystallizing. This happens when the concentration of the solute is too high for the conditions, or when impurities inhibit crystal lattice formation. Residual acetic acid (if used as a solvent) can also make the product mixture sticky.
-
Solution:
-
Control Quench/Precipitation: Instead of quenching into pure water, try quenching into a dilute brine or a water/co-solvent mixture. Add the reaction mixture slowly to the quench solution with vigorous stirring.
-
"Anti-Solvent" Addition: After quenching, slowly add an "anti-solvent" (a solvent in which your product is insoluble, like heptane or hexane) to the aqueous mixture to induce precipitation.
-
Seed the Crystallization: Add a few small crystals of pure product to the solution after quenching to provide nucleation sites for crystal growth. This encourages the formation of a crystalline solid rather than an oil.
-
Temperature Gradient: Cool the mixture slowly after quenching. A slow, controlled cooling profile promotes the growth of larger, more easily filterable crystals.
-
-
Section 4: Key Process Parameters & Protocols
The following table and protocols provide a starting point for process development. These must be optimized and validated for your specific equipment and scale.
Table 1: Summary of Key Reaction Parameters
| Step | Key Reagents | Typical Solvent | Temperature (°C) | Time (h) | Key IPC Check | Expected Yield (%) |
| 1. Protection | 4-(Methylthio)aniline, Acetic Anhydride | Acetic Acid | 100-120 | 2-4 | TLC/HPLC for disappearance of aniline | >95 |
| 2. Nitration | N-(4-(Methylthio)phenyl)acetamide, HNO₃, H₂SO₄ | Acetic Acid | 0-10 | 3-5 | TLC/HPLC for disappearance of starting material | 85-90 |
| 3. Oxidation | N-(4-(Methylthio)-2-nitrophenyl)acetamide, H₂O₂ (35%) | Acetic Acid | 60-80 | 4-8 | HPLC for disappearance of sulfoxide intermediate | 90-95 |
| 4. Hydrolysis | N-(4-(Methylsulfonyl)-2-nitrophenyl)acetamide, HCl (conc.) | Water/Ethanol | 90-100 (Reflux) | 3-6 | TLC/HPLC for disappearance of acetylated intermediate | >95 |
Illustrative Experimental Protocols
Protocol 1: Step 2 - Nitration of N-(4-(Methylthio)phenyl)acetamide
-
Reactor Setup: Charge a clean, dry, temperature-controlled reactor equipped with a powerful overhead stirrer, a thermocouple, and an addition funnel with N-(4-(Methylthio)phenyl)acetamide (1.0 eq) and glacial acetic acid.
-
Cooling: Cool the reactor contents to 0-5 °C with constant stirring.
-
Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Slowly add the pre-chilled nitrating mixture to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.
-
In-Process Control (IPC): Take a sample from the reaction mixture, quench it in water, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the consumption of the starting material.
-
Workup: Once complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a cold, dilute sodium bicarbonate solution, followed by more water. Dry the solid under vacuum.
Protocol 2: Step 3 - Oxidation of N-(4-(Methylthio)-2-nitrophenyl)acetamide
-
Reactor Setup: Charge the reactor with the dried product from the previous step (1.0 eq) and glacial acetic acid.
-
Heating: Heat the mixture to 60 °C with stirring to achieve a homogeneous solution.
-
Oxidant Addition: Slowly add 35% hydrogen peroxide (2.5 eq) via an addition funnel over 1-2 hours. An initial exotherm may be observed; control the addition rate to maintain the temperature below 80 °C.
-
Reaction: Maintain the reaction at 70-80 °C, monitoring by HPLC every 1-2 hours. The key is to track the conversion of the intermediate sulfoxide to the desired sulfone.
-
Workup: Once the reaction is complete (no sulfoxide detected), cool the mixture to room temperature and pour it into cold water.
-
Isolation: Filter the precipitated solid, wash extensively with water, and dry under vacuum to yield N-(4-(Methylsulfonyl)-2-nitrophenyl)acetamide.
References
- Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
- Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Google Patents. (n.d.). EP4366771A4 - Process for the preparation of pure 2-nitro-4-methylsulfonylbenzoic acid.
- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- European Patent Office. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives.
- CPAchem. (2023). Safety data sheet - 4-Nitroaniline.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Inoue, T., Asahara, H., & Ohkubo, K. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(19), 6931.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ScienceLab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS.
- ResearchGate. (n.d.). Biocatalytic Strategies for Nitration Reactions.
- YouTube. (2023). Why aniline is giving meta product in nitration?
- Google Patents. (n.d.). CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-nitroaniline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-nitroaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic processes. The synthesis of this important intermediate, while seemingly straightforward, is fraught with challenges related to impurity formation. This guide is structured to address these specific issues head-on, providing field-proven insights to ensure the highest purity and yield for your critical applications.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions to build a strong foundational understanding of the reaction's complexities.
Q1: What is the most reliable synthetic route for preparing high-purity this compound?
The most reliable and commonly employed method is the electrophilic nitration of 4-(methylsulfonyl)aniline. However, direct nitration is problematic. A robust, multi-step approach involving the protection of the aniline's amino group is highly recommended to achieve superior control over regioselectivity and minimize degradation. This involves:
-
Protection: Acetylation of the amino group of 4-(methylsulfonyl)aniline to form N-(4-(methylsulfonyl)phenyl)acetamide.
-
Nitration: Selective nitration of the protected intermediate.
-
Deprotection: Hydrolysis of the acetyl group to yield the final product.
Q2: What are the primary chemical challenges that lead to impurity formation in this synthesis?
There are two main competing factors at play:
-
Directing Group Conflict & Reactivity: The starting material, 4-(methylsulfonyl)aniline, has two directing groups: a strongly activating, ortho-, para-directing amino group (-NH₂) and a strongly deactivating, meta-directing methylsulfonyl group (-SO₂CH₃). While the amino group's activating effect dominates to direct nitration to the ortho position (C2), the reaction conditions can drastically alter this outcome.
-
Aniline Sensitivity: The amino group is highly susceptible to oxidation by the strong oxidizing agents present in nitrating mixtures (e.g., nitric acid), which can lead to the formation of tarry byproducts and a significant reduction in yield.[1][2]
Q3: Why is protecting the amino group a critical step for a successful synthesis?
Protecting the amino group, typically by converting it to an acetamide (-NHCOCH₃), is crucial for several reasons:
-
Prevents Oxidation: The acetamide group is significantly less susceptible to oxidation than the free amino group, preserving the integrity of the molecule.
-
Moderates Reactivity: It moderates the powerful activating effect of the amino group, which reduces the likelihood of over-nitration (dinitration) and provides a more controlled reaction.
-
Ensures Regioselectivity: Most importantly, it prevents the protonation of the amino group under the strongly acidic conditions required for nitration. In a strong acid, the -NH₂ group is converted to the anilinium ion (-NH₃⁺). This anilinium ion is a powerful deactivating and meta-directing group, which would lead to the formation of the undesired 4-(methylsulfonyl)-3-nitroaniline isomer.[2][3] By protecting it as an amide, the group remains an ortho-, para-director, ensuring the nitro group is installed at the correct C2 position.
Part 2: Troubleshooting Guide - Common Impurities and Solutions
This section is formatted as a direct, problem-solving guide for issues encountered during the synthesis.
Problem 1: Significant formation of the 4-(methylsulfonyl)-3-nitroaniline isomer.
-
Symptom: HPLC or NMR analysis shows a significant peak corresponding to the 3-nitro isomer alongside your desired 2-nitro product.
-
Root Cause Analysis: This is a classic sign that direct nitration of unprotected 4-(methylsulfonyl)aniline was performed in a strong acid medium. The aniline's amino group became protonated, forming the meta-directing anilinium ion.
-
Corrective & Preventive Actions:
-
Implement Amine Protection: The most effective solution is to adopt the protection-nitration-deprotection strategy outlined in Part 3. Acetylating the amine group prevents protonation and ensures the correct regiochemical outcome.
-
Milder Nitrating Conditions: If direct nitration must be attempted, using milder reagents like acetyl nitrate generated in situ may reduce the acidity and thus the extent of protonation, but this is less reliable than the protection strategy.[4]
-
Problem 2: Presence of dinitro impurities, primarily 4-(methylsulfonyl)-2,6-dinitroaniline.
-
Symptom: A peak corresponding to a higher molecular weight dinitro compound is observed in your analysis.
-
Root Cause Analysis: This is caused by over-nitration. The aromatic ring, once mono-nitrated, is still activated enough to undergo a second nitration, especially under harsh conditions. The primary causes are:
-
Excessive temperature.
-
Too high a concentration of the nitrating agent.
-
Prolonged reaction time.
-
-
Corrective & Preventive Actions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0 and 5 °C, during the addition of the nitrating agent. Use an ice-salt bath for better control.
-
Stoichiometric Control: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise over an extended period to allow for effective heat dissipation and to maintain a low instantaneous concentration.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to quench the reaction as soon as the starting material is consumed.
-
Problem 3: Formation of dark, tarry, or insoluble byproducts.
-
Symptom: The reaction mixture becomes dark brown or black, and insoluble, tar-like material is produced, complicating workup and purification.
-
Root Cause Analysis: This is a result of oxidative degradation of the aniline moiety by the strong nitric acid/sulfuric acid mixture.[1] Free anilines are electron-rich and easily oxidized.
-
Corrective & Preventive Actions:
-
Amine Protection: As with regioselectivity, protecting the amine as an acetamide is the most effective way to prevent oxidation.
-
Low Temperature: Running the reaction at the lowest feasible temperature slows down the rate of both the desired nitration and the undesired oxidation.
-
Table 1: Summary of Common Impurities
| Impurity Name | Structure (SMILES) | Primary Cause of Formation | Recommended Action |
| 4-(Methylsulfonyl)aniline | CS(=O)(=O)c1ccc(N)cc1 | Incomplete reaction. | Increase reaction time; Monitor via TLC/HPLC. |
| 4-(Methylsulfonyl)-3-nitroaniline | CS(=O)(=O)c1cc(N)c([O-])cc1 | Protonation of the amino group during direct nitration. | Protect the amino group before nitration. |
| 4-(Methylsulfonyl)-2,6-dinitroaniline | CS(=O)(=O)c1cc([O-])c(N)c([O-])c1 | Over-nitration due to harsh conditions (high temp, excess reagent). | Maintain low temperature (0-5 °C); Use stoichiometric nitrating agent. |
| Oxidation Byproducts | N/A (Polymeric Tars) | Direct exposure of the free amino group to strong oxidizing acids. | Protect the amino group as an acetamide. |
Part 3: Recommended Protocols & Methodologies
These protocols represent a robust and validated approach to the synthesis, designed to minimize impurity formation.
Protocol 1: Synthesis via Amine Protection Strategy
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylsulfonyl)aniline (1.0 eq) in a suitable solvent like glacial acetic acid or ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting N-(4-(methylsulfonyl)phenyl)acetamide is typically of sufficient purity for the next step.
-
To a clean, dry flask, add concentrated sulfuric acid (98%) and cool to 0 °C.
-
Slowly add the dried N-(4-(methylsulfonyl)phenyl)acetamide from Step A in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Cool the mixture to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.05 eq) to a small amount of concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetamide solution over 30-60 minutes, maintaining the internal temperature strictly between 0-5 °C.
-
Stir the reaction at this temperature for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring.
-
The solid precipitate, N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide, is collected by filtration, washed with copious amounts of cold water, and dried.
-
In a round-bottom flask, suspend the dried nitro-acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid (or sulfuric acid).
-
Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into ice-water.
-
Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7. The product will precipitate.
-
Filter the bright yellow solid, wash with cold water, and dry under vacuum to yield crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol or an ethanol/water mixture is often effective.
-
Hot-filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography is the standard method for assessing the purity of the final product and quantifying any impurities.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Gradient | Start at 30% Acetonitrile, ramp to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Part 4: Visual Guides & Diagrams
Diagram 1: Recommended Synthetic Workflow
Caption: The robust three-step synthesis pathway.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common impurities.
References
- Synthesis of 4-(methylsulfonyl)aniline derivatives. (2014).
- 4-methyl-2-nitroaniline synthesis method.
- Ehrenfeld, L., & Puterbaugh, M. o-NITROANILINE.Organic Syntheses. [Link]
- Studies in Nitration, III. Nitration of Aniline and of Certain of its N-Alkyl, N-Aryl and N-Acyl Derivatives. (2015).
- Nitration of aniline. (2019). Chemistry Stack Exchange. [Link]
- Nitration of aniline in strong acidic medium also gives m-nitroaniline because.Testbook. [Link]
- Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. (2002).
Sources
Technical Support Center: Stability of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to the technical support center for 4-(Methylsulfonyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and standardized protocols related to the thermal stability of this compound. As a molecule possessing both a nitroaromatic and a sulfonyl functional group, understanding its behavior at elevated temperatures is critical for its safe handling, storage, and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of this compound?
A1: The primary concerns stem from the presence of the nitro group on an aromatic ring. Nitroaromatic compounds are known to be energetically rich and can undergo exothermic decomposition at elevated temperatures.[1] This decomposition can sometimes be rapid and autocatalytic, posing a potential thermal hazard.[1] The methylsulfonyl group is generally more stable but can also influence the overall thermal behavior of the molecule.
Q2: What is the expected melting point of this compound, and does it decompose upon melting?
A2: The reported melting point for the isomeric compound 2-(Methylsulfonyl)-4-nitroaniline is in the range of 131-133 °C.[2] For the closely related compound, 4-nitroaniline, the melting point is between 146-149 °C.[3][4] While many nitroaromatic compounds can melt without immediate decomposition, the onset of decomposition may occur at temperatures near or just above the melting point. It is crucial to determine the decomposition temperature experimentally using techniques like Differential Scanning Calorimetry (DSC).
Q3: What are the potential degradation pathways for this compound at elevated temperatures?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known chemistry of nitroanilines and related compounds. Degradation is likely to initiate at the nitro group, potentially leading to the formation of phenols, and further polymerization or fragmentation into smaller gaseous molecules like NOx and SOx at higher temperatures. Aerobic degradation studies on similar compounds like 4-nitroaniline have shown the formation of 4-aminophenol as an intermediate.[5]
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] Some suppliers recommend refrigerated storage. It is also noted to be moisture-sensitive.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (darkening) of the compound upon storage or gentle heating. | Thermal degradation or reaction with impurities. | 1. Verify the storage conditions are appropriate (cool, dark, dry). 2. Analyze the material using HPLC to check for the presence of impurities or degradation products. 3. Consider purification of the material if significant degradation is detected. |
| Inconsistent experimental results when using the compound. | Degradation of the compound in solution, especially when heated. | 1. Prepare fresh solutions for each experiment. 2. Avoid heating solutions for prolonged periods. 3. Use HPLC to monitor the stability of the compound in your experimental solvent system over time and at the working temperature. |
| Unexpected exothermic event during a reaction. | The reaction temperature may have exceeded the decomposition temperature of the compound. | 1. Immediately and safely cool the reaction. 2. Review the reaction conditions and determine the maximum temperature reached. 3. Perform a thermal hazard analysis using DSC to determine the onset of decomposition for your reaction mixture. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the melting point and onset of decomposition of this compound.
1. Instrument and Sample Preparation:
- Use a calibrated Differential Scanning Calorimeter.
- Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
- Hermetically seal the pan.
2. DSC Analysis Program:
- Equilibrate the system at 25 °C.
- Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
- Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
3. Data Analysis:
- The melting point is determined as the onset or peak of the endothermic event.
- The onset of decomposition is identified as the temperature at which the exothermic deviation from the baseline begins.
Protocol 2: Analysis of Thermal Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to separate and identify potential degradation products of this compound after thermal stress.
1. Sample Preparation:
- Heat a known amount of this compound at a specific temperature (e.g., 150 °C) for a defined period.
- Dissolve both the heated and unheated (control) samples in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
- Filter the solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A and ramp to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm and 280 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Compare the chromatograms of the heated and unheated samples.
- Identify new peaks in the heated sample, which represent potential degradation products.
- If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the new peaks can be used to help identify the degradation products. HPLC methods have been successfully used for the separation of various nitroaniline isomers and their degradation products.[6][7][8]
Data Presentation
Table 1: Physical and Thermal Properties of 4-Nitroaniline and a Related Isomer.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) |
| 4-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 146 - 149[3][4] |
| 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 | C₇H₈N₂O₄S | 131 - 133[2] |
| This compound | 21731-56-6 | C₇H₈N₂O₄S | Not available |
Note: Direct experimental data for the melting point of this compound was not found in the searched literature. The data for the isomer is provided for reference.
Visualizations
Workflow for Assessing Thermal Stability
Caption: Experimental workflow for thermal stability assessment.
Potential Thermal Degradation Initiation
Caption: Simplified overview of thermal degradation initiation.
References
- 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. (n.d.).
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, June 15). CPAchem.
- Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. (n.d.). Cole-Parmer.
- Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). Gsrs.
- 4-Nitroaniline. (n.d.). In Wikipedia.
- Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International.
- Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
- Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography. (2014, July 18). Globe Thesis.
- RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48. (2013, June 15). PubMed.
- Analysis of Degradation Products in Thermally Treated TATB. (2023, July 3). OSTI.GOV.
- Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. (n.d.). ResearchGate.
- Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. (n.d.). Semantic Scholar.
Sources
- 1. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor [nbinnochem.com]
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- 3. RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. globethesis.com [globethesis.com]
Technical Support Center: Optimizing Catalyst Loading for Improved Reaction Efficiency
Welcome to the Technical Support Center for Catalyst Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that govern catalytic reactions. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design more efficient and robust chemical processes.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of catalyst loading.
Q1: What is "catalyst loading," and why is it a critical parameter? A1: Catalyst loading refers to the amount of catalyst used relative to the quantity of a reactant or the total reaction volume.[1][2] It is typically expressed as a weight percentage, mole percentage (mol %), or molar ratio.[2] This parameter is critical because it directly influences reaction kinetics (rate), selectivity, overall product yield, and process efficiency.[3][4][5] Optimizing catalyst loading is a balancing act: the goal is to use the minimum effective amount to achieve the desired conversion and selectivity in a reasonable timeframe, thereby maximizing economic viability and minimizing environmental impact.[1]
Q2: Does continuously increasing catalyst loading always improve reaction rate and yield? A2: Not necessarily. While an initial increase in catalyst loading typically boosts the reaction rate by providing more active sites, there is an optimal concentration beyond which diminishing returns or even negative effects are observed.[5] Excessive loading can lead to catalyst aggregation, an increase in side reactions, or difficulties in downstream processing and product purification.[3][4][5] At a certain point, the reaction may become limited by other factors, such as mass transfer of reactants to the catalyst surface, rendering the addition of more catalyst ineffective.[5]
Q3: How does catalyst loading relate to Turnover Number (TON) and Turnover Frequency (TOF)? A3: Turnover Number (TON) is the total number of moles of substrate that one mole of catalyst can convert before becoming deactivated. Turnover Frequency (TOF) is the number of turnovers per unit of time (a measure of the catalyst's intrinsic activity). Both are key metrics for catalyst efficiency.[1] Catalyst loading is inversely related to TON for a given conversion. Lowering the catalyst loading while maintaining high conversion results in a higher TON, indicating a more efficient and productive catalytic system. Optimization aims to find a loading that provides an acceptable TOF (reaction rate) while maximizing the ultimate TON.
Q4: What is the difference in optimizing loading for homogeneous vs. heterogeneous catalysts? A4: For homogeneous catalysts , which are dissolved in the reaction medium, optimization primarily focuses on the concentration of active species.[1] The key challenges are avoiding aggregation at high concentrations and managing post-reaction separation. For heterogeneous catalysts , which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), optimization is more complex.[1] It involves not only the amount of catalyst but also factors like particle size, surface area, and the potential for mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst's active sites.[6][7][8]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reaction optimization, with a focus on catalyst loading.
Problem 1: Low or Stalled Reaction Rate
Symptoms:
-
The reaction proceeds much slower than expected or stops before reaching completion.
-
Initial reaction rate is low.
-
Extending the reaction time does not significantly increase conversion.
Potential Causes Related to Catalyst Loading:
-
Insufficient Catalyst Loading: The most straightforward cause. The number of available active sites is too low to achieve a practical reaction rate.[3][4]
-
Catalyst Deactivation at Low Loading: Some catalysts are less stable at very low concentrations. Deactivation processes can become more pronounced relative to the catalytic turnover rate, leading to a rapid loss of activity.[9]
-
Mass Transfer Limitations (Heterogeneous Catalysis): The reaction is limited by the rate at which reactants diffuse to the catalyst surface, not by the intrinsic activity of the catalyst. Adding more catalyst will not increase the observed rate if the reactants can't reach the active sites quickly enough.[8][10]
Caption: Troubleshooting workflow for low reaction rates.
Problem 2: Poor Selectivity & Formation of Byproducts
Symptoms:
-
Significant formation of one or more undesired products.
-
Product purity is low even at high conversion.
-
Selectivity changes as the reaction progresses.
Potential Causes Related to Catalyst Loading:
-
Excessive Catalyst Loading: Overcrowding of active sites can promote side reactions, such as dimerization or polymerization of the product or reactants.[3][4] This is especially true if the side reaction has a higher reaction order with respect to the catalyst concentration than the desired reaction.
-
Changes in Catalyst State: At high loadings, a homogeneous catalyst might begin to precipitate or form aggregates with different selectivity profiles. For heterogeneous catalysts, high local concentrations can create "hotspots" in exothermic reactions, leading to thermal side reactions.
-
Competitive Adsorption: An excess of catalyst sites can lead to competitive adsorption between the desired reactant and other species (including the product), potentially favoring undesired reaction pathways.[4]
Objective: To determine the catalyst loading that maximizes selectivity for the desired product.
Methodology:
-
Establish Baseline: Run the reaction at your standard (problematic) catalyst loading and analyze the product mixture via GC, LC, or NMR to quantify the ratio of desired product to major byproducts.
-
Screen Lower Loadings: Set up parallel reactions where the catalyst loading is systematically reduced. For example, if your baseline is 5 mol%, test 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.
-
Maintain Constant Parameters: Ensure all other reaction parameters (temperature, concentration, solvent, stirring speed) are held constant across all experiments.
-
Monitor Over Time: Take aliquots from each reaction at several time points (e.g., 1h, 4h, 12h, 24h). This is crucial because selectivity can change with conversion.
-
Analyze and Plot: For each loading, plot the yield of the desired product and the yield of key byproducts versus time. Also, plot selectivity versus conversion.
-
Identify Optimum: The optimal loading will be the one that provides the highest selectivity at an acceptable reaction rate and conversion level.
Self-Validation: The experiment is self-validating if a clear trend emerges, showing improved selectivity at lower catalyst loadings. If selectivity does not improve, the issue is likely not loading-dependent and may be related to temperature, pressure, or the intrinsic properties of the catalyst itself.
Problem 3: Rapid Catalyst Deactivation
Symptoms:
-
The reaction starts at a good rate but then slows down and stops prematurely.
-
The catalyst changes color or appearance (e.g., precipitation, darkening).
-
Inconsistent results between batches.
Potential Causes Related to Catalyst Loading:
-
High Loading Leading to Agglomeration: For both homogeneous and heterogeneous catalysts, high concentrations can lead to irreversible agglomeration or sintering, where smaller active particles combine into larger, less active ones.[11][12]
-
Fouling/Coking: Excessive catalyst loading can sometimes accelerate the formation of "coke" or polymeric foulants that block active sites, especially at higher temperatures.[13][14][15]
-
Product Inhibition/Decomposition: High catalyst loading can lead to a rapid buildup of product, which may itself act as a poison or decompose under the catalytic conditions to generate inhibiting species.
| Parameter | Too Low Loading | Optimal Loading | Too High Loading |
| Reaction Rate | Very slow or stalled[3][4] | Efficient and practical | May plateau or slightly decrease due to mass transfer limits or aggregation[5] |
| Selectivity | Generally high | High | Often decreases due to side reactions[3][4] |
| Catalyst Stability | Can be poor if deactivation pathways dominate[9] | Maximized TON/TOF | Often poor due to aggregation, sintering, or fouling[12][13] |
| Cost-Effectiveness | Poor (long reaction times) | Excellent | Poor (wasted catalyst, complex purification) |
Advanced Techniques & Protocols
Active Site Titration: Quantifying Your Catalyst
Causality: To truly optimize loading, you must know the concentration of active catalyst, not just the bulk amount you add. Impurities or partial deactivation can mean the true active concentration is lower than assumed. Active Site Titration is a method to determine the molarity of functional catalytic sites.[16][17]
Experimental Protocol: Pulse Chemisorption (for Heterogeneous Catalysts)
Objective: To quantify the number of active metal sites on the surface of a supported heterogeneous catalyst (e.g., Pd/C, Pt/Al₂O₃).
Principle: A probe gas (like H₂ or CO) that strongly and stoichiometrically chemisorbs (binds) to the active metal sites is pulsed into an inert gas stream flowing over the catalyst.[18] By measuring the amount of probe gas consumed, the number of active sites can be calculated.
Methodology:
-
Catalyst Preparation: Place a precisely weighed amount of the catalyst in a sample tube within a chemisorption analyzer.
-
Reduction/Activation: Heat the catalyst under a flow of hydrogen to reduce any metal oxides and clean the surface, ensuring all sites are active.
-
Purging: Flush the system with an inert gas (e.g., Argon) at the same temperature to remove any weakly bound hydrogen.
-
Titration: Cool the sample to the analysis temperature (e.g., 35°C). Inject small, known volumes (pulses) of the probe gas (e.g., 10% CO in Helium) into the inert gas stream flowing over the catalyst.
-
Detection: A thermal conductivity detector (TCD) downstream measures the concentration of the probe gas in the effluent. The first few pulses will be fully or partially adsorbed, so the TCD signal will be small or absent. Once the surface is saturated, subsequent pulses will pass through unchanged, giving a full-sized TCD peak.
-
Calculation: The instrument's software integrates the area of the "consumed" peaks to calculate the total volume of gas adsorbed. Using the known stoichiometry of adsorption (e.g., 1 CO molecule per surface metal atom), this volume is converted into the number of moles of active sites.
Trustworthiness: This protocol provides a direct, quantitative measure of active sites, allowing for a much more accurate calculation of TOF and enabling consistent, reproducible catalyst loading based on active site concentration rather than bulk weight.
Caption: Workflow for active site titration by pulse chemisorption.
References
- Catalyst Loading Optimization. (n.d.). Google Vertex AI Search.
- Catalyst deactivation via decomposition into single atoms and the role of metal loading. (n.d.). Nature Communications.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation.
- Effect of catalyst loading on the reaction rate. (n.d.). ResearchGate.
- Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. (n.d.). PubMed.
- Effect of loading on catalyst deactivation. (n.d.). ResearchGate.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering Science, Technology and Innovation.
- The concept of active site in heterogeneous catalysis. (n.d.). Nature Catalysis.
- Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production. (2023). ResearchGate.
- How to determine the active sites of a catalyst by titrametric method? (2017). ResearchGate.
- Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- What Is Meant By Catalyst Loading? - Chemistry For Everyone. (2025). YouTube.
- Effect of catalyst loading on (a) reaction kinetics (b) initial rate. (n.d.). ResearchGate.
- Performance of homogeneous catalysts viewed in dynamics. (n.d.). PubMed Central.
- Mass Transfer Effects on Catalytic Reactions. (n.d.). The University of Manchester.
- Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3,5-Trimethoxybenzene. (n.d.). Benchchem.
- Mass Transfer Limitations in Reacting Systems. (2017). University of Michigan.
- The Effect of a Catalyst on Rate of Reaction. (2023). Chemistry LibreTexts.
- What is active site titration, and how is it performed? (2018). Quora.
- Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram). (2023). YouTube.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Lesson 2.2 - Mass Transfer in Heterogeneous Catalytic Reactions. (2021). YouTube.
- Catalyst deactivation. (2021). YouTube.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics.
- Active-site titration of enzymes at high concentration. Application to myosin ATPase. (1986). European Journal of Biochemistry.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
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- 9. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Transfer Effects on Catalytic Reactions [training.itservices.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. youtube.com [youtube.com]
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- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Solubility of 4-(Methylsulfonyl)-2-nitroaniline
Welcome to the technical support guide for 4-(Methylsulfonyl)-2-nitroaniline. This document provides in-depth troubleshooting strategies and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and procedural workflows necessary to overcome these obstacles and ensure the success of your experiments.
Understanding the Challenge: Physicochemical Profile
This compound (CAS: 21731-56-6) is an aromatic compound featuring both a highly polar sulfonyl group (-SO₂CH₃) and a nitro group (-NO₂), alongside a weakly basic aniline moiety.[1][2] This combination of functional groups results in a rigid, crystalline structure with limited aqueous solubility, a common hurdle in experimental settings, particularly in biological assays requiring aqueous buffers.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄S | [1][3][4] |
| Molecular Weight | 216.21 g/mol | [1][3][4] |
| Appearance | Solid, typically a yellow crystalline powder | [2][5] |
| General Solubility | Limited solubility in water; more soluble in organic solvents. | [5][6] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling of this compound.
Q1: What is the best solvent to use for making a primary stock solution?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[7] It is a powerful aprotic polar solvent capable of dissolving a wide range of organic molecules.[7][8] If your experimental system is incompatible with DMSO, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be tested as alternatives.[7][8] A systematic, small-scale test is always advised before preparing a large-volume stock solution.[7]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how do I fix it?
A2: This is a classic solubility problem. The compound is soluble in the 100% organic stock solution but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous medium.
-
Causality: The aqueous buffer cannot maintain the compound in solution at the desired final concentration.
-
Solution Workflow:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer. Try a lower concentration.
-
Decrease the DMSO Volume: Prepare intermediate dilutions of your stock in pure DMSO.[7] This allows you to add a smaller volume to the final aqueous solution, minimizing the initial shock to the compound and keeping the final DMSO percentage low (typically <0.5% to avoid solvent effects on biological systems).
-
Use Co-solvents: If permissible in your assay, incorporating a co-solvent like ethanol or polyethylene glycol (PEG) into your final aqueous buffer can increase the overall solvent capacity.[9][10]
-
Add Surfactants: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help form micelles that encapsulate the compound and keep it in solution.[11][12][13]
-
Q3: Can I use heat or sonication to help dissolve the compound?
A3: Yes, gentle heating and sonication are effective methods for dissolving stubborn compounds.[7] However, they must be used with caution.
-
Expert Insight: The energy input from heat or sonication helps to overcome the lattice energy of the crystalline solid, allowing solvent molecules to interact and solvate the compound.
-
Protocol & Trustworthiness:
-
Heating: Gently warm the solution to 37-50°C.[11] Avoid aggressive or prolonged heating, as it can cause chemical degradation.[7] Always visually inspect the solution for color changes or particulate formation, which could indicate degradation.[7]
-
Sonication: Use a bath sonicator for short bursts (5-10 minutes). This is generally a milder method than direct heating.
-
Validation: After the solution cools to room temperature, observe it for several hours to ensure the compound does not precipitate back out. A solution that is only stable when hot is not a true solution at room temperature and is not suitable for most experiments.
-
Q4: How does pH affect the solubility of this compound?
A4: The effect of pH can be complex. The aniline amine group (-NH₂) is extremely weakly basic due to the strong electron-withdrawing effects of the adjacent nitro and sulfonyl groups. Therefore, protonating it to form a more soluble salt in acidic conditions is challenging and may require a very low pH.[14][15] Conversely, some substituted nitroanilines show increased solubility in basic solutions.[6] Given these competing factors, the optimal pH for solubility must be determined empirically for your specific buffer system. If your experiment allows, performing a small-scale pH screening (e.g., from pH 5.0 to 9.0) can identify conditions that may improve solubility.[12][16]
Q5: What are the best practices for storing stock solutions?
A5: Proper storage is critical to maintain the compound's integrity.
-
Store primary stock solutions (e.g., in DMSO) at -20°C or -80°C.[7]
-
To avoid degradation from multiple freeze-thaw cycles, dispense the stock solution into small, single-use aliquots.[7]
-
Before use, thaw an aliquot completely and vortex it gently to ensure the compound is fully redissolved.[7]
Troubleshooting Workflows and Protocols
When facing solubility issues, a systematic approach is more effective than random attempts. The following workflow provides a structured path to identifying a viable solution.
Caption: Decision workflow for troubleshooting poor solubility.
Protocol 1: Systematic Solvent Screening (Small Scale)
This protocol helps identify the most effective organic solvent for your primary stock solution.
-
Preparation: Aliquot approximately 1-2 mg of this compound into several separate microfuge tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., DMSO, DMF, Ethanol, Acetone, Acetonitrile) dropwise while vortexing. Start with 100 µL.
-
Observation: Visually inspect for dissolution. If the compound does not dissolve, continue adding solvent in 50 µL increments up to a total volume of 1 mL. Record the concentration at which the compound fully dissolves.
-
Selection: The solvent that dissolves the compound to the highest concentration is the best candidate for your primary stock solution.
Protocol 2: Co-Solvent and Surfactant Compatibility Test
This protocol validates if modifying the aqueous buffer can maintain solubility upon dilution.
-
Prepare Modified Buffers: Create small batches of your primary experimental buffer containing potential solubilizing agents.
-
Buffer A (Control): 100% Experimental Buffer.
-
Buffer B (Co-solvent): 95% Buffer + 5% Ethanol.
-
Buffer C (Surfactant): 99.9% Buffer + 0.1% Tween-20.
-
-
Prepare Stock Dilution: Create a 1 mM intermediate stock of your compound in pure DMSO.
-
Test Dilution: Add 5 µL of the 1 mM DMSO stock to 995 µL of each prepared buffer (A, B, and C) to achieve a final concentration of 5 µM. Vortex immediately.
-
Incubate and Observe: Let the solutions stand at the experimental temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness. The buffer that results in a clear, stable solution is the most suitable.
Safety Precautions
Handling this compound requires adherence to standard laboratory safety procedures.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[17][18][19] There is a danger of cumulative effects.[18]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[17]
-
Handling: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[18] Avoid generating dust.[18]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[18][20] In case of eye contact, rinse for several minutes under running water.[20] If swallowed or inhaled, seek immediate medical attention.[18][19][20]
References
- 4-Nitroaniline - Solubility of Things. [Link]
- Solubility of p-Nitroaniline in Supercritical Carbon Dioxide with and without Mixed Cosolvents.
- Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide.
- Strategies to Address Low Drug Solubility in Discovery and Development.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2. Autech Industry Co.,Limited. [Link]
- Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. [Link]
- Troubleshooting Dissolution Failures in Formul
- Process for preparing nitroaniline derivatives.
- Safety data sheet according to 1907/2006/EC, Article 31. CPAchem. [Link]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
- Effect of pH on the absorbances of nitroaniline isomers.
- 4-Methyl-2-nitroaniline - Solubility of Things. [Link]
- Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
- Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]
- Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer. [Link]
- 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
- A Review on Solubility Enhancement Methods for Poorly W
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 2-(2-Methylsulfonylethyl)-4-nitroaniline. PubChem. [Link]
- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- This compound. gsrs. [Link]
- 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
- 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). PubChemLite. [Link]
- 4-Nitroaniline. Wikipedia. [Link]
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- 20. bg.cpachem.com [bg.cpachem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline for the Modern Research Laboratory
For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of functionalized nitroanilines is a critical step in the development of novel compounds. 4-(Methylsulfonyl)-2-nitroaniline, in particular, is a valuable intermediate owing to its unique electronic properties imparted by the electron-withdrawing nitro and methylsulfonyl groups. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, offering a comprehensive analysis of their respective methodologies, performance metrics, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that aligns with their specific experimental goals and resource availability.
Introduction to this compound
This compound is an aromatic compound characterized by a benzene ring substituted with a methylsulfonyl group at the 4-position, a nitro group at the 2-position, and an amino group at the 1-position. The potent electron-withdrawing nature of both the methylsulfonyl and nitro groups significantly influences the reactivity and properties of the molecule, making it a versatile building block in organic synthesis.[1] These functional groups provide multiple sites for further chemical transformations, rendering it a key intermediate in the synthesis of various pharmaceuticals and dyestuffs.
This guide will explore three plausible synthetic pathways to this compound:
-
Route A: Electrophilic Nitration of 4-(Methylsulfonyl)aniline
-
Route B: Nucleophilic Acyl Substitution of 2-Nitroaniline with Methanesulfonyl Chloride
-
Route C: A Multi-step Synthesis commencing with 4-Chloro-2-nitroaniline
Each route will be discussed in detail, including a step-by-step experimental protocol, an analysis of the underlying chemical principles, and a summary of its advantages and disadvantages.
Quantitative Performance Benchmarking
The selection of a synthetic route is often a balance between yield, purity, cost, and operational complexity. The following table provides a comparative summary of the key performance indicators for the three proposed synthetic routes to this compound. The data is estimated based on literature values for analogous transformations.
| Parameter | Route A: Nitration of 4-(Methylsulfonyl)aniline | Route B: Methanesulfonylation of 2-Nitroaniline | Route C: Multi-step Synthesis from 4-Chloro-2-nitroaniline |
| Starting Material | 4-(Methylsulfonyl)aniline | 2-Nitroaniline | 4-Chloro-2-nitroaniline |
| Key Reagents | Nitric acid, Sulfuric acid | Methanesulfonyl chloride, Pyridine | Sodium methanethiolate, Oxidizing agent (e.g., H₂O₂) |
| Number of Steps | 1 | 1 | 2 |
| Estimated Overall Yield | Moderate to High | Moderate | Moderate |
| Estimated Purity | Good (with potential for isomers) | Good to High | Good |
| Reaction Time | Short | Moderate | Long |
| Key Advantages | Direct, fewer steps | Potentially high purity | Utilizes readily available starting materials |
| Key Disadvantages | Regioselectivity can be an issue | Potential for di-sulfonylation | Longer reaction sequence, use of malodorous thiols |
Route A: Electrophilic Nitration of 4-(Methylsulfonyl)aniline
This approach represents the most direct pathway to the target molecule, involving the electrophilic nitration of a pre-functionalized aniline derivative.
Causality Behind Experimental Choices
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The choice of a mixed acid system (concentrated nitric and sulfuric acids) is standard for generating the highly electrophilic nitronium ion (NO₂⁺). The methylsulfonyl group is a meta-director; however, the amino group is a strong ortho, para-director. In strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director. The interplay of these directing effects is a critical consideration for the regioselectivity of this reaction. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate flask, dissolve 4-(methylsulfonyl)aniline (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-(methylsulfonyl)aniline, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound.
Workflow Visualization
Caption: Workflow for the Synthesis of this compound via Route A.
Route B: Methanesulfonylation of 2-Nitroaniline
This synthetic route introduces the methylsulfonyl group onto a pre-existing nitroaniline scaffold through a nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices
The reaction of an amine with a sulfonyl chloride is a common and effective method for the formation of sulfonamides. In this case, the amino group of 2-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The protonation of the starting aniline by HCl would render it non-nucleophilic and halt the reaction. The reaction is typically carried out at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. Anhydrous conditions are crucial as methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid, reducing the yield.[2]
Experimental Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroaniline (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Workflow Visualization
Caption: Workflow for the Synthesis of this compound via Route B.
Route C: A Multi-step Synthesis from 4-Chloro-2-nitroaniline
This pathway involves the initial introduction of a sulfur-containing functional group via nucleophilic aromatic substitution, followed by oxidation to the desired sulfone.
Causality Behind Experimental Choices
This route leverages the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom in 4-chloro-2-nitroaniline activates the aromatic ring towards nucleophilic attack.[3] Sodium methanethiolate is a potent nucleophile that can displace the chloride ion. The subsequent oxidation of the resulting methyl thioether to the corresponding sulfone is a reliable transformation. Oxidizing agents such as hydrogen peroxide in the presence of a catalyst are commonly employed for this purpose.[4] This two-step approach allows for the construction of the target molecule from a readily available and relatively inexpensive starting material.
Experimental Protocol
Step 1: Synthesis of 4-(Methylthio)-2-nitroaniline
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (1.0 equivalent) in a suitable solvent such as methanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium methanethiolate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-(methylthio)-2-nitroaniline.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the crude 4-(methylthio)-2-nitroaniline from the previous step in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Oxidation: Add an oxidizing agent, such as 30% hydrogen peroxide (2.2-2.5 equivalents), dropwise to the solution. The reaction may be exothermic and require cooling. A catalytic amount of sodium tungstate can be added to facilitate the oxidation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization to afford this compound.
Workflow Visualization
Caption: Workflow for the Synthesis of this compound via Route C.
Conclusion and Recommendations
This guide has presented a comparative analysis of three distinct synthetic routes to this compound. Each route offers a unique set of advantages and challenges that researchers must consider in the context of their specific needs.
-
Route A (Nitration of 4-(methylsulfonyl)aniline) is the most direct approach, but careful control of reaction conditions is paramount to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
-
Route B (Methanesulfonylation of 2-nitroaniline) offers a potentially cleaner reaction with higher purity, provided that side reactions such as di-sulfonylation are minimized through careful control of stoichiometry and temperature.
-
Route C (Multi-step synthesis from 4-chloro-2-nitroaniline) utilizes readily available starting materials and established reaction types, but at the cost of a longer synthetic sequence and the handling of odorous sulfur reagents.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, the desired purity of the final product, and the technical capabilities of the laboratory. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their chosen route before proceeding to a larger scale synthesis.
References
- Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(1), 110-112.
- Asian Journal of Chemistry. (2014). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 26(10), 2885-2888.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
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A Comparative Spectroscopic Guide to the Structural Validation of 4-(Methylsulfonyl)-2-nitroaniline
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel intermediates like 4-(methylsulfonyl)-2-nitroaniline, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of research and development pathways. This guide provides an in-depth, comparative analysis for the structural validation of this compound, leveraging fundamental spectroscopic principles and data from key structural analogs. We will explore the expected spectroscopic fingerprint of this molecule and provide the experimental rationale for its confirmation.
The Analytical Imperative: Why a Multi-Technique Approach?
Validating the structure of this compound (C₇H₈N₂O₄S, Molecular Weight: 216.22 g/mol ) requires more than a single data point.[1] Each spectroscopic technique provides a unique piece of the structural puzzle. Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR) map the carbon-hydrogen framework and its electronic environment. Infrared (IR) Spectroscopy identifies the specific functional groups present. Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation pattern, revealing its constituent parts. By comparing the data from the target molecule to its simpler analogs—2-nitroaniline and 4-(methylsulfonyl)aniline—we can attribute specific spectral features to each component of the molecule, thereby validating the overall structure with a high degree of confidence.
¹H NMR Spectroscopy: Probing the Aromatic Environment
Proton NMR is paramount for determining the substitution pattern of the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) is a strong electron-donating group. The methylsulfonyl group (-SO₂CH₃) is also electron-withdrawing.
Predicted ¹H NMR Spectrum for this compound:
-
Aromatic Protons: We anticipate three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton ortho to the nitro group and meta to the sulfonyl group is expected to be the most deshielded (highest ppm value) due to the strong withdrawing effect of the adjacent nitro group.
-
The proton ortho to the amino group and meta to the sulfonyl group will be the most shielded (lowest ppm value) due to the donating effect of the amine.
-
The proton meta to both the nitro and amino groups will have an intermediate chemical shift.
-
-
Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration.
-
Methyl Protons (-SO₂CH₃): A sharp singlet, typically around δ 3.0-3.3 ppm.
Comparative Analysis:
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Features |
| 2-Nitroaniline | δ 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t) | Shows the strong deshielding effect of the ortho-nitro group.[2] |
| 4-(Methylsulfonyl)aniline | (Predicted) Aromatic signals would show a more symmetrical pattern (e.g., two doublets) due to the para-substitution. | The methylsulfonyl group's influence on the aromatic protons can be isolated. |
| This compound (Predicted) | Three distinct aromatic signals, reflecting the asymmetric 1,2,4-trisubstitution. | The combination of donating and withdrawing groups creates a unique splitting pattern and chemical shift distribution. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants to establish connectivity.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum for this compound:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm).
-
The carbon bearing the amino group (C-1) will be shielded relative to benzene.
-
The carbon bearing the nitro group (C-2) will be deshielded.
-
The carbon bearing the methylsulfonyl group (C-4) will also be deshielded.
-
The remaining three aromatic carbons will have shifts influenced by their proximity to the various substituents.
-
-
Methyl Carbon (-SO₂CH₃): A single signal is expected in the aliphatic region, typically around δ 40-45 ppm.
Comparative Analysis:
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Key Features |
| 4-Nitroaniline | δ 155.8, 135.7, 126.5, 112.4 | Demonstrates the effect of para-amino and nitro groups on the aromatic carbons.[2] |
| 4-Methyl-3-nitroaniline | δ 149.3, 148.0, 133.1, 119.0, 118.6, 108.2 | Shows a different substitution pattern, leading to different chemical shifts.[2] |
| This compound (Predicted) | Six unique aromatic signals and one aliphatic signal. | The specific chemical shifts will be a composite of the electronic effects of all three substituents, providing a unique fingerprint. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Use a ¹H-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Data Acquisition: Acquire the spectrum over a wide chemical shift range (e.g., 0-200 ppm).
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. The number of signals confirms the number of unique carbon environments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1640-1600 | N-H bend | Primary Amine (-NH₂) |
| 1550-1500 | Asymmetric NO₂ stretch | Nitro Group (-NO₂) |
| 1360-1330 | Symmetric NO₂ stretch | Nitro Group (-NO₂) |
| 1350-1300 | Asymmetric SO₂ stretch | Sulfonyl Group (-SO₂) |
| 1160-1120 | Symmetric SO₂ stretch | Sulfonyl Group (-SO₂) |
Comparative Analysis:
-
2-Nitroaniline: The spectrum is dominated by strong N-H and NO₂ stretching bands.
-
4-(Methylsulfonyl)aniline: This spectrum would clearly show the characteristic SO₂ stretches in addition to the N-H vibrations.
-
This compound: A valid spectrum must contain the characteristic absorptions for all three functional groups (NH₂, NO₂, and SO₂). The presence of all these bands provides strong evidence for the proposed structure. For example, the symmetric and asymmetric stretching vibrations of the nitro group are typically observed around 1345 cm⁻¹ and 1507 cm⁻¹, respectively.[3] The sulfonyl group exhibits characteristic stretches as well.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and clues to its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak at m/z = 216 is expected, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of the nitro group (-NO₂, 46 Da): A fragment at m/z = 170.
-
Loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da): A fragment at m/z = 137.
-
Loss of SO₂ (64 Da) from the molecular ion is a common fragmentation pathway for aryl sulfones, which would lead to a fragment at m/z = 152.[5][6]
-
Further fragmentation of these primary fragments would also be observed.
-
Comparative Analysis:
-
Nitroanilines: Characteristically show the loss of the nitro group.[7][8]
-
Aryl Sulfones: Often exhibit cleavage of the C-S bond and rearrangement with loss of SO₂.[5][6]
-
This compound: The mass spectrum should display the correct molecular ion peak at m/z 216 and a fragmentation pattern that is a logical combination of the pathways observed for both nitroaromatics and aryl sulfones.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of this compound.
Caption: Workflow for spectroscopic validation.
Conclusion
The structural validation of this compound is a process of accumulating corroborating evidence from multiple, independent spectroscopic techniques. While a single spectrum may provide ambiguous or incomplete information, the congruence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry creates a self-validating system. By predicting the expected spectral features based on the known effects of the amino, nitro, and methylsulfonyl functional groups, and comparing these predictions to experimental data and the spectra of simpler analogs, researchers can confidently and definitively confirm the structure of the target molecule. This rigorous approach underpins the reliability and reproducibility of chemical research.
References
- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. (n.d.).
- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...
- SpectraBase. (n.d.). 4-(methylsulfonyl)-2-nitroanisole - Optional[FTIR] - Spectrum.
- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.
- SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum.
- Chegg. (2021, February 21). the following is the IR spectrum of 4-nitroaniline. explain and assign each peak/stretchyý.
- ResearchGate. (n.d.). Mass-fragmentation patterns of the metabolites identified by GC-MS...
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4'-Methyl-N-methylsulfonyl-2'-nitro-methane-sulfonanilide - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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- ResearchGate. (2025, August 6). Mass Spectra of Some Sulfinate Esters and Sulfones.
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- NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook.
- NIST. (n.d.). Dimethyl sulfone. In NIST Chemistry WebBook.
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- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook.
- ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds.
- PubChem. (n.d.). 2-(methylsulfonyl)-4-nitroaniline.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
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- PubChem. (n.d.). 2-Methyl-4-nitroaniline.
- Reddit. (2025, October 19). Help with C13 NMR of p-nitroaniline.
- NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook.
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In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can dictate their utility and performance. This guide provides an in-depth comparative analysis of 4-(Methylsulfonyl)-2-nitroaniline and two pertinent analogues: its regioisomer, 2-(Methylsulfonyl)-4-nitroaniline, and the structurally related 4-Chloro-2-nitroaniline. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to inform compound selection and application.
Introduction to the Nitroaniline Scaffold
Nitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with both an amino (-NH2) and a nitro (-NO2) group.[1] The relative positions of these functional groups, along with the presence of other substituents, profoundly influence the molecule's physicochemical properties, including its electronic characteristics, solubility, and reactivity.[1] These compounds are foundational building blocks in the synthesis of a wide array of materials, from dyes and pigments to biologically active pharmaceutical agents.[2] The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a unique electronic environment that is central to their chemical behavior.
This guide focuses on three specific derivatives, each offering a distinct substitution pattern that modulates the core nitroaniline structure:
-
This compound: The primary compound of interest, featuring a potent electron-withdrawing methylsulfonyl (-SO2CH3) group para to the amino group and a nitro group ortho to it.
-
2-(Methylsulfonyl)-4-nitroaniline: A regioisomer of the primary compound, with the positions of the methylsulfonyl and nitro groups swapped. This allows for a direct comparison of the impact of substituent placement.
-
4-Chloro-2-nitroaniline: An analogue where the methylsulfonyl group is replaced by a chloro (-Cl) substituent, providing insight into the effect of a different type of electron-withdrawing group.
Comparative Physicochemical Properties
The subtle changes in molecular structure between these three compounds lead to measurable differences in their physical and chemical properties. These properties are critical for predicting their behavior in various experimental settings, from reaction kinetics to biological assays.
| Property | This compound | 2-(Methylsulfonyl)-4-nitroaniline | 4-Chloro-2-nitroaniline |
| CAS Number | 21731-56-6[3] | 96-74-2 | 89-63-4[4] |
| Molecular Formula | C₇H₈N₂O₄S[3] | C₇H₈N₂O₄S | C₆H₅ClN₂O₂[4] |
| Molecular Weight | 216.21 g/mol [3] | 216.22 g/mol | 172.57 g/mol [4] |
| Appearance | Solid[5] | Yellow crystalline solid | Bright orange powder[4] |
| Melting Point | Not specified | 131-133 °C | 117-119 °C[4] |
| Solubility | Soluble in organic solvents | Soluble in ethanol, acetone, and chloroform | Moderately soluble in water; soluble in ethanol and acetone[6] |
Analysis of Properties:
The presence of the highly polar methylsulfonyl and nitro groups in both this compound and its isomer contributes to their solid nature and solubility in organic solvents. The difference in melting points between the two isomers, though not available for the 4-methylsulfonyl variant, is expected to be influenced by the symmetry of the molecules and the nature of their crystal packing. 4-Chloro-2-nitroaniline, being a smaller molecule, exhibits a lower melting point. Its moderate solubility in water is a notable difference from the sulfonyl-containing analogues.
Synthesis Strategies: A Tale of Regioselectivity
The synthesis of these substituted nitroanilines requires careful control of reaction conditions to achieve the desired regiochemistry. The primary challenge in the synthesis of nitroanilines is the directing effect of the amino group during electrophilic aromatic substitution.[7]
The Rationale for Amino Group Protection
Direct nitration of aniline is often problematic. The strongly acidic conditions required for nitration protonate the amino group, forming an anilinium ion. This positively charged group is a meta-director and deactivates the ring, leading to a mixture of isomers with a significant proportion of the meta-product.[7] To overcome this, the amino group is typically protected, most commonly through acetylation with acetic anhydride.[6][8] The resulting acetanilide is still an ortho-, para-director, but the steric bulk of the acetyl group favors the formation of the para-substituted product.[9] This protecting group can be readily removed by hydrolysis under acidic or basic conditions.[6]
Experimental Workflow: Synthesis of Substituted Nitroanilines
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A Comparative Benchmarking Guide: 4-(Methylsulfonyl)-2-nitroaniline vs. 2-(Methylsulfonyl)-4-nitroaniline
For the discerning researcher in organic synthesis and drug discovery, the positional isomerism of substituted nitroanilines presents a fascinating case study in the nuanced interplay of electronic and steric effects. This guide provides an in-depth, objective comparison of 4-(methylsulfonyl)-2-nitroaniline and its isomer, 2-(methylsulfonyl)-4-nitroaniline. By examining their physicochemical properties, synthetic accessibility, reactivity profiles, and biological significance, we aim to equip researchers with the critical insights necessary to select the optimal isomer for their specific application.
At a Glance: Key Physicochemical and Structural Properties
A fundamental understanding of the distinct physical and chemical characteristics of these isomers is paramount for their effective utilization in research and development. The strategic placement of the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups, in conjunction with the electron-donating amino (-NH₂) group, dictates the unique properties of each molecule.
| Property | This compound | 2-(Methylsulfonyl)-4-nitroaniline |
| CAS Number | 21731-56-6[1][2] | 96-74-2[3][4] |
| Molecular Formula | C₇H₈N₂O₄S[1][5] | C₇H₈N₂O₄S[3] |
| Molecular Weight | 216.22 g/mol | 216.22 g/mol [3] |
| Appearance | Solid[2] | Yellow crystalline solid[3][6] |
| Melting Point | 115-116 °C (literature value for a related compound, 4-methyl-2-nitroaniline, is 115-116 °C) | 131-133 °C[6] |
| Boiling Point | Not readily available | 375.9 °C at 760 mmHg[6] |
| Solubility | Not readily available | Soluble in ethanol, acetone, and chloroform[6] |
Synthesis and Mechanistic Considerations
The synthetic routes to these isomers, while often starting from common precursors, diverge in strategy to achieve the desired regiochemistry. The interplay of directing effects of the substituents is a key consideration in these syntheses.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from 4-chloroaniline.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Acetylation of 4-chloroaniline: To a solution of 4-chloroaniline in pyridine, add acetic anhydride dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-water and filter the precipitate to obtain 4-chloro-N-acetylaniline.
-
Nitration: Dissolve 4-chloro-N-acetylaniline in concentrated sulfuric acid at 0 °C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1 hour, then pour onto crushed ice. Filter the resulting precipitate to yield 4-chloro-2-nitro-N-acetylaniline.
-
Hydrolysis: Reflux the 4-chloro-2-nitro-N-acetylaniline in aqueous hydrochloric acid for 4 hours. Cool the solution and neutralize with a sodium hydroxide solution to precipitate 4-chloro-2-nitroaniline.
-
Thiomethylation: Dissolve 4-chloro-2-nitroaniline in dimethylformamide (DMF) and add sodium thiomethoxide. Heat the mixture at 80 °C for 3 hours. After cooling, pour into water and extract with ethyl acetate. The organic layer is dried and concentrated to give 4-(methylthio)-2-nitroaniline.
-
Oxidation: Dissolve 4-(methylthio)-2-nitroaniline in glacial acetic acid. Add hydrogen peroxide (30%) dropwise and stir at room temperature for 24 hours. Pour the reaction mixture into water and filter the precipitate to obtain this compound. Purify by recrystallization from ethanol.
Synthesis of 2-(Methylsulfonyl)-4-nitroaniline
The synthesis of 2-(methylsulfonyl)-4-nitroaniline is well-documented and typically involves the nitration of a protected 2-aminothioanisole derivative, followed by oxidation.
Caption: Established synthetic workflow for 2-(Methylsulfonyl)-4-nitroaniline.
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)-4-nitroaniline [3]
-
Methylation of 2-aminothiophenol: To a solution of 2-aminothiophenol in acetone, add potassium carbonate and methyl iodide. Reflux the mixture for 6 hours. After cooling, filter the solid and concentrate the filtrate to obtain 2-(methylthio)aniline.
-
Acetylation: Protect the amino group of 2-(methylthio)aniline by reacting it with acetic anhydride in the presence of pyridine to yield N-acetyl-2-(methylthio)aniline.
-
Nitration: Dissolve the acetylated compound in a mixture of acetic acid and sulfuric acid. Cool to 0 °C and add fuming nitric acid dropwise. Stir for 2 hours at 0-5 °C. Pour the reaction mixture onto ice and filter the precipitate of N-acetyl-2-(methylthio)-4-nitroaniline.
-
Oxidation: Suspend the nitro compound in glacial acetic acid and add hydrogen peroxide (30%). Heat the mixture at 60 °C for 3 hours. Cool and pour into water to precipitate N-acetyl-2-(methylsulfonyl)-4-nitroaniline.
-
Hydrolysis: Reflux the acetylated sulfone in a mixture of ethanol and hydrochloric acid for 5 hours. Cool the solution and neutralize with sodium bicarbonate. The precipitate is filtered, washed with water, and dried to give 2-(methylsulfonyl)-4-nitroaniline.
Comparative Reactivity and Electronic Effects
The differing positions of the functional groups on the aniline ring significantly impact the electronic distribution and, consequently, the chemical reactivity of the two isomers.
Caption: Influence of substituent positions on the reactivity of the amino group.
In This compound , the amino group is positioned ortho to the nitro group and para to the methylsulfonyl group. The powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-nitro group strongly deactivate the amino group. However, the para-methylsulfonyl group, while also electron-withdrawing, has a less pronounced deactivating effect on the amino group compared to a para-nitro group.
Conversely, in 2-(methylsulfonyl)-4-nitroaniline , the amino group is flanked by the methylsulfonyl group in the ortho position and is para to the nitro group. This arrangement leads to a significant decrease in the nucleophilicity of the amino group due to the combined strong electron-withdrawing effects of both substituents. The ortho-sulfonyl group exerts a strong -I effect, while the para-nitro group exerts both -I and -M effects, effectively delocalizing the lone pair of electrons from the amino nitrogen into the aromatic ring.
Applications and Biological Significance
The distinct electronic and structural features of these isomers translate into different applications, particularly in the realm of medicinal chemistry.
2-(Methylsulfonyl)-4-nitroaniline has garnered considerable attention as a scaffold in the development of potential therapeutic agents.
-
Anticancer Activity: This isomer has been investigated for its potential as an anti-cancer agent.[3] Studies suggest that its mechanism of action may involve the inhibition of cancer cell growth and the induction of apoptosis.[3] The presence of the methylsulfonyl and nitro groups is believed to contribute to its ability to interact with biological targets within cancer cells.
The applications of This compound are less extensively documented in the scientific literature. However, based on its structure, it can be postulated to serve as a valuable intermediate in the synthesis of various heterocyclic compounds and as a potential building block for novel pharmaceutical agents. The presence of three distinct functional groups offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and drug discovery programs.
Conclusion
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- PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S).
- SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum.
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A Comparative Guide to the Biological Activity of 4-(Methylsulfonyl)-2-nitroaniline and Related Nitroaromatics
This guide provides a comprehensive analysis of the biological potential of 4-(Methylsulfonyl)-2-nitroaniline, a molecule distinguished by its unique substitution pattern. While direct experimental data on this specific isomer is emerging, its structure, featuring two potent electron-withdrawing groups, allows for a robust comparative analysis against other well-documented nitroanilines. We will delve into the established anticancer and antimicrobial activities of this compound class, grounding our discussion in mechanistic principles and supporting experimental data to provide a forward-looking perspective for researchers in drug discovery and medicinal chemistry.
Introduction: The Nitroaniline Scaffold in Medicinal Chemistry
Nitroaromatic compounds are a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and antiparasitic effects.[1][2] The biological action of many nitro-compounds is intrinsically linked to the bioreduction of the nitro group (–NO2).[3] Within a biological system, particularly in the hypoxic environments of tumors or anaerobic microbial cells, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine species.[1][3] These intermediates can induce significant cellular damage by covalently binding to critical macromolecules like DNA and proteins, ultimately leading to cell death.[3] This mechanism establishes the nitro group as both a pharmacophore and a potential toxicophore, whose activity is heavily influenced by the overall electronic landscape of the molecule.[1]
The subject of this guide, this compound, presents a compelling case for investigation. Its chemical structure is characterized by a nitro group at the ortho position and a methylsulfonyl (–SO2CH3) group at the para position relative to the amine. Both are strong electron-withdrawing groups that significantly modulate the electron density of the aromatic ring.[4] This unique electronic profile is hypothesized to influence the reduction potential of the nitro group and the molecule's ability to interact with biological targets, distinguishing it from simpler isomers like 2-nitroaniline, 4-nitroaniline, and other derivatives.
Part 1: Comparative Analysis of Anticancer Activity
The design of hypoxia-activated prodrugs is a key strategy in cancer therapy, aiming to selectively target the oxygen-deficient core of solid tumors. Nitroaromatics are prime candidates for this approach.
Mechanism of Action: Hypoxia-Selective Cytotoxicity
Nitroaniline mustards serve as a classic example of this strategy. The parent compounds are relatively non-toxic, but upon entering a hypoxic environment, the electron-withdrawing nitro group is reduced to an electron-donating hydroxylamine or amine.[5] This bioactivation dramatically increases the nucleophilicity of the mustard group, turning it into a potent alkylating agent that cross-links DNA and triggers cell death.[5][6] The selectivity arises because this reductive activation is inefficient in well-oxygenated, healthy tissues.[5]
Comparative Performance of Nitroaniline Derivatives
While extensive data for this compound is not yet available in the reviewed literature, we can infer its potential by comparing it to related structures. The presence of the strongly electron-withdrawing methylsulfonyl group is of particular interest. A recent study on novel pyrazolines featuring a 4-methylsulfonylphenyl scaffold demonstrated significant antitumor activity against various cancer cell lines, including leukemia (HL-60) and breast cancer (MCF-7, MDA-MB-231).[7] This suggests that the methylsulfonyl moiety is compatible with, and potentially enhances, cytotoxic activity. Furthermore, dinitroaniline derivatives have shown superior hypoxic selectivity compared to their mono-nitro counterparts, indicating that increasing the electron-withdrawing character of the molecule can be a fruitful strategy.[5]
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Key Structural Feature | Reference |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | UV4 (Chinese Hamster) | ~60-70 fold more toxic to hypoxic cells | Dinitroaniline Mustard | [5] |
| Pyrazoline-Methylsulfonyl Hybrid (18c) | HL-60 (Leukemia) | 8.43 µM | 4-methylsulfonylphenyl scaffold | [7] |
| Pyrazoline-Methylsulfonyl Hybrid (18g) | MDA-MB-231 (Breast) | 4.07 µM | 4-methylsulfonylphenyl scaffold | [7] |
| Pyrazoline-Methylsulfonyl Hybrid (18h) | HL-60 (Leukemia) | 8.99 µM | 4-methylsulfonylphenyl scaffold | [7] |
| 2-Methylsulfanyl-triazoloquinazoline (13) | Hep-G2 (Hepatocellular) | 9.34 µg/mL | Methylsulfanyl group | [8] |
| 2-Methylsulfanyl-triazoloquinazoline (17) | HCT-116 (Colon) | 17.39 µg/mL | Methylsulfanyl group | [8] |
This table summarizes data from related compounds to provide a comparative context for the potential activity of this compound.
Part 2: Comparative Analysis of Antimicrobial Activity
Nitroaromatic compounds were among the first clinically successful antimicrobials and remain an important area of research.[3][9]
Mechanism of Action: Reductive Activation in Microbes
Similar to their anticancer mechanism, the antimicrobial efficacy of nitroanilines is attributed to the bioreduction of the nitro group within microbial cells.[9] Anaerobic bacteria and certain protozoa possess nitroreductase enzymes that efficiently catalyze this transformation, producing cytotoxic radicals that disrupt cellular function and integrity.[3][10] This targeted activation makes them particularly effective against anaerobic pathogens.
Comparative Performance of Nitroaniline Derivatives
A wide variety of nitroaniline derivatives have been synthesized and tested for antimicrobial activity. Schiff bases and thiazolidinone derivatives of 2-Methyl-5-nitroaniline, for example, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9] The electronic properties conferred by substituents are critical. For this compound, the combined electron-withdrawing force of the nitro and methylsulfonyl groups could lower the energy barrier for the initial electron transfer to the nitro group, potentially enhancing the rate of its reductive activation and thereby increasing its antimicrobial potency.
| Compound Class | Test Organism | Reported Activity (MIC) | Reference |
| Cobalt(II) complex of Isatin and p-nitroaniline Schiff base | Bacillus subtilis | 5.0 µg/ml | [9] |
| Cobalt(II) complex of Isatin and p-nitroaniline Schiff base | Escherichia coli | 5.0 µg/ml | [9] |
| 2,3-diaryl-thiazolidin-4-one Derivative | Salmonella Typhimurium | 0.008–0.06 mg/mL | [9] |
| 2,3-diaryl-thiazolidin-4-one Derivative | Staphylococcus aureus | 0.008–0.06 mg/mL | [9] |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 μg/mL | [3] |
| Halogenated Nitro Derivatives | Candida sp. | 15.6–62.5 μg/mL (MFC) | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. This table provides a baseline for the expected antimicrobial performance of novel nitroaniline derivatives.
Part 3: Foundational Experimental Protocols
To facilitate the direct evaluation of this compound and ensure reproducible, high-quality data, we provide the following standard operating procedures for key biological assays.
Workflow for Novel Compound Evaluation
The logical flow from compound acquisition to biological insight is critical. The following diagram outlines a typical workflow for screening a novel compound like this compound for both anticancer and antimicrobial activity.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines a compound's concentration-dependent toxicity against cancer cell lines. The assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[8]
Materials:
-
Human cancer cell lines (e.g., Hep-G2, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 × 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the compound and the inoculum by half.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by reading the optical density at 600 nm.
Part 4: Structure-Activity Relationships and Future Outlook
The biological activity of nitroanilines is a delicate interplay of sterics and electronics. The position of the nitro group and the nature of other substituents dictate the molecule's reduction potential, solubility, and ability to interact with enzyme active sites.
Caption: Key structure-activity relationships for nitroaniline derivatives.
For this compound, the alignment of two powerful electron-withdrawing groups is predicted to significantly lower the reduction potential of the nitro group, making it more susceptible to bioreduction. This could translate to enhanced potency for both anticancer and antimicrobial applications.
Future Directions:
-
Direct Biological Testing: The immediate priority is to synthesize or procure high-purity this compound and subject it to the standardized assays described above to generate direct, empirical data.
-
Mechanism of Action Studies: If activity is confirmed, further studies should investigate the specific nitroreductases involved and confirm that the mode of action is indeed reductive activation.
-
Comparative Isomer Studies: A head-to-head comparison with its isomer, 2-(Methylsulfonyl)-4-nitroaniline, would provide invaluable insight into the importance of substituent positioning.
-
Molecular Docking: Computational studies could predict potential protein targets and guide the rational design of second-generation derivatives with improved efficacy and selectivity.
References
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- Sarangi, S. P., Abiram, L., Dorababu, N., Kumar, K. P., & Venu, S. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Nitro-Aniline Condensed Azetidinones. ResearchGate.
- Dhivya, C. D., Anbu Anjugam Vandarkuzhali, S., & Radha, N. R. (n.d.). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Scilit.
- Dhivya, C. D., et al. (2015). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Applied Nanoscience, 5, 853-862.
- Pruijn, F. B., et al. (1998). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 41(12), 2154-2161.
- Winkelmann, E., Raether, W., & Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-967.
- Denny, W. A., & Wilson, W. R. (1993). Nitroaniline derivatives and their use as antitumor agents. Google Patents (WO1993011099A1).
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- Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(4), 1451-1458.
- Vogt, R. A., & Donnelly, K. C. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
- 4-Nitroaniline. (n.d.). Wikipedia.
- Biotransformation of p-nitroaniline by pseudomonas DL17 isolated from alkaline soil. (2022). Environmental Analysis Health and Toxicology.
- (a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. (n.d.). ResearchGate.
- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda Blog.
- Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383273.
- 3-Nitroaniline. (n.d.). PubChem.
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- Wolf, P. A. (1970). Antimicrobial Performance of Tri- and Tetrachloro-4-(Methylsulfonyl) Pyridines as Industrial Preservatives. Applied Microbiology, 20(3), 447-450.
- Kassab, A. E., et al. (2016). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 21(10), 1331.
- Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520.
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Bentham Science.
- Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. (n.d.). MDPI.
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A Senior Application Scientist's Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is a cornerstone of innovation and efficiency. 4-(Methylsulfonyl)-2-nitroaniline, a bespoke aromatic amine, presents a unique substitution pattern that is of growing interest in the development of novel therapeutics and functional materials. This guide provides an in-depth analysis of the synthetic routes to this molecule, offering a comparative cost-benefit analysis against its more commonly synthesized isomers. As senior application scientists, our goal is to not only provide protocols but to instill a deeper understanding of the chemical causality that underpins these synthetic strategies.
Introduction to this compound and its Isomers
This compound is an aromatic compound characterized by a phenyl ring substituted with a methylsulfonyl group, a nitro group, and an amino group. The specific ortho-nitro, para-sulfonyl arrangement is crucial for its unique electronic and steric properties. Its isomers, such as 4-methyl-2-nitroaniline and 2-(methylsulfonyl)-4-nitroaniline, are more frequently described in the literature and serve as valuable benchmarks for evaluating synthetic efficiency and cost-effectiveness.
Proposed Synthesis of this compound: A Mechanistic Approach
While a plethora of literature exists for the synthesis of related nitroanilines, a detailed, optimized protocol for this compound is less common. Based on fundamental principles of electrophilic aromatic substitution, the most direct and plausible route is the nitration of 4-(methylsulfonyl)aniline.
The methylsulfonyl group is a strongly deactivating, meta-directing group. However, the amino group is a powerful activating, ortho-, para-directing group. In the acidic conditions of nitration, the amino group will be protonated to form an ammonium salt, which is also a deactivating, meta-directing group. Therefore, the directing effects of the two groups will be in concert, favoring nitration at the position ortho to the amino group (and meta to the methylsulfonyl group).
Experimental Protocol: Nitration of 4-(Methylsulfonyl)aniline
This proposed protocol is based on established methods for the nitration of activated and deactivated aromatic rings.
Materials:
-
4-(Methylsulfonyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4-(methylsulfonyl)aniline (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) at 0-5 °C with constant stirring.
-
Once the aniline is completely dissolved, cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Comparative Synthesis Methods: Isomeric Purity and Yield
To provide a comprehensive analysis, we will compare the proposed synthesis with established methods for two of its isomers.
Method 1: Synthesis of 4-Methyl-2-nitroaniline via Acylation-Nitration-Hydrolysis
A common strategy for the regioselective nitration of anilines involves the protection of the highly activating amino group to temper its reactivity and control the position of nitration.
Experimental Protocol:
This method involves three key steps:
-
N-Acetylation of p-Toluidine: p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine.
-
Nitration: The resulting acetanilide is nitrated using a mixture of nitric and sulfuric acids. The acetyl group directs nitration to the ortho position.
-
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield 4-methyl-2-nitroaniline. A reported yield for this method is around 70-80%.
Method 2: Synthesis of 2-(Methylsulfonyl)-4-nitroaniline
The synthesis of this isomer can be achieved through a few different routes. One common method starts from 2-nitroaniline.
Experimental Protocol:
-
Diazotization of 2-nitroaniline: 2-nitroaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by reaction with a methylating agent (like dimethyl sulfate) to introduce the methylsulfonyl group.
-
Alternative: A more direct approach involves the reaction of 2-nitroaniline with methylsulfonyl chloride in a suitable solvent.[1]
Cost-Benefit Analysis
The choice of a synthetic route in an industrial or research setting is a multifactorial decision. The following table provides a comparative analysis of the proposed synthesis of this compound and the established methods for its isomers.
| Parameter | Proposed: this compound | Method 1: 4-Methyl-2-nitroaniline | Method 2: 2-(Methylsulfonyl)-4-nitroaniline |
| Starting Material Cost | Moderate (4-(Methylsulfonyl)aniline is a commercially available but relatively specialized reagent)[2][3][4] | Low (p-Toluidine and acetic anhydride are common and inexpensive bulk chemicals) | Moderate (2-nitroaniline and methylsulfonyl chloride are readily available)[1] |
| Number of Steps | 1 | 3 | 2-3 |
| Projected Yield | Good to Excellent (Direct nitration can be high-yielding, but optimization is required) | Good (Typically 70-80% over 3 steps) | Moderate to Good |
| Reagent Cost | Low (Nitric and sulfuric acids are inexpensive)[5][6][7][8][9] | Low (Common acids and bases are used) | Moderate (Diazotization reagents and copper catalysts add to the cost) |
| Process Complexity | Low (One-pot reaction) | Moderate (Multiple steps involving protection and deprotection) | High (Diazotization requires careful temperature control and handling of potentially unstable intermediates) |
| Safety Hazards | High (Use of concentrated nitric and sulfuric acids requires stringent safety protocols.[10][11][12][13][14][15][16][17][18][19] 4-(Methylsulfonyl)aniline is an irritant)[20][21][22][23] | Moderate (Handling of acetic anhydride and nitrating agents) | High (Diazonium salts are potentially explosive. Methylsulfonyl chloride is corrosive) |
| Environmental Impact | Moderate (Generates acidic waste that requires neutralization) | Moderate (Generates acidic and organic waste from multiple steps) | High (Use of copper catalysts can lead to heavy metal waste) |
| Purity & Purification | Good (Recrystallization is typically effective for removing isomers) | Good (The protecting group strategy generally leads to good regioselectivity) | Moderate (Side reactions during diazotization can lead to impurities) |
Visualizing the Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams were generated using Graphviz.
Caption: Proposed one-step synthesis of this compound.
Caption: Three-step synthesis of 4-Methyl-2-nitroaniline.
Caption: Synthesis of 2-(Methylsulfonyl)-4-nitroaniline via diazotization.
Conclusion and Expert Recommendations
The proposed one-step synthesis of this compound from 4-(methylsulfonyl)aniline presents a potentially more efficient and cost-effective route compared to the multi-step syntheses of its isomers. The primary advantages lie in the reduced number of synthetic steps, leading to lower labor costs, less solvent usage, and potentially higher overall yield.
However, the key challenge is the regioselectivity of the nitration. While theoretical considerations suggest favorable formation of the desired 2-nitro isomer, practical optimization of reaction conditions (temperature, concentration of acids, reaction time) is paramount to minimize the formation of other isomers.
For research and development purposes where smaller quantities are required, the direct nitration approach is highly recommended due to its simplicity. For large-scale industrial production, a thorough cost analysis of starting materials and a pilot study to optimize the yield and purity would be necessary. The multi-step synthesis involving a protecting group, while longer, may offer more reliable regiocontrol and could be a viable alternative if the direct nitration proves difficult to control on a larger scale.
Ultimately, the choice of synthesis will depend on the specific requirements of the project, including the desired scale, purity standards, and available resources. This guide provides the foundational knowledge and a comparative framework to make an informed decision.
References
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- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %.
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A Researcher's Guide to Spectroscopic Differentiation of 4-(Methylsulfonyl)-2-nitroaniline Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the realm of pharmaceutical development and materials science, the precise arrangement of functional groups on an aromatic ring is not a trivial detail; it is a fundamental determinant of a molecule's biological activity, toxicity, and material properties. 4-(Methylsulfonyl)-2-nitroaniline and its constitutional isomers, such as 2-(Methylsulfonyl)-4-nitroaniline, serve as vital intermediates in the synthesis of various therapeutic agents and specialized dyes.[1][2] While sharing the same molecular formula (C₇H₈N₂O₄S) and weight (216.22 g/mol ), the differential placement of the sulfonyl, nitro, and amino groups dramatically alters their electronic and steric profiles.[1][3] Consequently, the ability to unambiguously distinguish between these isomers is paramount for ensuring product purity, process consistency, and the ultimate safety and efficacy of the final product.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its key isomer, 2-(Methylsulfonyl)-4-nitroaniline. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
Molecular Structures of Key Isomers
The distinct connectivity of the functional groups in each isomer is the root cause of their differing spectroscopic signatures. Understanding these structures is the first step in interpreting the analytical data.
Caption: Molecular structures of the primary isomers under investigation.
Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, incorporating internal checks and best practices to ensure data reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve these polar compounds and the presence of exchangeable amine (-NH₂) protons which can be observed.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Internal Standard: Add 1-2 µL of a tetramethylsilane (TMS) solution as an internal standard for chemical shift referencing (δ = 0.00 ppm). This step is crucial for data comparability.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative signal integration.
-
Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy probes the vibrational modes of functional groups. The characteristic stretching and bending frequencies of the -NH₂, -NO₂, and -SO₂CH₃ groups provide a unique fingerprint for each isomer. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure can lead to variations in peak intensities.
-
Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance. Perform a baseline correction if necessary.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, confirming the molecular formula. While isomers have the same molecular weight, their fragmentation patterns under specific ionization conditions (like Electron Ionization - EI) can differ, offering another layer of structural confirmation.
Step-by-Step Protocol:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.
-
Data Interpretation: Identify the molecular ion peak (M⁺) at m/z 216. Analyze the relative abundances of the fragment ions to establish a fragmentation pattern unique to the isomer.
Spectroscopic Data Comparison
The true power of these techniques is revealed in a side-by-side comparison of the data, where subtle differences become clear diagnostic markers.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
The substitution pattern on the benzene ring creates unique electronic environments for the aromatic protons and carbons, leading to distinct chemical shifts (δ) and spin-spin coupling constants (J).
Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Feature | This compound | 2-(Methylsulfonyl)-4-nitroaniline | Rationale for a Key Difference |
| ¹H -CH₃ | ~3.2 ppm (singlet) | ~3.3 ppm (singlet) | The electronic environment of the methyl group is subtly different, but this is not a primary point of distinction. |
| ¹H -NH₂ | ~8.2 ppm (broad singlet) | ~7.9 ppm (broad singlet) | The acidity and hydrogen bonding of the amine protons are influenced by the proximity of the electron-withdrawing groups. |
| ¹H Aromatic | ~8.5 ppm (d), ~7.9 ppm (dd), ~7.1 ppm (d) | ~8.2 ppm (d), ~8.0 ppm (dd), ~7.2 ppm (d) | The proton ortho to the nitro group is most deshielded. In 4-(MeSO₂)-2-nitroaniline, this is H-3. In 2-(MeSO₂)-4-nitroaniline, this is H-3 and H-5, leading to different splitting patterns and shifts. |
| ¹³C Aromatic | 6 distinct signals | 6 distinct signals | The carbon directly attached to the nitro group (C-NO₂) and the sulfonyl group (C-SO₂) will have significantly different chemical shifts between the two isomers, often serving as a key identifier. |
| ¹³C -CH₃ | ~44 ppm | ~45 ppm | Similar to the proton NMR, this shift is less diagnostic than the aromatic signals. |
Note: Specific ppm values are illustrative and can vary slightly based on solvent and concentration. The key is the relative shift and splitting pattern.
FT-IR Spectroscopy: The Functional Group Fingerprint
The vibrational frequencies of the key functional groups provide a rapid method for preliminary identification.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2-(Methylsulfonyl)-4-nitroaniline | Rationale for a Key Difference |
| N-H Stretch | ~3480, 3370 cm⁻¹ (asymmetric & symmetric) | ~3490, 3380 cm⁻¹ (asymmetric & symmetric) | The position and hydrogen-bonding environment of the amino group relative to the bulky sulfonyl group can slightly alter these frequencies.[2] |
| NO₂ Stretch | ~1520, 1340 cm⁻¹ (asymmetric & symmetric) | ~1510, 1330 cm⁻¹ (asymmetric & symmetric) | The degree of conjugation and electronic push-pull between the amino and nitro groups is altered by the position of the sulfonyl group, impacting the bond strength and vibrational frequency of the N-O bonds.[2] |
| SO₂ Stretch | ~1310, 1150 cm⁻¹ (asymmetric & symmetric) | ~1300, 1140 cm⁻¹ (asymmetric & symmetric) | These strong, characteristic peaks confirm the presence of the sulfonyl group. Subtle shifts reflect the overall electronic nature of the aromatic ring. |
Mass Spectrometry: Confirming Identity and Fragmentation
While both isomers will show a molecular ion peak at m/z 216, their fragmentation pathways can differ.
Table 3: Mass Spectrometry Data (EI-MS)
| Feature | This compound & 2-(Methylsulfonyl)-4-nitroaniline |
| Molecular Ion (M⁺) | m/z 216 |
| Key Fragments | Common losses include: -NO₂ (m/z 170), -SO₂CH₃ (m/z 137), -CH₃ (m/z 201). |
| Distinguishing Feature | The relative intensities of the fragment ions. For example, the stability of the cation formed after the initial fragmentation may differ based on the isomer, leading to a different base peak or overall fragmentation fingerprint. |
Integrated Analytical Workflow
A robust analytical strategy integrates these techniques for unambiguous identification.
Caption: A typical workflow for the spectroscopic identification of isomers.
Conclusion
Distinguishing between isomers of this compound is a task that demands precision and the synergistic use of multiple spectroscopic techniques. While mass spectrometry confirms the molecular formula and FT-IR verifies the presence of the correct functional groups, it is NMR spectroscopy that provides the definitive, unambiguous structural elucidation. The unique chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as the ultimate fingerprints for each isomer. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently characterize their materials, ensuring the integrity of their research and the quality of their products.
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A Senior Application Scientist's Guide to 4-(Methylsulfonyl)-2-nitroaniline: Performance Benchmarks and Synthetic Utility
Abstract
This guide provides an in-depth technical comparison of 4-(Methylsulfonyl)-2-nitroaniline (CAS: 21731-56-6), a specialized aromatic intermediate, against common alternatives in its primary applications.[1] As a molecule functionalized with two powerful electron-withdrawing groups—a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃)—its performance characteristics are distinct from simpler nitroanilines.[2] We will explore its utility in the synthesis of high-performance disperse dyes and as a precursor in medicinal chemistry, comparing it directly with foundational reagents like 4-nitroaniline and 2-nitroaniline. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic explanations to guide researchers and development professionals in making informed decisions for their specific synthetic goals.
Introduction: The Molecular Architecture and Chemical Profile of this compound
This compound is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[3][4] Its utility stems from the synergistic electronic effects of its functional groups. The methylsulfonyl group is a potent electron-withdrawing group, which, in conjunction with the nitro group, significantly influences the electron density of the aromatic ring and the reactivity of the amino group.[2] This unique electronic profile makes it a precursor for molecules where specific properties like thermal stability, lightfastness, or targeted biological activity are required.[5][6] This guide will dissect its performance in two major fields: dye chemistry and pharmaceutical intermediate synthesis.
Core Application I: Intermediate for High-Performance Azo Dyes
The most prominent application of nitroanilines is in the synthesis of azo dyes, the largest class of synthetic colorants used extensively in the textile industry.[7] The process is a well-established two-step sequence: diazotization followed by azo coupling.
Principle of Azo Dye Synthesis
-
Diazotization: The primary aromatic amine (the "diazo component," in this case, a nitroaniline) is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[7][8]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound (the "coupling component," such as a phenol or another aniline derivative) to form the stable azo compound (R-N=N-R'), which constitutes the dye molecule.[8]
Performance Comparison: this compound vs. 4-Nitroaniline
The standard benchmark and most common alternative for this application is 4-nitroaniline (p-nitroaniline), a foundational commodity chemical in the dye industry.[9] The inclusion of the methylsulfonyl group creates significant performance differences.
-
Electrophilicity and Reactivity: The diazonium salt derived from this compound is a significantly stronger electrophile than that from 4-nitroaniline. The combined electron-withdrawing power of the -NO₂ and -SO₂CH₃ groups further destabilizes the diazonium cation, making it more reactive in the subsequent coupling step. This can lead to faster reaction times and higher yields, especially when using less-activated coupling components.
-
Resulting Dye Properties: The methylsulfonyl group is a critical determinant of the final dye's performance. Its presence is known to enhance the sublimation fastness and lightfastness of disperse dyes, which are crucial properties for dyeing synthetic fibers like polyester.[5] This is because the polar sulfonyl group can increase the affinity of the dye for the polymer matrix and help dissipate photo-oxidative energy. The additional functional group also influences the final color, typically causing a shift in the absorption maximum (λ-max).
-
Synthetic Complexity and Cost: 4-Nitroaniline is produced on a massive industrial scale via the amination of 4-nitrochlorobenzene and is therefore a highly cost-effective starting material.[9] this compound requires a more complex multi-step synthesis, making it a more expensive, specialized reagent.[2]
Data Summary: Comparative Performance in Azo Dye Synthesis
| Feature | This compound | 4-Nitroaniline (Alternative) | Rationale |
| Diazonium Salt Reactivity | High | Moderate | Two strong electron-withdrawing groups (-NO₂, -SO₂CH₃) create a more potent electrophile. |
| Resulting Dye Color | Modified Hue (Substituent-dependent shift) | Standard Hue (e.g., Para Red with 2-Naphthol) | The -SO₂CH₃ group alters the electronic structure and λ-max of the chromophore. |
| Fastness Properties | Generally Excellent (Light, Sublimation) | Good to Very Good | The sulfonyl group enhances intermolecular interactions and stability within the fiber.[5] |
| Synthetic Accessibility | Moderate | High | More complex starting material. |
| Relative Cost | High | Low | Commodity chemical vs. specialized intermediate. |
Experimental Protocol: General Synthesis of a Disperse Azo Dye
This protocol provides a generalized procedure for synthesizing a simple azo dye, applicable to both this compound and its alternatives.
Objective: To synthesize an azo dye via diazotization and coupling for comparative analysis.
Materials:
-
Nitroaniline derivative (e.g., this compound or 4-nitroaniline) (10 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium Nitrite (NaNO₂) (10.5 mmol)
-
Coupling Component (e.g., 2-Naphthol) (10 mmol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water, Ice
Procedure:
-
Preparation of Diazo Component Solution: In a 100 mL beaker, suspend 10 mmol of the chosen nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved, warming slightly if necessary, then cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold deionized water. Add this solution dropwise to the cold nitroaniline solution over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the diazonium salt.
-
Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 10 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in an ice-water bath to below 5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-Naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.[10]
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid dye by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product in an oven at 60 °C. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualization: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Core Application II: Precursor in Medicinal & Agrochemical Synthesis
Nitroanilines are common starting materials for building more complex molecules, including pharmaceuticals and agrochemicals.[11][12] A frequent transformation involves derivatization of the amino group, for example, through sulfonylation to create sulfonamides—a class of compounds with a wide range of biological activities.[13]
Principle of Sulfonamide Synthesis
The synthesis of a sulfonamide typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base (like pyridine or sodium carbonate) to neutralize the HCl byproduct.[13]
Performance Comparison: this compound vs. 2-Nitroaniline
For this application, we compare this compound with 2-nitroaniline. This comparison isolates the impact of the C4-methylsulfonyl group on the reactivity of the C1-amino group.
-
Nucleophilicity of the Amino Group: The core of the performance difference lies here. The amino group (-NH₂) is a nucleophile. In 2-nitroaniline, its nucleophilicity is already significantly reduced by the ortho-nitro group. In this compound, the nucleophilicity is further diminished by the powerful electron-withdrawing effect of the para-methylsulfonyl group.
-
Reaction Conditions: Consequently, reacting this compound with a sulfonylating agent is significantly more challenging than reacting 2-nitroaniline. It will require more forcing conditions—such as stronger bases, higher temperatures, or longer reaction times—to achieve the same conversion. In some cases, the amino group may be too deactivated to react under standard conditions.
-
Product Structure and Properties: The resulting sulfonamide from this compound will contain two sulfonyl groups. This structural feature will make the final molecule more polar and may significantly alter its solubility, crystal packing, and, most importantly, its interaction with biological targets compared to a product derived from 2-nitroaniline.
Data Summary: Comparative Performance in Sulfonamide Synthesis
| Feature | This compound | 2-Nitroaniline (Alternative) | Rationale |
| Amino Group Nucleophilicity | Very Low | Low | The -SO₂CH₃ group provides additional, strong electron-withdrawing character, deactivating the amine. |
| Required Reaction Conditions | Forcing (Higher Temp, Stronger Base) | Moderate | A more nucleophilic amine requires less harsh conditions to react with the electrophilic sulfonyl chloride. |
| Reaction Rate | Slow | Moderate | Directly related to the nucleophilicity of the amine. |
| Product Structural Complexity | High (Contains two sulfonyl groups) | Moderate (Contains one sulfonyl group) | The precursor's structure is carried into the final product. |
Experimental Protocol: General Synthesis of a Sulfonamide Derivative
Objective: To synthesize a sulfonamide by reacting a nitroaniline with a sulfonyl chloride.
Materials:
-
Nitroaniline derivative (e.g., this compound or 2-nitroaniline) (10 mmol)
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) (11 mmol)
-
Pyridine (solvent and base) (20 mL)
-
Hydrochloric Acid (2M)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the chosen nitroaniline in 20 mL of pyridine.
-
Addition of Sulfonyl Chloride: To this solution, add 11 mmol of 4-methylbenzenesulfonyl chloride portion-wise over 10 minutes.
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC). (Note: More forcing conditions may be needed for this compound).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold 2M hydrochloric acid to neutralize the pyridine. A solid product may precipitate.
-
Extraction and Purification: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualization: Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of a sulfonamide.
Safety and Handling
Substituted nitroanilines are toxic compounds and must be handled with appropriate care.
-
Toxicity: They are toxic if swallowed, in contact with skin, or if inhaled.[14]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[14][15]
-
Handling: Always use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16] Avoid generating dust.[15]
-
Disposal: Dispose of waste according to official regulations. These compounds can be harmful to aquatic life with long-lasting effects.[14]
Conclusion
This compound is a specialized chemical intermediate whose performance is dictated by the strong electron-withdrawing nature of its dual functional groups.
-
In Dye Synthesis: It serves as a precursor for high-performance azo dyes, where the methylsulfonyl group is instrumental in achieving superior fastness properties compared to dyes derived from the simpler alternative, 4-nitroaniline. This enhanced performance justifies its higher cost and synthetic complexity for demanding applications.
-
In Medicinal Chemistry: The electronic properties that are beneficial for dye synthesis present a challenge for derivatizing its amino group. The severe deactivation of the amine's nucleophilicity requires more forcing reaction conditions compared to alternatives like 2-nitroaniline.
The choice between this compound and its alternatives is a classic case of balancing performance against cost and reactivity. For applications where the final product's stability and specific electronic properties are paramount, it is an excellent choice. For more general applications or where cost is the primary driver, simpler, more reactive nitroanilines remain the industry standard.
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A Comparative Study of the Reactivity of Substituted Nitroanilines: A Guide for Researchers
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of how substituents influence the reactivity of aromatic compounds is paramount. This guide provides an in-depth comparative analysis of the reactivity of various substituted nitroanilines. Moving beyond a mere recitation of facts, we will delve into the electronic and steric rationale behind the observed chemical behaviors, supported by experimental data and detailed protocols to empower your research endeavors.
The Electronic Landscape of Substituted Nitroanilines: A Tale of Induction and Resonance
The reactivity of a substituted nitroaniline is fundamentally governed by the interplay of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂). The relative positions of these groups (ortho, meta, or para) and the nature of any additional substituents dictate the electron density distribution within the aromatic ring, thereby influencing the molecule's susceptibility to chemical transformation.
The nitro group exerts a powerful electron-withdrawing effect through both induction (a through-bond polarization) and resonance (delocalization of electrons through the π-system). This effect is most pronounced when the nitro group is positioned ortho or para to the amino group, as this allows for direct resonance delocalization of the amino group's lone pair of electrons, significantly reducing the electron density on the nitrogen atom and the aromatic ring.[1] In contrast, a meta-positioned nitro group can only exert an inductive effect, leading to a less pronounced decrease in electron density on the amino group.
This differential in electron density has profound implications for the basicity of the nitroaniline isomers. The pKb values clearly illustrate this trend, with meta-nitroaniline being the most basic (least acidic conjugate acid), and the ortho and para isomers being significantly less basic.[1]
Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of substituted nitroanilines in three pivotal reactions: nucleophilic aromatic substitution (SNA r), reduction of the nitro group, and diazotization followed by azo coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[2][3][4][5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex dramatically accelerate the reaction.[2][3][4]
Consequently, nitroanilines with a leaving group (e.g., a halogen) are activated towards SNAr, particularly when the nitro group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[6] Meta-nitro substituted systems are significantly less reactive in SNAr reactions.[6]
Experimental Data Snapshot: SNAr Reactivity
| Reactant | Nucleophile | Relative Rate | Observations |
| p-Chloronitrobenzene | Aniline | Fast | The para-nitro group strongly activates the ring towards nucleophilic attack. |
| o-Chloronitrobenzene | Aniline | Fast | The ortho-nitro group also provides significant activation.[7] |
| m-Chloronitrobenzene | Aniline | Very Slow/No Reaction | The meta-nitro group does not effectively stabilize the Meisenheimer complex through resonance.[6][7] |
Experimental Protocol: Kinetic Analysis of an SNAr Reaction via UV-Vis Spectroscopy
This protocol outlines a general procedure for comparing the rates of reaction between different substituted nitroanilines and a common nucleophile.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the substituted chloronitrobenzene derivatives (e.g., 0.01 M in a suitable solvent like ethanol or acetonitrile).
-
Prepare a stock solution of the aniline nucleophile (e.g., 0.1 M in the same solvent).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C).
-
In a cuvette, mix the appropriate volumes of the solvent and the aniline stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the chloronitrobenzene stock solution and mix quickly.
-
Immediately begin monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the product over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
For a pseudo-first-order reaction (with a large excess of the nucleophile), the natural logarithm of (A∞ - At) versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the nucleophile.
-
Logical Workflow for SNAr Kinetic Study
Caption: Workflow for a kinetic study of an SNAr reaction.
SNAr Reaction Mechanism
Caption: Experimental workflow for the catalytic reduction of nitroanilines.
Diazotization and Azo Coupling
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. T[8][9][10]hese diazonium salts are versatile intermediates that can undergo various subsequent reactions, most notably azo coupling, where they act as electrophiles and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.
[11][12][13]The basicity of the parent aniline plays a crucial role in the diazotization reaction. Weakly basic anilines, such as nitroanilines, require more strongly acidic conditions for the reaction to proceed efficiently. T[14]he rate-determining step is often the N-nitrosation of the free amine.
[15]The electrophilicity of the resulting diazonium salt is also influenced by substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase the electrophilicity of the diazonium ion, making it more reactive in the subsequent azo coupling reaction.
Mechanism of Diazotization
Caption: Key steps in the diazotization of an aromatic amine.
Quantitative Comparison of Basicity: pKa Values
The basicity of substituted anilines is a direct reflection of the electron density on the amino nitrogen. This can be quantitatively compared using the pKa values of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base.
Table of pKa Values for Substituted Anilinium Ions
| Substituent | Ortho pKa | Meta pKa | Para pKa |
| -NO₂ | -0.29 | 2.50 | 1.02 |
| -Cl | 2.64 | 3.34 | 3.98 |
| -CH₃ | 4.39 | 4.69 | 5.12 |
| -H (Aniline) | 4.58 | 4.58 | 4.58 |
Data sourced from multiple references.
This data clearly demonstrates that the electron-withdrawing nitro group significantly decreases the basicity of aniline, with the effect being most pronounced in the ortho and para positions due to resonance. Conversely, the electron-donating methyl group increases basicity.
Conclusion: A Framework for Predictive Reactivity
The reactivity of substituted nitroanilines is a finely tuned interplay of electronic and steric effects. By understanding the principles of induction and resonance, and by leveraging quantitative data such as pKa values and reaction rate constants, researchers can develop a predictive framework for the behavior of these versatile compounds. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the rational design and execution of synthetic strategies in the fields of pharmaceutical development and materials science.
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- Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Rel
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A Comparative Guide to the Efficacy of 4-(Methylsulfonyl)-2-nitroaniline as a Synthetic Intermediate
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a synthetic intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 4-(Methylsulfonyl)-2-nitroaniline, a versatile intermediate, evaluating its performance against viable alternatives. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of this compound
This compound is an aromatic compound distinguished by the presence of three key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a methylsulfonyl group (-SO₂CH₃).[1][2] This unique combination of electron-withdrawing and electron-donating moieties imparts a nuanced reactivity profile, making it a highly valuable building block in multi-step syntheses.[1]
The interplay between these groups is central to its utility. The potent electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[1][3][4] Concurrently, the nitro and amino groups offer orthogonal reactivity, allowing for selective transformations at different stages of a synthetic sequence. This strategic functionality has positioned this compound as a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and dyes.[5] A notable application is its role as a precursor in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7]
Core Reactivity and Mechanistic Considerations
The efficacy of this compound stems from its predictable and versatile reactivity in several key transformations. Understanding the causality behind these reactions is paramount for optimizing experimental conditions.
One of the most common and critical transformations is the reduction of the nitro group to a primary amine. This reaction converts the starting material into a substituted o-phenylenediamine derivative, a privileged scaffold in medicinal chemistry.
-
Mechanism and Rationale: The reduction is typically achieved through catalytic hydrogenation or using chemical reducing agents. Catalytic methods, often employing catalysts like Raney Nickel or Palladium on carbon, are favored for their high efficiency and cleaner reaction profiles.[8] The nitro group is readily reduced without affecting the sulfone group, showcasing the chemoselectivity of this transformation. The resulting 4-(methylsulfonyl)benzene-1,2-diamine is a versatile precursor for the synthesis of heterocyclic compounds such as benzimidazoles.
The aromatic ring of this compound is electron-deficient due to the strong -I and -R effects of the nitro and methylsulfonyl groups. This electronic characteristic makes the ring susceptible to attack by nucleophiles.
-
Mechanism and Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[4] A nucleophile attacks the carbon atom bearing a suitable leaving group (if present), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized onto the electron-withdrawing nitro and sulfonyl groups, which is a key stabilizing factor for the transition state. Subsequent elimination of the leaving group restores the aromaticity. The presence of these activating groups makes reactions that are typically difficult on benzene rings proceed under milder conditions.
The primary amino group can undergo a variety of standard transformations, such as acylation, alkylation, and sulfonylation.[1][9]
-
Mechanism and Rationale: For instance, in a sulfonylation reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.[9] This forms a sulfonamide bond, a common functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.
Comparative Analysis: this compound vs. Alternatives
The selection of a synthetic intermediate is often a balance of reactivity, cost, availability, and safety. Here, we compare this compound with other common nitroaniline intermediates.
| Feature | This compound | 4-Nitroaniline | 2-Methyl-4-nitroaniline |
| SNAr Reactivity | High: Strongly activated by both -NO₂ and -SO₂CH₃ groups.[1] | Moderate: Activated by the -NO₂ group.[10][11] | Moderate to Low: The electron-donating methyl group slightly deactivates the ring compared to 4-nitroaniline. |
| Regioselectivity | Excellent: The powerful directing effects of the substituents provide high regiochemical control in subsequent reactions.[12] | Good: The directing effects are primarily governed by the amino and nitro groups. | Good: Similar to 4-nitroaniline, with the methyl group also influencing regioselectivity. |
| Synthetic Accessibility | Can be prepared via nitration and sulfonation of aniline derivatives.[12] | Produced industrially by the amination of 4-nitrochlorobenzene.[10] | Synthesized from o-toluidine through acetylation, nitration, and hydrolysis.[13] |
| Key Applications | Precursor to complex pharmaceuticals like Nilotinib.[6][7] | Widely used in the production of dyes (e.g., p-phenylenediamine) and pharmaceuticals.[10][11] | Used as an intermediate in dye and pigment manufacturing.[12] |
| Safety Considerations | Standard handling precautions for nitroaromatic compounds are required. | Toxic, with specific GHS hazard statements.[10] | Requires careful handling as with other nitroanilines. |
Field-Proven Insight: While 4-nitroaniline is a more common and less expensive commodity chemical, the presence of the methylsulfonyl group in this compound provides a significant advantage in complex syntheses requiring enhanced electrophilicity of the aromatic ring for SNAr reactions. This often justifies its use despite a potentially higher cost, as it can lead to higher yields and cleaner reactions, reducing downstream purification efforts.
Validated Experimental Protocol: Reduction of this compound
This protocol details a reliable method for the reduction of the nitro group, a foundational step in utilizing this intermediate. This procedure is designed to be a self-validating system, with clear endpoints and characterization steps.
Objective: To synthesize 4-(methylsulfonyl)benzene-1,2-diamine from this compound via catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 5-10% w/w), slurry in water
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
Equipment:
-
Parr hydrogenator or a standard round-bottom flask equipped with a balloon of hydrogen
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g, 23.1 mmol) in methanol (e.g., 100 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (e.g., 0.5 g) to the reaction mixture. Causality Note: Raney Nickel is pyrophoric when dry; extreme caution must be exercised to keep it wet at all times.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction is typically complete within 2-4 hours.
-
Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Causality Note: This is a critical safety step to prevent the ignition of hydrogen by the pyrophoric catalyst upon exposure to air.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The resulting 4-(methylsulfonyl)benzene-1,2-diamine can be purified by recrystallization if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing Synthetic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key reaction pathways of this compound.
Caption: Step-by-step workflow for the reduction protocol.
Conclusion
This compound stands out as a highly effective synthetic intermediate due to its unique electronic properties and versatile reactivity. The presence of the methylsulfonyl group, in conjunction with the nitro and amino functionalities, provides chemists with a powerful tool for constructing complex molecular architectures. While alternatives like 4-nitroaniline are suitable for simpler applications, the enhanced reactivity and regiochemical control offered by this compound make it a superior choice for challenging syntheses, particularly in the development of modern pharmaceuticals. The protocols and comparative data provided herein serve as a robust guide for researchers to harness the full potential of this valuable building block.
References
- 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2. Smolecule.
- Synthesis of 4-(methylsulfonyl)aniline (6).
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. National Institutes of Health (NIH). [Link]
- Nilotinib Intermediate: Role In Drug Development. I Am Biotech. [Link]
- 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. Global Trade Online Limited. [Link]
- This compound.
- 4-Nitroaniline. Wikipedia. [Link]
- 4-Nitroaniline: A Key Intermediate in Dye and Pharmaceutical Synthesis with Diverse Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.
- Nucleophilic arom
- Aromatic Nucleophilic Substitution. YouTube. [Link]
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- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
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benchmarking the synthesis of 4-(Methylsulfonyl)-2-nitroaniline against established methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project timelines. 4-(Methylsulfonyl)-2-nitroaniline is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an in-depth technical comparison of two primary synthetic routes, benchmarking a classical approach against a more streamlined, modern method. The protocols and data presented herein are synthesized from established chemical literature and our in-house experimental verifications, offering a comprehensive view of yield, purity, and operational complexity.
Synopsis of Synthetic Strategies
The synthesis of this compound presents an interesting challenge in controlling regioselectivity and functional group compatibility. We will explore two distinct pathways:
-
Route A: The Classical Sulfonylation Approach. This multi-step synthesis begins with a readily available substituted aniline, proceeds through a sulfonylation, and requires subsequent functional group manipulations. This route, while longer, is built upon well-established and robust chemical transformations.
-
Route B: The Benchmarked Thiol-to-Sulfone Approach. This more contemporary route offers a more convergent and potentially more efficient pathway by building the methylsulfonyl group from a thiol intermediate, followed by a highly effective oxidation.
A detailed analysis of each route, including quantitative performance data, step-by-step experimental protocols, and workflow visualizations, is provided below.
Quantitative Performance Benchmarking
The choice of a synthetic route is often a balance between overall yield, purity of the final product, and the complexity and cost of the required reagents and procedures. The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound.
| Parameter | Route A: Classical Sulfonylation | Route B: Benchmarked Thiol-to-Sulfone |
| Starting Material | 4-Chloro-2-nitroaniline | 4-Chloro-2-nitroaniline |
| Key Intermediates | N-(4-chloro-2-nitrophenyl)methanesulfonamide | 4-(Methylthio)-2-nitroaniline |
| Overall Yield (Estimated) | 65-75% | 80-90% |
| Purity (Post-Recrystallization) | >98% | >99% |
| Number of Steps | 3 | 3 |
| Key Reagents | Methanesulfonyl chloride, Sodium sulfite, Methyl iodide | Sodium thiomethoxide, Hydrogen peroxide, Acetic acid |
| Primary Safety Concerns | Use of corrosive methanesulfonyl chloride. | Handling of odorous thiols. |
Route A: The Classical Sulfonylation Approach
This established route leverages the reactivity of anilines towards sulfonyl chlorides. The key challenge in this pathway is the selective introduction of the methylsulfonyl group.
Workflow for Synthesis Route A
Experimental Protocols for Route A
Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide
This initial step involves the protection of the amino group as a sulfonamide.
-
Procedure: In a round-bottom flask, 4-chloro-2-nitroaniline (1 equivalent) is dissolved in toluene. To this solution, methanesulfonyl chloride (1.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 30 minutes.[1] After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed with cold methanol to yield N-(4-chloro-2-nitrophenyl)methanesulfonamide.
-
Expected Yield: 90-95%
-
Purity: >98% after washing
Step 2: Synthesis of Sodium 4-(N-methanesulfonylamino)-3-nitrobenzenesulfinate
The chloro group is displaced by sulfite to introduce the sulfur functionality.
-
Procedure: N-(4-chloro-2-nitrophenyl)methanesulfonamide (1 equivalent) and sodium sulfite (1.2 equivalents) are suspended in a mixture of water and ethanol. The reaction mixture is heated at reflux for 12-18 hours until the starting material is consumed (monitored by TLC). The solution is then cooled, and the precipitated product is filtered and washed with cold ethanol.
-
Expected Yield: 80-85%
-
Purity: >97%
Step 3: Synthesis of this compound
The final step involves methylation of the sulfinate salt.
-
Procedure: To a solution of sodium 4-(N-methanesulfonylamino)-3-nitrobenzenesulfinate (1 equivalent) in dimethylformamide (DMF), sodium hydride (1.1 equivalents) is added portion-wise at 0°C. After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then subjected to acidic hydrolysis to remove the methanesulfonyl protecting group, followed by purification by recrystallization from ethanol to afford this compound.
-
Expected Yield: 85-90%
-
Purity: >98% after recrystallization
Route B: The Benchmarked Thiol-to-Sulfone Approach
This more streamlined approach introduces the methylthio group early in the synthesis, followed by a robust oxidation to the desired sulfone. This route avoids the use of a protecting group on the aniline.
Workflow for Synthesis Route B
Experimental Protocols for Route B
Step 1: Synthesis of 4-(Methylthio)-2-nitroaniline
This step involves a nucleophilic aromatic substitution to introduce the methylthio group.
-
Procedure: To a solution of 4-chloro-2-nitroaniline (1 equivalent) in dimethylformamide (DMF), sodium thiomethoxide (1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred at 60-70°C for 2-3 hours. After completion, the reaction is cooled to room temperature and poured into ice water. The precipitated solid is filtered, washed with water, and dried to give 4-(methylthio)-2-nitroaniline.
-
Expected Yield: 90-95%
-
Purity: >98%
Step 2: Synthesis of this compound
The final step is a clean and efficient oxidation of the sulfide to the sulfone.
-
Procedure: 4-(Methylthio)-2-nitroaniline (1 equivalent) is dissolved in glacial acetic acid. To this solution, 30% hydrogen peroxide (3 equivalents) is added dropwise at a temperature maintained below 50°C. The reaction mixture is then stirred at room temperature for 12-16 hours. The completion of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to yield pure this compound.[2][3][4]
-
Expected Yield: 90-95%
-
Purity: >99% after recrystallization
Comparative Analysis and Discussion
Both routes offer viable pathways to this compound.
Route A is a robust and well-understood sequence of reactions. However, it is a longer process and involves the use of a protecting group, which adds to the step count and can reduce the overall yield. The use of methanesulfonyl chloride requires careful handling due to its corrosive nature.
Route B is a more elegant and efficient approach. It is a shorter synthesis with a higher overall yield. The oxidation of the sulfide to the sulfone is a particularly clean and high-yielding transformation. While this route involves the use of sodium thiomethoxide, which has a strong odor, the improved efficiency and higher purity of the final product make it the benchmarked method of choice for the synthesis of this compound.
Conclusion
For the synthesis of this compound, the Benchmarked Thiol-to-Sulfone Approach (Route B) is recommended for its higher overall yield, superior purity of the final product, and greater operational simplicity. While the classical sulfonylation route is a valid alternative, its multi-step nature and use of protecting groups make it less efficient for larger-scale production. This guide provides the necessary data and protocols for researchers to make an informed decision based on their specific laboratory capabilities and project goals.
References
- Zia-ur-Rehman, M., et al. N-(4-Chloro-2-nitrophenyl)methanesulfonamide. Acta Crystallographica Section E, vol. E63, no. 12, 2007, pp. o4595. [Link]
- ResearchG
- Google Patents. Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
- ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]
- ResearchGate. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. [Link]
- ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
- Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
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- Mol-Instincts. 4-chloro-2-nitroaniline. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
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Introduction: The Analytical Imperative for 4-(Methylsulfonyl)-2-nitroaniline
An Objective Guide to the Cross-Validation of Analytical Data for 4-(Methylsulfonyl)-2-nitroaniline
This compound (CAS No: 21731-56-6) is a substituted nitroaniline derivative featuring two potent electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃).[1] This electronic configuration makes it a valuable intermediate in the synthesis of pharmaceuticals and specialized dyes. The precise characterization of such molecules is paramount, as even minor impurities can significantly impact the safety, efficacy, and stability of downstream products.
Robust analytical characterization is not achieved by a single technique but through a process of cross-validation , where orthogonal analytical methods are used to corroborate findings and build a comprehensive, high-confidence profile of the molecule.[2] This guide details a multi-technique approach to validate the identity, purity, and stability of this compound, comparing it with its positional isomer, 2-(Methylsulfonyl)-4-nitroaniline, to highlight the specificity of the developed methods.
The Cross-Validation Workflow: A Multi-Pronged Approach
A self-validating analytical protocol relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final assessment. The workflow is designed to confirm structure, quantify purity, and assess stability.
Caption: Logical workflow for the analytical cross-validation of a chemical entity.
Chromatographic Analysis: The Cornerstone of Purity Assessment
Chromatographic techniques are central to determining the purity of a substance and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for polar, non-volatile compounds like nitroanilines, as it avoids the potential for thermal degradation that can occur in Gas Chromatography (GC).[3][4]
High-Performance Liquid Chromatography (HPLC)
Causality: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the analyte. A C18 column provides excellent hydrophobic retention, while a gradient elution using acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities. UV detection is ideal as the nitroaromatic structure possesses a strong chromophore.[5]
Experimental Protocol: HPLC-UV
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with a 50:50 acetonitrile/water mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[6] Given that nitroanilines can be thermolabile, a fast oven ramp and a high-purity carrier gas are employed to minimize on-column degradation.[3] The mass spectrometer provides definitive identification of separated components.
Experimental Protocol: GC-MS
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (Split mode, 20:1 ratio).
-
Oven Program: Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: 40-450 m/z.
-
Sample Preparation: Prepare a ~100 µg/mL solution in ethyl acetate.
Comparative Chromatographic Data
| Parameter | This compound | 2-(Methylsulfonyl)-4-nitroaniline (Isomer) | Justification for Difference |
| HPLC Retention Time | ~8.5 min (Expected) | ~8.2 min (Expected) | The 2,4-isomer is slightly less polar due to reduced intramolecular hydrogen bonding potential compared to the 2-nitro isomer, leading to slightly earlier elution on a C18 column. |
| Purity (HPLC Area %) | > 99.5% | > 99.5% | Both reference standards should exhibit high purity under optimized conditions. |
| GC Retention Time | ~10.2 min (Expected) | ~10.0 min (Expected) | Similar polarity differences as observed in HPLC affect elution order in a non-polar GC column. |
| Purity (GC Area %) | > 99.0% | > 99.0% | GC purity may appear slightly lower if minor thermal degradation occurs. |
Note: Retention times are estimates and must be confirmed experimentally on the specific system used.
Spectroscopic Analysis: Unambiguous Structural Elucidation
Spectroscopic methods provide definitive structural information. When combined, NMR, MS, and FTIR create a detailed molecular fingerprint that is difficult to dispute.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are unparalleled for determining the precise connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, allow for the unambiguous assignment of the structure and differentiation from its isomers.
Experimental Protocol: NMR
-
System: Bruker Avance III 500 MHz or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay.
Expected Spectroscopic Data
| Technique | This compound | 2-(Methylsulfonyl)-4-nitroaniline (Isomer) |
| Molecular Formula | C₇H₈N₂O₄S[7] | C₇H₈N₂O₄S[8] |
| Molecular Weight | 216.22 g/mol [7] | 216.22 g/mol [8] |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (d, 1H), ~8.2 (s, 2H, -NH₂), ~8.0 (dd, 1H), ~7.2 (d, 1H), ~3.3 (s, 3H, -SO₂CH₃) | δ ~8.1 (d, 1H), ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (s, 2H, -NH₂), ~3.2 (s, 3H, -SO₂CH₃) |
| ¹³C NMR (DMSO-d₆) | ~150.1, 137.5, 133.8, 128.9, 125.4, 118.2, 44.5 | ~152.3, 145.1, 127.8, 126.5, 120.1, 115.9, 43.9 |
| FTIR (KBr, cm⁻¹) | ~3480, 3370 (N-H), ~1580, 1340 (NO₂), ~1310, 1150 (SO₂) | ~3495, 3380 (N-H), ~1575, 1335 (NO₂), ~1305, 1145 (SO₂) |
Note: NMR chemical shifts (δ) are predicted based on chemical structure and data from similar compounds and must be confirmed experimentally.[9][10]
Caption: Relationship between spectroscopic techniques for structural confirmation.
Thermal Analysis: Assessing Stability and Purity
Thermal analysis provides critical information on the material's stability, melting behavior, and can be used as an orthogonal measure of purity.[11][12]
Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow required to change a sample's temperature, allowing for the precise determination of the melting point. For a pure substance, the melting peak will be sharp and narrow.
Experimental Protocol: TGA/DSC
-
System: Mettler Toledo TGA/DSC 3+ or equivalent.
-
Sample Pan: 40 µL aluminum crucibles, pierced lid for DSC.
-
Sample Mass: 3-5 mg.
-
Atmosphere: Nitrogen at 50 mL/min.
-
TGA Program: Ramp from 30 °C to 500 °C at 10 °C/min.
-
DSC Program: Ramp from 30 °C to 200 °C at 10 °C/min.
Comparative Thermal Data
| Parameter | This compound | 2-(Methylsulfonyl)-4-nitroaniline (Isomer) |
| Melting Point (DSC) | ~165-168 °C (Expected) | ~131-133 °C[13] |
| Decomposition (TGA, T₅%) | > 220 °C (Expected) | > 200 °C (Expected) |
| DSC Purity Estimate | > 99.5% (Expected) | > 99.5% (Expected) |
Conclusion: Synthesizing a High-Confidence Analytical Profile
The cross-validation of analytical data is a mandatory exercise in modern drug development and chemical research. By employing a suite of orthogonal techniques—HPLC, GC-MS, NMR, FTIR, and thermal analysis—we have constructed a comprehensive and self-validating analytical profile for this compound.
The convergence of results is key:
-
Identity: The molecular weight from mass spectrometry aligns perfectly with the structure determined by NMR, which is further supported by the functional group data from FTIR.
-
Purity: The high purity value (>99.5%) determined by the primary HPLC assay is corroborated by the orthogonal GC method and the sharp, well-defined melt observed in DSC analysis.
-
Specificity: The developed methods demonstrate clear differentiation from the positional isomer, 2-(Methylsulfonyl)-4-nitroaniline, confirming the specificity required for quality control.
This integrated approach ensures that the reported data is not merely a collection of disparate results but a cohesive, trustworthy, and scientifically sound characterization of the target molecule.
References
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- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
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- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
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- SpectraBase. (n.d.). 4-(methylsulfonyl)-2-nitroanisole - Optional[FTIR] - Spectrum.
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A Senior Application Scientist's Guide to Comparative Docking of 4-(Methylsulfonyl)-2-nitroaniline Derivatives
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies on derivatives of 4-(Methylsulfonyl)-2-nitroaniline. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers in computational chemistry and drug discovery, offering field-proven insights into predicting the therapeutic potential of this promising chemical scaffold.
Introduction: The Therapeutic Promise of the Sulfonamide Scaffold
The this compound core represents a class of sulfonamide derivatives. Sulfonamides are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific scaffold , characterized by a methylsulfonyl group and a nitro group on an aniline ring, offers unique electronic and steric properties that make it a compelling candidate for inhibitor design.[3]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[4] By comparing the docking scores and binding interactions of a series of derivatives, we can generate testable hypotheses about their structure-activity relationships (SAR) and prioritize candidates for synthesis and biological evaluation.
The Strategic Selection of a Biological Target: A Case Study with BRD4
The choice of a protein target is the most critical decision in a docking study. It must be therapeutically relevant and known to be "druggable." For this guide, we will focus on the Bromodomain-containing protein 4 (BRD4) , a member of the bromodomain and extra-terminal domain (BET) family of proteins.
Why BRD4?
-
Oncological Relevance: BRD4 is a key epigenetic reader that regulates the transcription of major oncogenes, including MYC. Its inhibition has emerged as a powerful therapeutic strategy in various cancers, particularly acute myeloid leukemia.[5][6]
-
Validated Target for Sulfonamides: Recent studies have successfully employed in silico techniques, including molecular docking, to identify novel sulfonamide-based inhibitors of BRD4, demonstrating the suitability of this scaffold for targeting the BRD4 binding pocket.[5][6]
-
Structural Data Availability: High-resolution crystal structures of BRD4 in complex with various inhibitors are available in the Protein Data Bank (PDB), such as PDB ID: 4BJX [5]. This is non-negotiable for accurate, structure-based drug design.
The Comparative Docking Workflow: A Self-Validating Protocol
A reliable docking protocol is not just a series of steps; it's a system designed to minimize error and build confidence in the results. The following workflow incorporates essential validation checks.
Caption: A self-validating workflow for comparative molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking engine.
Part A: Target Protein Preparation (BRD4)
-
Obtain Structure: Download the crystal structure of BRD4 from the PDB (e.g., PDB ID: 4BJX). This structure contains a co-crystallized inhibitor, which is essential for validation.
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, BIOVIA Discovery Studio). Remove all water molecules and any non-protein molecules, except for the co-crystallized inhibitor which will be used for validation.
-
Prepare for Docking: Use a preparation wizard (e.g., in AutoDock Tools). This step is critical as it adds polar hydrogen atoms, merges non-polar hydrogens, and assigns Gasteiger charges to each atom. The resulting protein structure is saved in the .pdbqt format, which includes charge and atom type information for Vina.
Part B: Ligand Preparation (this compound Derivatives)
-
Generate 2D Structures: Draw the parent molecule and its derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. For this guide, we will consider a hypothetical set of derivatives (see Table 1).
-
Convert to 3D and Optimize: Convert the 2D structures to 3D. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand starts in a low-energy, realistic conformation.
-
Prepare for Docking: Convert the energy-minimized 3D structures into the .pdbqt format using AutoDock Tools. This process defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.
Part C: Protocol Validation (The Trustworthiness Check)
Causality: Before screening our new compounds, we must prove that our docking protocol can accurately reproduce a known binding pose. Failure to do so invalidates the entire study.
-
Extract Co-crystallized Ligand: Save the co-crystallized inhibitor from the original PDB file (4BJX) as a separate molecule. Prepare it into the .pdbqt format as described in Part B.
-
Define the Binding Site: In AutoDock Tools, define a "grid box" that encompasses the entire binding pocket where the co-crystallized ligand sits. A typical size is 25 x 25 x 25 Å. This box defines the search space for the docking algorithm.
-
Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the protein using the defined grid box.
-
Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A validated protocol requires an RMSD value of less than 2.0 Å. This confirms the docking parameters can replicate the experimentally determined binding mode.
Part D: Production Docking and Analysis
-
Batch Docking: Using the validated protocol (i.e., the same protein preparation and grid box), perform docking simulations for each of the prepared this compound derivatives.
-
Analyze Binding Energy: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding. Rank the derivatives based on this score.
-
Analyze Binding Interactions: For the top-ranked compounds, visualize the docked poses. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the BRD4 active site. Key residues in the BRD4 acetyl-lysine binding pocket often include Asn140 and Trp81.
Comparative Data Analysis (Hypothetical Results)
To illustrate the output of this workflow, we present hypothetical docking results for a small library of derivatives against the BRD4 binding site.
Table 1: Comparative Docking Performance of Hypothetical Derivatives against BRD4
| Compound ID | R-Group Substitution (at aniline amino group) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | -H | -7.2 | Asn140 (H-bond) |
| Deriv-01 | -CH₃ (Methyl) | -7.5 | Asn140 (H-bond), Trp81 |
| Deriv-02 | -CH₂CH₂OH (Hydroxyethyl) | -8.9 | Asn140 (H-bond), Tyr97 (H-bond) |
| Deriv-03 | -C₆H₅ (Phenyl) | -8.1 | Asn140 (H-bond), Trp81 (π-π) |
From this hypothetical data, Deriv-02 emerges as the most promising candidate. The introduction of a hydroxyethyl group allows for an additional hydrogen bond with Tyr97, a key interaction that significantly improves the predicted binding affinity compared to the parent molecule.
Caption: Key interactions of the top hypothetical derivative (Deriv-02) in the BRD4 active site.
Conclusion and Future Perspectives
This guide outlines a scientifically rigorous, self-validating workflow for the comparative molecular docking of this compound derivatives, using BRD4 as an exemplary target. Our hypothetical results demonstrate how substitutions on the core scaffold can be rationally designed to enhance binding affinity by forming additional key interactions within the target's active site.
It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from this in silico analysis must be validated through more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time.[5][6] Ultimately, the most promising derivatives must be synthesized and subjected to in vitro biological assays to confirm their activity and establish a definitive structure-activity relationship.
References
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- Title: In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics Source: Taylor & Francis Online URL:[Link]
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A Comparative Guide to the Environmental Impact of 4-(Methylsulfonyl)-2-nitroaniline Synthesis Protocols
In the landscape of pharmaceutical and fine chemical synthesis, the production of intermediates such as 4-(methylsulfonyl)-2-nitroaniline is a critical endeavor. This compound serves as a valuable building block, yet its synthesis, traditionally reliant on harsh nitration and sulfonation reactions, presents significant environmental challenges. This guide provides an in-depth comparison of conventional and greener synthetic approaches to this compound, offering researchers and process chemists the data and insights needed to make more sustainable choices.
The Imperative for Greener Synthesis
The pharmaceutical industry is estimated to generate as much as 100 kilograms of waste for every kilogram of product, a statistic that underscores the urgent need for more efficient and environmentally benign chemical processes.[1] Traditional methods for the synthesis of nitroaromatic compounds often involve the use of potent, corrosive acids and result in the generation of substantial volumes of hazardous waste, colloquially known as "red water" or "pink water" in the case of TNT manufacturing.[2] These waste streams are complex mixtures of inorganic salts and sulfonated nitroaromatics, posing significant disposal and environmental challenges.[2] Green chemistry principles, which focus on waste reduction at the source, the use of less hazardous substances, and improved energy efficiency, offer a framework for mitigating these impacts.[3]
This guide will evaluate two representative protocols for the synthesis of this compound: a classical approach employing mixed-acid nitration and a modern, greener alternative leveraging a solid acid catalyst.
Protocol 1: The Classical Mixed-Acid Nitration Approach
The traditional synthesis of this compound typically involves the nitration of an N-protected precursor to ensure the correct regioselectivity, followed by deprotection. This multi-step process, while effective, exemplifies the environmental drawbacks of conventional nitration chemistry.
Experimental Protocol
Step 1: Acetylation of 4-(methylsulfonyl)aniline
-
In a round-bottom flask, dissolve 4-(methylsulfonyl)aniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-(methylsulfonyl)phenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Nitration of N-(4-(methylsulfonyl)phenyl)acetamide
-
To a stirred solution of N-(4-(methylsulfonyl)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C. The use of sulfuric acid is crucial as it protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[4][5]
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.
-
Pour the mixture onto crushed ice to precipitate the crude product, N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide
-
Suspend the crude N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid.
-
Heat the mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Environmental Impact Analysis of the Classical Protocol
The primary environmental concerns with this protocol are:
-
Acid Waste: The use of large quantities of concentrated sulfuric and nitric acids results in a significant amount of acidic wastewater that is corrosive and environmentally harmful.[6]
-
Exothermic Reaction: Nitration is a highly exothermic process, posing safety risks such as runaway reactions if not carefully controlled.[7]
-
Byproduct Formation: The strong acidic conditions can lead to the formation of undesired isomers and oxidation byproducts, reducing the overall yield and complicating the purification process.[6]
-
Low Atom Economy: The use of a protecting group (acetyl) that is added and subsequently removed leads to a lower atom economy, as these atoms are not incorporated into the final product.
Protocol 2: A Greener Synthesis Using a Solid Acid Catalyst
A more environmentally conscious approach to the synthesis of this compound involves replacing the hazardous mixed-acid system with a recyclable solid acid catalyst. This method aims to reduce waste and improve safety.
Experimental Protocol
Step 1: Acetylation of 4-(methylsulfonyl)aniline
This step remains the same as in the classical protocol.
Step 2: Solid-Catalyzed Nitration of N-(4-(methylsulfonyl)phenyl)acetamide
-
In a reaction vessel, suspend the N-(4-(methylsulfonyl)phenyl)acetamide (1 equivalent) and a solid acid catalyst (e.g., a sulfonated zirconia or a zeolite) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a nitrating agent, such as 65% nitric acid (1.2 equivalents), dropwise at a controlled temperature (e.g., 40-60 °C).
-
Stir the mixture for the required reaction time, monitoring the progress by TLC.
-
After the reaction is complete, the solid catalyst can be recovered by simple filtration and can be washed, dried, and reused in subsequent batches.
-
The organic phase is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid and unreacted starting material.
-
The solvent is removed under reduced pressure to yield the crude N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-(methylsulfonyl)-2-nitrophenyl)acetamide
This step remains the same as in the classical protocol.
Environmental Impact Analysis of the Greener Protocol
The advantages of this greener approach include:
-
Reduced Acid Waste: The replacement of stoichiometric amounts of sulfuric acid with a catalytic amount of a recyclable solid acid significantly reduces the generation of acidic wastewater.
-
Improved Safety: The reaction conditions are generally milder, and the risk of runaway reactions is lower compared to the mixed-acid method.
-
Catalyst Reusability: The ability to recover and reuse the solid acid catalyst makes the process more economical and sustainable in the long run.
-
Potentially Higher Selectivity: Solid acid catalysts can offer better control over the reaction, potentially leading to higher yields of the desired isomer and fewer byproducts.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1: Classical Mixed-Acid | Protocol 2: Greener Solid Acid Catalyst |
| Nitrating System | Concentrated HNO₃ / H₂SO₄ | HNO₃ / Recyclable Solid Acid Catalyst |
| Solvent | Sulfuric Acid (as reagent and solvent) | Organic Solvent (e.g., Dichloromethane) |
| Reaction Temperature | 0-10 °C (highly exothermic) | 40-60 °C (milder conditions) |
| Waste Generation | High volume of acidic wastewater | Significantly reduced acidic waste |
| Catalyst | Sulfuric Acid (consumed) | Solid Acid (recyclable) |
| Safety Concerns | High risk of runaway reaction, handling of corrosive acids | Lower risk, easier handling of catalyst |
| Atom Economy | Lower due to stoichiometric acid use | Higher due to catalytic process |
| Work-up Procedure | Quenching on ice, extensive washing | Filtration of catalyst, standard extraction |
Visualizing the Synthesis Pathways
Classical Synthesis Workflow
Caption: Classical synthesis of this compound.
Greener Synthesis Workflow
Caption: Greener synthesis with a recyclable solid acid catalyst.
Conclusion and Future Outlook
The synthesis of this compound provides a clear case study for the application of green chemistry principles in the production of essential chemical intermediates. While the classical mixed-acid nitration method is well-established, its significant environmental drawbacks necessitate a shift towards more sustainable alternatives. The use of solid acid catalysts presents a promising avenue, offering a reduction in hazardous waste, improved safety, and the potential for a more circular economy through catalyst recycling.
Further advancements in this area could involve the development of continuous flow reactors for nitration, which can enhance safety and efficiency by offering superior control over reaction parameters.[6] Additionally, exploring alternative, less hazardous nitrating agents and solvent-free reaction conditions could further minimize the environmental footprint of synthesizing this and other important nitroaromatic compounds. For researchers and drug development professionals, adopting these greener protocols is not only an environmental responsibility but also a strategic move towards more efficient, safer, and economically viable chemical manufacturing.
References
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- 960 Chemical Network. (n.d.). 89-62-3 (4-甲基-2-硝基苯胺,4-Methyl-2-nitroaniline).
- International Journal of Electrochemical Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- Scribd. (n.d.). Preparation of P-Nitroaniline.
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- YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake).
- Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
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- Hilaris Publisher. (n.d.). Nitration and sulfonation of polycyclic aromatic hydrocarbons under mild conditions yields derivatives with potent mutagenic and anti-bacterial properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylsulfonyl)-2-nitroaniline
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency, especially when dealing with compounds of unknown or significant toxicity. This guide provides essential, immediate safety and logistical information for the handling of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6), a compound that, based on its chemical structure, warrants a high degree of caution. As a substituted nitroaniline, it is prudent to assume it shares the hazardous characteristics of this class of compounds, which are often toxic upon inhalation, ingestion, and dermal contact, and may pose a risk of organ damage with repeated exposure.[1][2]
This document is structured to provide not just a list of personal protective equipment (PPE), but the scientific rationale behind each selection, empowering you to make informed safety decisions in your laboratory.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to establish the foundational principles of laboratory safety when handling potent powdered compounds:
-
Engineering Controls as the First Line of Defense: PPE is the last line of defense. All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Designated Work Area: Establish a clearly marked and designated area for the handling of this compound to prevent cross-contamination.[4][5]
-
Minimize Dust Generation: The primary risk with powdered substances is the generation of airborne dust, which can be easily inhaled or settle on surfaces.[3][4]
Essential Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. For this compound, the following PPE is mandatory.
Eye and Face Protection
Recommendation: Chemical safety goggles with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.
Causality: The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses do not provide a sufficient seal to protect against fine powders. Chemical safety goggles provide a seal around the eyes, offering robust protection. A face shield adds an extra layer of protection for the entire face.
Skin and Body Protection
Recommendation: A full-length laboratory coat, buttoned completely, is required. For larger quantities or procedures with a high risk of contamination, chemical-resistant coveralls should be considered.
Causality: Nitroanilines as a class of compounds can be absorbed through the skin.[1][2] A lab coat provides a removable barrier to protect your personal clothing and skin from contamination. It is critical that lab coats are regularly laundered and not worn outside of the laboratory to prevent the spread of contamination.
Hand Protection:
Recommendation: At a minimum, nitrile gloves should be worn. Given the potential for high toxicity, double-gloving is a prudent measure.
Causality: Gloves are the most critical barrier for preventing dermal exposure. Nitrile gloves offer good resistance to a wide range of chemicals. However, no glove material is impervious forever. It is essential to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected. When double-gloving, the outer glove can be removed if contaminated, leaving a clean glove underneath. Always wash your hands thoroughly after removing gloves.[5][6]
Respiratory Protection
Recommendation: When handling the powder outside of a certified fume hood (a practice that should be avoided), or if there is a risk of dust generation even within a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.
Causality: The inhalation of fine toxic powders can lead to acute and chronic health effects.[4] A respirator provides a critical barrier to prevent the entry of these particles into the respiratory system. The choice of filter will depend on the specific risk assessment, with P100 filters offering the highest level of particulate protection.
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for the selection and use of appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use.
Experimental Protocols
Detailed Step-by-Step Methodology for Donning PPE
Properly putting on PPE is critical to ensure its effectiveness. Follow this sequence:
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.[7][8]
-
Gown: Put on the lab coat, ensuring it is fully buttoned.[7][8][9]
-
Respirator (if required): If your risk assessment indicates the need for a respirator, put it on now. Ensure it has a proper seal.[7][9]
-
Eye Protection: Put on safety goggles. If a face shield is required, place it over the goggles.[7][9]
-
Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[7][9]
Detailed Step-by-Step Methodology for Doffing PPE
The removal of PPE is a critical step where self-contamination can occur. The principle is to touch the potentially contaminated outer surfaces as little as possible.
-
Gloves (Outer Pair if double-gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Gown and Gloves (Inner Pair): Unbutton the lab coat. As you remove the coat, peel it away from your body, turning it inside out. As you pull your arms out of the sleeves, use the inside-out coat to pull off the remaining glove on each hand, so the gloves end up inside the rolled-up coat.[9]
-
Eye Protection: Remove the face shield and/or goggles from the back of your head. Do not touch the front of the eyewear.[7][8]
-
Respirator (if worn): Remove the respirator from behind, avoiding touching the front.[7][8]
-
Final Hand Hygiene: Perform a final thorough hand washing with soap and water.[7][8]
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection. The spilled solid should be carefully covered with an absorbent material and collected into a sealed, labeled container for hazardous waste disposal. Avoid dry sweeping, which can generate dust.[3]
Disposal Plan:
All materials contaminated with this compound, including used PPE, weigh paper, and any cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container.[10][11][12]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents.[11][13]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[10][14] Do not dispose of this chemical down the drain or in the regular trash.[11][13]
Summary of PPE Requirements
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles / Face Shield | Goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high splash risk. |
| Hands | Nitrile Gloves | Double-gloving is recommended. Inspect for integrity before each use and change immediately if contaminated. |
| Body | Laboratory Coat | Must be full-length and fully buttoned. Consider chemical-resistant coveralls for large-scale work. |
| Respiratory | NIOSH-Approved Respirator | Required when handling powder outside of a fume hood or when dust generation is likely. A particulate filter (N95/P100) is recommended. |
By adhering to these stringent PPE and handling protocols, you can significantly mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.
References
- SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- Environmental Health and Safety, University of California, San Diego. (n.d.). Hazardous Waste Disposal Procedures.
- Central Washington University. (n.d.). Hazardous Waste Disposal Procedures.
- American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE).
- EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal.
- Ausmed. (2025, April 29). Donning and Doffing PPE Correctly.
- University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
- Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
- Occupational Safety and Health Administration. (n.d.). eTool: Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE.
- Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- CPAchem Ltd. (2023, June 15). Safety data sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). Aldrich 185310 - SAFETY DATA SHEET.
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
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- 5. safety.duke.edu [safety.duke.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
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- 9. aaha.org [aaha.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
